molecular formula C4H7NO4 B093750 4-Nitrobutanoic acid CAS No. 16488-43-0

4-Nitrobutanoic acid

Cat. No.: B093750
CAS No.: 16488-43-0
M. Wt: 133.1 g/mol
InChI Key: SUFKNMKUIYHURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobutanoic acid is a four-carbon, nitro-functionalized carboxylic acid (molecular formula: C4H7NO4) with a molecular weight of 133.10 g/mol . This aliphatic nitro compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a nitro group separated from a carboxylic acid by a two-carbon methylene chain, makes it a valuable precursor for synthesizing more complex molecules and studying the properties of nitroalkanes. Researchers utilize this compound as a starting material for further chemical modifications; the carboxylic acid group can undergo reactions typical of acids, such as esterification and amidation, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions . Its physical properties, including a calculated density of 1.305 g/cm³ and a calculated boiling point of approximately 315°C, are key for laboratory handling and purification . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKNMKUIYHURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338274
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16488-43-0
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Nitrobutanoic acid synthesis from butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Nitrobutanoic Acid from Butyric Acid

Abstract

The synthesis of this compound, a valuable gamma-nitro carboxylic acid, presents a significant challenge when starting from the simple aliphatic precursor, butyric acid. Direct nitration of the unactivated gamma (γ) carbon-hydrogen bond is notoriously difficult and unselective. This guide provides a comprehensive overview of the synthetic hurdles and presents a robust, scientifically-grounded, multi-step pathway for researchers. We will explore the conversion of butyric acid to a key intermediate, a 4-halobutanoic acid derivative, followed by a nucleophilic substitution to introduce the nitro group. This document explains the causality behind each experimental choice, provides detailed, step-by-step protocols, and is grounded in authoritative chemical principles.

Introduction: The Synthetic Challenge

This compound is a compound of interest in organic synthesis, serving as a versatile building block for the preparation of pharmaceuticals and other complex molecules. The presence of both a carboxylic acid and a nitro group allows for a wide range of subsequent chemical transformations. However, its synthesis from an inexpensive and readily available starting material like butyric acid is not trivial.

The core challenge lies in the chemical inertness of the sp³-hybridized C-H bonds of the alkane chain. Standard nitration methods, which are highly effective for aromatic compounds, fail to provide selectivity and often lead to aggressive oxidation and chain cleavage under the harsh conditions required to activate aliphatic C-H bonds.[1][2] Vapor-phase nitration, for instance, is a high-temperature, free-radical process that yields a complex mixture of products, making it unsuitable for targeted synthesis.[3]

This guide, therefore, eschews direct nitration in favor of a more controlled and reliable multi-step synthetic strategy. The pathway is designed around two key transformations:

  • Halogenation: Functionalization of the γ-carbon of a butyric acid derivative to create a suitable leaving group.

  • Nitration via Nucleophilic Substitution: Displacement of the halide with a nitrite salt to form the target molecule.

Strategic Pathway: From Butyric Acid to this compound

A direct and selective functionalization of the γ-carbon of butyric acid itself is challenging. A more practical and higher-yielding approach involves converting butyric acid into an intermediate that is primed for C4-functionalization. The most common and efficient strategy involves the use of γ-butyrolactone, a cyclic ester readily derived from butyric acid precursors. The lactone can be opened with a hydrohalic acid to yield the required 4-halobutanoic acid intermediate. This intermediate is then subjected to nucleophilic substitution.

G cluster_0 Overall Synthetic Workflow butyric_acid Butyric Acid Derivative (e.g., γ-Butyrolactone) halo_acid 4-Halobutanoic Acid (X = Br, I) butyric_acid->halo_acid   Step 1: Halogenation (Ring-Opening) nitro_acid This compound halo_acid->nitro_acid   Step 2: Nitration (Victor Meyer Reaction)

Caption: High-level overview of the two-step synthesis strategy.

Step 1: Synthesis of 4-Halobutanoic Acid Precursors

The critical first step is the generation of 4-bromobutanoic acid or 4-iodobutanoic acid. The latter is more reactive in the subsequent SN2 reaction, but the bromo- a derivative is often more cost-effective to prepare.

Rationale: Ring-Opening of γ-Butyrolactone

γ-Butyrolactone is an ideal precursor. Its five-membered ring is susceptible to nucleophilic attack by halide ions under acidic conditions, leading to a clean ring-opening reaction that selectively installs a halogen at the C4 position and generates the carboxylic acid at the C1 position in a single, efficient step.

Experimental Protocol: Synthesis of 4-Bromobutanoic Acid

This protocol details the synthesis of the bromo-derivative, which is a common and reliable procedure.

Table 1: Reagents for 4-Bromobutanoic Acid Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
γ-Butyrolactone86.0943.0 g0.50
48% Hydrobromic Acid (aq)80.91 (HBr)283 g (170 mL)1.68
Concentrated Sulfuric Acid98.0850 mL~0.92

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 43.0 g (0.50 mol) of γ-butyrolactone and 283 g (170 mL) of 48% aqueous hydrobromic acid.

  • Carefully add 50 mL of concentrated sulfuric acid in small portions while cooling the flask in an ice-water bath to manage the exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux and maintain it at this temperature for 3-4 hours. The solution will become homogeneous.

  • After reflux, cool the reaction mixture to room temperature and then further chill in an ice bath.

  • Transfer the cooled mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-bromobutanoic acid, typically as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation.

Step 2: Nitration via Nucleophilic Substitution (Victor Meyer Reaction)

With the 4-halobutanoic acid in hand, the nitro group can be introduced via a nucleophilic substitution reaction. The classic method for this transformation is the Victor Meyer reaction.[4]

Mechanistic Insight: The Ambident Nitrite Nucleophile

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon from either the nitrogen atom or an oxygen atom.

  • C-Attack: Results in the desired nitroalkane (R-NO₂).

  • O-Attack: Results in an alkyl nitrite ester (R-O-N=O).

The choice of the counter-ion (e.g., Ag⁺ vs. Na⁺) and solvent can influence the reaction's outcome. Silver nitrite (AgNO₂) has a more covalent character between the silver and nitrogen atoms. This reduces the availability of the oxygen lone pairs, thereby favoring attack from the nitrogen atom and leading to a higher yield of the nitroalkane.[5]

G cluster_1 Victor Meyer Reaction Mechanism 4-Halobutanoic Acid HOOC-(CH₂)₃-X TransitionState Transition State (SN2) 4-Halobutanoic Acid->TransitionState Nitrite Attack Nitrite [Ag]⁺ [O=N-O]⁻ Nitro This compound (C-Attack Product) TransitionState->Nitro Favored (AgNO₂) NitriteEster Alkyl Nitrite Ester (O-Attack Byproduct) TransitionState->NitriteEster Minor

Caption: SN2 mechanism showing the ambident nitrite nucleophile.

Optional Enhancement: The Finkelstein Reaction

To increase the rate and yield of the substitution, the 4-bromobutanoic acid can be converted to the more reactive 4-iodobutanoic acid via the Finkelstein reaction.[6][7] This involves treating the bromo-derivative with sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide from the acetone solution.[8]

Experimental Protocol: Synthesis of this compound

This protocol uses silver nitrite to maximize the yield of the target compound.

Table 2: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromobutanoic Acid167.0016.7 g0.10
Silver Nitrite (AgNO₂)153.8718.5 g0.12
Diethyl Ether (anhydrous)74.12200 mL-

Procedure:

  • In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend 18.5 g (0.12 mol) of finely powdered silver nitrite in 100 mL of anhydrous diethyl ether.

  • Prepare a solution of 16.7 g (0.10 mol) of 4-bromobutanoic acid in 100 mL of anhydrous diethyl ether.

  • Add the 4-bromobutanoic acid solution dropwise to the stirred silver nitrite suspension over 30 minutes at room temperature.

  • After the addition is complete, stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver nitrite. Wash the solid residue with a small amount of diethyl ether.

  • Combine the filtrate and washings. Remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification and Characterization

The crude product may contain the alkyl nitrite isomer and unreacted starting material. Purification is typically achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the nitro group (typically ~1550 cm⁻¹ and ~1380 cm⁻¹) and the broad O-H and C=O stretches of the carboxylic acid.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Considerations

  • Hydrobromic and Sulfuric Acids: Are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane and Diethyl Ether: Are volatile and flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Silver Nitrite: Is toxic and light-sensitive. Avoid inhalation and skin contact.

  • Nitroalkanes: Can be thermally unstable. Avoid excessive heating during purification (e.g., high-temperature distillation).

Conclusion

The synthesis of this compound from butyric acid is best achieved through a strategic, multi-step pathway rather than by direct, unselective nitration. By converting a butyric acid derivative into a 4-halo intermediate, a controlled introduction of the nitro group is made possible via the Victor Meyer reaction. This approach, which leverages fundamental principles of organic reactivity, provides a reliable and scalable method for accessing this valuable synthetic building block. The careful selection of reagents, such as using silver nitrite to favor C-nitration, is critical for maximizing the yield and purity of the final product.

References

  • Scribd. Victor Meyer Reaction. Available from: [Link][4]

  • Roberts, J.D., & Caserio, M.C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Chemistry LibreTexts. (2021). Nitration of Alkanes. Available from: [Link][1][3]

  • Perlego. Nitration of Alkanes. Available from: [Link][2]

  • Sakaguchi, S., Nishiwaki, Y., Kitamura, T., & Ishii, Y. (2002). An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide. The Journal of Organic Chemistry, 67(16), 5663–5668.[9]

  • Plummer, C.W., & Drake, N.L. (1954). An Improved Procedure for Preparing Primary Nitroalkanes by the Victor Meyer Reaction. Journal of the American Chemical Society, 76(10), 2720–2722.[5]

  • YouTube. (2023). Victor Mayer Test | Distinction between Primary, Secondary and Tertiary Alcohol. Available from: [Link][10]

  • Vedantu. Victor Mayers Test. Available from: [Link][11][12]

  • Nitro and Cyno Compounds. (n.d.). Available from: [Link][13]

  • ResearchGate. (2007). Nitration of Alkanes with Nitric Acid Catalyzed by N-Hydroxyphthalimide. Available from: [Link][14]

  • Wikipedia. Finkelstein reaction. Available from: [Link][6]

  • SATHEE. Finkelstein Reaction. Available from: [Link][8]

  • BYJU'S. Finkelstein Reaction. Available from: [Link][7]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link][15]

  • YouTube. (2019). Finkelstein Reaction. Available from: [Link][16]

Sources

Physical and chemical properties of gamma-nitrobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of γ-Nitrobutyric Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of γ-nitrobutyric acid (4-nitrobutanoic acid), a valuable intermediate in organic synthesis. The document details its chemical identity, physical and spectroscopic properties, reactivity, and common synthetic pathways. Furthermore, it outlines its key applications in the development of pharmaceuticals and other industrial products, along with essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Introduction

Gamma-nitrobutyric acid (γ-nitrobutyric acid or this compound) is an organic compound featuring both a carboxylic acid and a nitro functional group.[1] Its structural framework makes it a versatile building block, primarily utilized as an intermediate in the synthesis of a wide array of biologically active molecules and industrial materials.[1] The strategic placement of the nitro group at the gamma position allows for its chemical manipulation, most notably its reduction to an amine, which provides a direct route to γ-amino acid derivatives. This relationship makes it particularly relevant in the synthesis of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Understanding the fundamental properties and reactivity of γ-nitrobutyric acid is therefore crucial for its effective application in research and development.

Chemical and Physical Properties

The identity and physical characteristics of γ-nitrobutyric acid are foundational to its handling, application, and analysis.

Chemical Identity
  • IUPAC Name : this compound[3]

  • Synonyms : γ-Nitrobutyric acid, 4-Nitrobutyric acid[1][3]

  • CAS Number : 16488-43-0[3]

  • Molecular Formula : C₄H₇NO₄[1][3]

  • SMILES : C(CC(=O)O)C[O-][3]

  • InChIKey : SUFKNMKUIYHURJ-UHFFFAOYSA-N[3]

Physicochemical Data

The key physical and computed properties of γ-nitrobutyric acid are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight 133.10 g/mol [3]
Appearance Colorless crystal or white crystalline powder[1]
Odor Pungent[1]
Solubility Soluble in water; slightly soluble in alcohol; insoluble in non-polar solvents[1]
XLogP3-AA -0.1[3]
Topological Polar Surface Area 83.1 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Spectroscopic and Analytical Data

Characterization of γ-nitrobutyric acid relies on standard spectroscopic techniques. While a comprehensive set of spectra is not universally available in free-access databases, key analytical data points have been reported.

  • Mass Spectrometry (GC-MS) : Mass spectral data for this compound is available through the NIST Mass Spectrometry Data Center, providing essential information for its identification in complex mixtures.[3]

  • ¹³C NMR Spectroscopy : Carbon NMR spectral data can be found in databases such as SpectraBase, which is critical for structural elucidation and purity assessment.[3]

The analysis of related compounds like γ-hydroxybutyric acid (GHB) often involves derivatization to improve volatility for gas chromatography.[4] A similar approach, such as esterification or silylation, could be employed for the robust analysis of γ-nitrobutyric acid.

Chemical Reactivity and Synthesis

Acidity and Basicity

As a carboxylic acid, γ-nitrobutyric acid is a weak acid. It readily undergoes neutralization reactions with bases to form the corresponding carboxylate salts.[1] This property is fundamental to its purification and derivatization.

Reactivity of the Nitro Group

The nitro group is the primary site of reactivity for many synthetic transformations. Its most significant reaction is reduction to a primary amine. This conversion is a cornerstone for the synthesis of GABA derivatives and other γ-amino compounds.

  • Reduction to Amine : The nitro group can be efficiently reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., with Raney Nickel and H₂) or using metals in acidic media.[5] This reaction transforms the nitro-alkane into a valuable amino acid precursor.

G Start γ-Nitrobutyric Acid (O₂N-(CH₂)₃-COOH) End γ-Aminobutyric Acid (GABA) Derivative (H₂N-(CH₂)₃-COOH) Start->End Reduction (e.g., H₂, Raney Ni)

Caption: Reduction of γ-nitrobutyric acid to a γ-amino acid.

Synthesis of γ-Nitrobutyric Acid

The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.

  • From 4-Chlorobutyric Acid : A prevalent method is the reaction of 4-chlorobutyric acid with a source of the nitrite ion, such as nitroammonium sulfate or nitric acid.[1] The reaction is typically performed with heating and stirring to facilitate the displacement of the chloride ion by the nitro group.[1]

G cluster_0 Reactants Reactant1 4-Chlorobutyric Acid Product γ-Nitrobutyric Acid Reactant1->Product Nucleophilic Substitution Reactant2 Nitrating Agent (e.g., NaNO₂ / H₂SO₄) Reactant2->Product

Caption: Synthesis of γ-nitrobutyric acid via nucleophilic substitution.

Applications in Research and Industry

The utility of γ-nitrobutyric acid stems from its role as a precursor to more complex molecules.

  • Pharmaceutical Synthesis : Its primary application is in the synthesis of pharmaceuticals. By reducing the nitro group, it serves as a key intermediate for producing GABA analogues like Phenibut and Baclofen, which have applications as central nervous system depressants.[1][2]

  • Pesticides and Dyes : The compound is also used in the preparation of certain pesticides and dyes, where the nitro or subsequent amino group is incorporated into the final chromophore or active molecule.[1]

  • Industrial Chemicals : It finds use in the synthesis of various industrial products, including specialized coatings, plastics, and adhesives.[1]

Safety, Handling, and Storage

Proper handling of γ-nitrobutyric acid is essential to ensure laboratory safety. It is an irritant and combustible compound.[1]

Hazard Identification
  • Skin and Eye Contact : Causes irritation and potential inflammation upon contact.[1] Prolonged contact may lead to burns.[3][6]

  • Ingestion : May be toxic if swallowed, causing soreness and redness of the mouth and throat.[3][7]

  • Inhalation : May cause irritation of the respiratory tract, with symptoms like coughing or wheezing.[3][7]

  • Fire Hazard : The compound is combustible.[1] In a fire, it can emit toxic fumes.[7]

Recommended Handling and PPE
  • Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses or goggles. An eye-wash station should be readily accessible.[6][7]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection : If dust formation is likely, use a respirator with a particle filter.[7]

Storage and Disposal
  • Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][7] Keep away from heat, ignition sources, and strong oxidizing agents.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[7]

Experimental Protocol: Synthesis of γ-Nitrobutyric Acid

This protocol describes a representative synthesis based on established chemical principles.

Objective : To synthesize γ-nitrobutyric acid from 4-chlorobutyric acid.

Materials :

  • 4-chlorobutyric acid

  • Sodium nitrite (NaNO₂)

  • Urea

  • Phloroglucinol

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure :

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in water. Cool the solution to 0°C in an ice-salt bath.

  • Addition of Reactant : Separately, dissolve 4-chlorobutyric acid in water. Add this solution dropwise to the stirred nitrite solution, ensuring the temperature does not exceed 5°C. Causality: Slow, cold addition prevents exothermic decomposition of nitrous acid.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it slowly warm to room temperature and stir overnight. Causality: This ensures the slow nucleophilic substitution reaction proceeds to completion.

  • Workup - Quenching : Decompose any excess nitrous acid by adding a small amount of urea.

  • Workup - Extraction : Acidify the reaction mixture to a low pH (~1-2) with concentrated HCl. Causality: This protonates the carboxylate, making the product soluble in organic solvents.

  • Workup - Isolation : Extract the aqueous solution multiple times with diethyl ether. Combine the organic extracts.

  • Purification : Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Final Purification : The crude γ-nitrobutyric acid can be further purified by recrystallization or distillation under high vacuum.

Conclusion

γ-Nitrobutyric acid is a compound of significant synthetic value, bridging simple starting materials to complex, high-value molecules like pharmaceutical agents. Its well-defined physical properties and predictable chemical reactivity, particularly the transformation of its nitro group, make it an indispensable tool for the modern organic chemist. Adherence to strict safety protocols is mandatory for its handling, ensuring that its utility can be harnessed without compromising researcher safety.

References

  • ChemBK. (2024). 4-Nitrobutyric acid. Retrieved from [Link]

  • Bella Corp Trading Pty Ltd. (2022). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing β-phenyl-γ-amino butyric acid hydrochloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Butyric Acid. Retrieved from [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet - gamma amino butyric acid. Retrieved from [Link]

  • PubMed. (2006). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). Gamma-Aminobutyric Acid. Retrieved from [Link]

  • PubMed. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • PubMed. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Retrieved from [Link]

  • PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]

  • SpectraBase. (n.d.). [N-(15)]-GAMMA-AMINO-BUTYRIC-ACID. Retrieved from [Link]

  • SWGDRUG.org. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Retrieved from [Link]

Sources

Theoretical studies on the molecular structure of 4-Nitrobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 4-Nitrobutanoic Acid's Molecular Structure

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Versatile Building Block

This compound, a seemingly simple aliphatic nitro compound, holds significant potential as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a terminal nitro group and a carboxylic acid function separated by a flexible three-carbon chain, imparts a distinct chemical reactivity that is of considerable interest to researchers and drug development professionals. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties at the molecular level is paramount for harnessing its full potential in the design of novel therapeutics and functional materials.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using first-principles quantum chemical calculations. We will delve into the causality behind the selection of computational methods, present a systematic approach to conformational analysis, and detail the expected outcomes in terms of geometric parameters, vibrational signatures, and electronic characteristics. This document is designed to serve as a practical and insightful resource for researchers embarking on the computational characterization of flexible molecules of pharmaceutical and chemical interest.

The Rationale for a Computational Approach: Why Theory Matters

Experimental characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy provide invaluable data on molecular structure. However, for a flexible molecule like this compound, which can exist as a multitude of rapidly interconverting conformers in solution, a static experimental picture may not fully capture its dynamic nature. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to:

  • Elucidate the complete conformational landscape: Identify all possible low-energy structures and their relative stabilities.

  • Obtain precise geometric parameters: Calculate bond lengths, bond angles, and dihedral angles with high accuracy.

  • Predict spectroscopic properties: Generate theoretical vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data.

  • Probe electronic structure: Understand the distribution of electrons and identify sites of reactivity.

By integrating theoretical calculations with experimental observations, we can achieve a more holistic and detailed understanding of the molecular properties of this compound.

Foundational Pillars of the Theoretical Methodology: A Self-Validating System

The reliability of any computational study hinges on the judicious choice of the theoretical method and basis set. For organic molecules containing second-row elements and exhibiting potential for intramolecular hydrogen bonding, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a balanced and accurate description of molecular geometries and vibrational properties.[2][3]

  • Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for their favorable balance between accuracy and computational cost.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic molecules.[2]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides a flexible description of the electron density. The diffuse functions ("++") are essential for describing anions and molecules with lone pairs, while the polarization functions ("(d,p)") allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurate geometry and frequency calculations.[2]

The following diagram illustrates the logical workflow for our theoretical investigation:

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Vibrational Frequency Analysis C->D F Electronic Structure Analysis (HOMO, LUMO, MEP) C->F E Thermodynamic Property Calculation D->E G Spectra Simulation (IR, Raman, NMR) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Conformational Landscape of this compound

The flexibility of the butyl chain in this compound gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. A systematic conformational search is therefore a critical first step. This is typically achieved by performing an initial scan using a less computationally expensive method, such as molecular mechanics, followed by the re-optimization of the low-energy conformers at the DFT level.

The primary degrees of freedom that dictate the conformational preferences of this compound are the dihedral angles along the C-C-C-C backbone and the orientation of the carboxylic acid and nitro groups. We anticipate that the most stable conformers will be those that minimize steric hindrance and potentially allow for weak intramolecular interactions.

Predicted Molecular Geometry

Following a thorough conformational search and geometry optimization of the most stable conformer, we can extract a wealth of information about its three-dimensional structure. The table below presents a hypothetical but realistic set of optimized geometric parameters for the global minimum energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C1=O11.21
C1-O21.35
O2-H10.97
C1-C21.52
C2-C31.54
C3-C41.53
C4-N11.48
N1=O31.22
N1=O41.22
**Bond Angles (°) **O1=C1-O2123.5
O1=C1-C2125.0
C1-C2-C3112.0
C2-C3-C4114.0
C3-C4-N1111.5
O3=N1=O4124.0
Dihedral Angles (°) O1=C1-C2-C315.0
C1-C2-C3-C4-175.0
C2-C3-C4-N165.0

Note: These values are illustrative and would be the direct output of a quantum chemical calculation. They can be compared with experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for validation.

Vibrational Signatures: A Theoretical Fingerprint

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. Theoretical frequency calculations not only predict the positions of vibrational bands but also provide a detailed description of the atomic motions associated with each mode. It is standard practice to scale the calculated harmonic frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.[4]

The table below summarizes the predicted (scaled) vibrational frequencies for the key functional groups in this compound.

Frequency (cm⁻¹) Vibrational Mode Description
~3550ν(O-H)O-H stretching (in the carboxylic acid group)
~2950-3000ν(C-H)C-H stretching (aliphatic)
~1720ν(C=O)C=O stretching (in the carboxylic acid group)
~1550νₐ(NO₂)Asymmetric NO₂ stretching
~1380νₛ(NO₂)Symmetric NO₂ stretching
~1420δ(CH₂)CH₂ scissoring
~1250ν(C-O)C-O stretching (in the carboxylic acid group)
~930γ(OH)Out-of-plane OH bending
~850ν(C-N)C-N stretching

These predicted frequencies can be directly compared to an experimental FTIR or Raman spectrum to confirm the structure of the synthesized molecule and to assign the observed spectral bands.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Key insights can be gained by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The following diagram illustrates the relationship between the calculated electronic properties and the predicted chemical reactivity of this compound.

G cluster_1 Electronic Structure and Reactivity A DFT Calculation (B3LYP/6-311++G(d,p)) B Highest Occupied Molecular Orbital (HOMO) A->B C Lowest Unoccupied Molecular Orbital (LUMO) A->C D Molecular Electrostatic Potential (MEP) A->D E HOMO-LUMO Energy Gap B->E F Prediction of Electrophilic Attack Sites B->F C->E G Prediction of Nucleophilic Attack Sites C->G D->F D->G H Assessment of Chemical Reactivity E->H

Caption: The interplay between calculated electronic properties and the prediction of chemical reactivity.

For this compound, we would expect the HOMO to be localized primarily on the carboxylic acid group, while the LUMO would likely be centered on the electron-withdrawing nitro group. This suggests that the carboxylic acid is the primary site for electrophilic attack, while the nitro group and the adjacent carbon are susceptible to nucleophilic attack.

Step-by-Step Protocol for Theoretical Calculations

This section provides a generalized protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using dedicated software or by manually rotating key dihedral angles and re-optimizing with molecular mechanics.

  • DFT Geometry Optimization:

    • For the lowest energy conformer(s), perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

    • Use the Opt keyword in the route section of the input file.

    • Ensure that the optimization converges to a stationary point (i.e., the forces on all atoms are negligible).

  • Vibrational Frequency Calculation:

    • Following successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Use the Freq keyword in the route section.

    • Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.

    • The output will contain the vibrational frequencies, IR intensities, and Raman activities.

  • Electronic Property Analysis:

    • The output file from the frequency calculation will also contain information about the molecular orbitals (HOMO, LUMO) and their energies.

    • To visualize the molecular orbitals and the molecular electrostatic potential, generate cube files from the checkpoint file and use visualization software like GaussView or Avogadro.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the detailed investigation of the molecular structure of this compound. By employing DFT calculations, we can gain invaluable insights into its conformational preferences, geometric parameters, vibrational properties, and electronic structure. These theoretical predictions, when coupled with experimental data, provide a powerful and synergistic approach to understanding the fundamental properties of this versatile molecule.

The knowledge gleaned from such studies can directly inform the rational design of new drug candidates by providing a detailed picture of the molecule's shape and electrostatic properties, which are crucial for molecular recognition and binding. Furthermore, understanding the relationship between molecular structure and material properties is essential for the development of novel functional materials with tailored characteristics. Future work could involve simulating the behavior of this compound in different solvent environments to understand how intermolecular interactions influence its structure and properties.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

  • ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • PubChemLite. This compound (C4H7NO4). [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • ACS Publications. Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. [Link]

  • Scirp.org. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. [Link]

  • Springer. Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. [Link]

  • Scirp.org. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional. [Link]

Sources

A Technical Guide to the Synthesis of 4-Nitrobutanoic Acid: Mechanistic Pathways and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the chemical principles governing the synthesis of 4-nitrobutanoic acid from butanoic acid. For researchers, scientists, and drug development professionals, understanding the underlying mechanisms of aliphatic C-H functionalization is paramount for predictable and scalable synthesis. This document elucidates the significant mechanistic departure from classical aromatic nitration, establishing that the conversion of butanoic acid to its 4-nitro derivative proceeds not through an electrophilic substitution pathway, but via a complex, non-selective free-radical mechanism. We will dissect this pathway, from initiation to termination, discuss the inherent challenges in achieving regioselectivity, and present a representative experimental protocol, underscored by rigorous safety imperatives. The guide aims to equip scientists with the foundational knowledge required to approach the synthesis of aliphatic nitro compounds, contextualizing the theoretical mechanisms with practical laboratory considerations and highlighting the rationale for exploring alternative synthetic strategies for targeted isomers.

Introduction: The Challenge of Aliphatic C-H Nitration

Aliphatic nitro compounds are foundational building blocks in modern organic synthesis and medicinal chemistry.[1] The nitro group, a potent electron-withdrawing moiety and a versatile synthetic handle, can be transformed into a wide array of other functional groups, including amines, oximes, and carbonyls. This versatility makes nitroalkanes, such as this compound, valuable precursors in the development of novel pharmaceuticals and functional materials.

The introduction of a nitro group onto a molecule is achieved through nitration. While the nitration of aromatic systems is a well-understood, cornerstone reaction in organic chemistry proceeding via electrophilic aromatic substitution, the nitration of aliphatic compounds presents a formidable challenge.[2][3] Aliphatic sp³-hybridized C-H bonds are significantly less nucleophilic and more inert than the electron-rich π-system of an aromatic ring, rendering them unreactive toward the nitronium ion (NO₂⁺) under standard "mixed acid" (HNO₃/H₂SO₄) conditions.[4]

Specifically, the direct nitration of butanoic acid to selectively form this compound is not a trivial undertaking. The reaction does not follow a simple, predictable pathway. Instead, it necessitates conditions that promote a free-radical chain reaction, a mechanism known for its high energy requirements and, critically, its lack of selectivity.[5] This guide will dissect the predominant free-radical mechanism, providing the causal framework for the experimental choices and outcomes associated with this challenging transformation.

Mechanistic Analysis: Deconstructing the Nitration of an Aliphatic Acid

The attempt to nitrate butanoic acid directly confronts the fundamental principles of chemical reactivity. A clear understanding of why certain pathways are plausible while others are not is essential for rational process design.

The Implausibility of a Direct Electrophilic Substitution Mechanism

The canonical mechanism for nitration involves the attack of a nucleophile on the highly electrophilic nitronium ion (NO₂⁺).[6][7] In aromatic systems, the π-electrons of the benzene ring serve as the nucleophile. An aliphatic C-H bond, however, is a σ-bond with electrons held tightly between two atoms, possessing no available lone pairs or π-orbitals to initiate such an attack. For an electrophile to react with a C-H σ-bond, a superacidic medium is often required to generate a highly reactive, protolytically activated electrophile capable of inserting into the bond.[4] Even under such conditions, the reaction with a simple alkane is difficult. The presence of the electron-withdrawing carboxylic acid group in butanoic acid further deactivates the entire alkyl chain through an inductive effect, making a nucleophilic attack from a C-H bond even less probable.

The Predominant Pathway: Vapor-Phase Free-Radical Nitration

The most viable pathway for the nitration of alkanes and their derivatives is a free-radical substitution reaction, typically conducted in the vapor phase at elevated temperatures (e.g., 350–450 °C).[5][8] This mechanism circumvents the need for a nucleophilic substrate by utilizing highly reactive radical species to activate the C-H bonds. The process can be broken down into three distinct stages: initiation, propagation, and termination.

1. Initiation: Generation of Radical Species At high temperatures, the nitrating agent, typically nitric acid (HNO₃) or dinitrogen tetroxide (N₂O₄), undergoes homolytic cleavage to generate the initial radical species. For nitric acid, this involves the homolysis of the weak O-N bond.[9]

  • HNO₃ → •OH + •NO₂

2. Propagation: The Chain Reaction The propagation stage consists of two key steps that repeat in a cycle:

  • Step A: Hydrogen Abstraction. The highly reactive hydroxyl radical (•OH) abstracts a hydrogen atom from the butanoic acid backbone. This abstraction is non-selective and can occur at any carbon atom (C2, C3, or C4), leading to the formation of a water molecule and a secondary or primary alkyl radical. Abstraction from the C-H bonds of the carboxyl group is also possible but less significant for the formation of the target product.[5]

    • HO• + CH₃CH₂CH₂COOH → H₂O + •CH₂CH₂CH₂COOH (Primary radical at C4)

    • HO• + CH₃CH₂CH₂COOH → H₂O + CH₃•CHCH₂COOH (Secondary radical at C3)

    • HO• + CH₃CH₂CH₂COOH → H₂O + CH₃CH₂•CHCOOH (Secondary radical at C2)

  • Step B: Radical Combination. The newly formed alkyl radical reacts with a nitrogen dioxide molecule (•NO₂) to form a C-N bond, yielding a mixture of nitrobutanoic acid isomers.[9]

    • •CH₂CH₂CH₂COOH + •NO₂ → O₂NCH₂CH₂CH₂COOH (this compound)

    • CH₃•CHCH₂COOH + •NO₂ → CH₃CH(NO₂)CH₂COOH (3-Nitrobutanoic acid)

    • CH₃CH₂•CHCOOH + •NO₂ → CH₃CH₂CH(NO₂)COOH (2-Nitrobutanoic acid)

3. Termination: Cessation of the Chain The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.

  • •OH + •OH → H₂O₂

  • •NO₂ + •NO₂ → N₂O₄

  • R• + •OH → ROH (Alcohol byproduct)

A significant challenge in this process is C-C bond cleavage (cracking) at high temperatures, which leads to the formation of shorter-chain nitroalkanes like nitropropane, nitroethane, and nitromethane, further complicating the product mixture.[5] The inherent lack of regioselectivity means that isolating pure this compound from the resulting complex mixture requires challenging and often inefficient purification steps.

Free_Radical_Nitration Figure 1: Free-Radical Nitration Mechanism of Butanoic Acid cluster_init 1. Initiation cluster_prop 2. Propagation Cycle cluster_term 3. Termination HNO3 HNO₃ radicals •OH + •NO₂ HNO3->radicals Δ (Heat) Butanoic_Acid Butanoic Acid (C₄H₈O₂) Alkyl_Radical Butanoic Acid Radical (•C₄H₇O₂) Butanoic_Acid->Alkyl_Radical H Abstraction by •OH Nitro_Products Nitrobutanoic Acid Isomers (4-, 3-, 2-) Alkyl_Radical->Nitro_Products Combination with •NO₂ rad1 Radical Pool (•OH, •NO₂, R•) stable Stable Byproducts (H₂O₂, N₂O₄, ROH) rad1->stable Radical Combination

Caption: Figure 1: Free-Radical Nitration Mechanism of Butanoic Acid

Experimental Design & Safety Imperatives

Executing an aliphatic nitration requires specialized equipment and an unwavering commitment to safety. The reaction is highly exothermic and involves corrosive and toxic substances.[10] Thermal runaway can lead to violent decomposition and explosion.[11]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat are required.[12]

  • Engineering Controls: The entire procedure must be conducted within a certified chemical fume hood with robust ventilation to manage toxic fumes (NOx).[11][13] The apparatus must be assembled behind a blast shield.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Spill containment kits with neutralizing agents (e.g., sodium carbonate) must be on hand.[14]

  • Reagent Handling: Concentrated nitric acid is a strong oxidizer and highly corrosive. It reacts violently with many organic compounds and reducing agents.[13][14] All handling must be performed with extreme care.

Representative Protocol: Vapor-Phase Nitration

The following protocol is a representative methodology based on established principles of gas-phase alkane nitration and should be adapted and optimized with extreme caution.[5][15]

Objective: To nitrate butanoic acid in the vapor phase to produce a mixture of nitrobutanoic acid isomers.

Apparatus:

  • A flow reactor system, typically a heated tube (e.g., quartz or stainless steel) packed with an inert material to ensure efficient heat transfer.

  • Syringe pumps for controlled delivery of liquid reactants (butanoic acid and nitric acid).

  • A preheater section to vaporize the reactants before they enter the main reactor tube.

  • A temperature control system for the reactor.

  • A quenching system at the reactor outlet, consisting of a condenser and a collection flask cooled in an ice bath to rapidly cool the product stream and prevent decomposition.

  • A scrubber system containing a sodium hydroxide solution to neutralize unreacted acid vapors and toxic NOx gases.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis Reactants Load Reactants into Syringe Pumps (Butanoic Acid, Conc. HNO₃) Apparatus Assemble & Leak-Check Flow Reactor System Reactants->Apparatus Safety Verify Safety Measures (Fume Hood, Blast Shield, Scrubber) Apparatus->Safety Heat Heat Reactor to Target Temperature (e.g., 400-420°C) Safety->Heat Inject Pump Vaporized Reactants Through Reactor Heat->Inject Quench Rapidly Cool Product Stream in Ice-Cooled Trap Inject->Quench Neutralize Neutralize Crude Product (e.g., with NaHCO₃ soln.) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Diethyl Ether) Neutralize->Extract Purify Isolate Isomers via Fractional Distillation or Column Chromatography Extract->Purify Analyze Characterize Products (GC-MS, NMR) Purify->Analyze

Caption: Figure 2: General Experimental Workflow for Vapor-Phase Nitration

Procedure:

  • System Preparation: Assemble the flow reactor, condenser, collection flask, and scrubber system in a high-performance fume hood. Ensure all connections are secure. Place a blast shield in front of the apparatus.

  • Reactor Heating: Heat the reactor tube to the target temperature, typically in the range of 400-420°C.

  • Reactant Delivery: Once the temperature is stable, begin pumping butanoic acid and concentrated nitric acid (e.g., 70%) through the preheater and into the reactor at a controlled molar ratio (e.g., a 2:1 to 4:1 excess of alkane to acid is common to minimize oxidation).

  • Reaction and Collection: The vaporized reactants mix and react within the heated tube. The product stream exits the reactor and is immediately condensed and collected in the cooled flask. The reaction is allowed to proceed until the desired amount of reactants has been consumed.

  • System Shutdown: Stop the reactant pumps and allow an inert gas (e.g., nitrogen) to flow through the system to purge any remaining reactive vapors. Allow the reactor to cool to room temperature.

  • Product Work-up: Carefully transfer the collected crude liquid to a separatory funnel. Dilute with cold water and neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil will be a mixture of 2-, 3-, and 4-nitrobutanoic acids, unreacted butanoic acid, and other byproducts. Separation of these isomers is challenging due to their similar boiling points and polarities and typically requires fractional distillation under vacuum or preparative chromatography.

Data Summary and Expected Outcomes

Direct nitration of aliphatic chains is notoriously low-yield and non-selective. The data from such experiments are highly dependent on the specific conditions employed.

ParameterTypical RangeRationale / Expected ImpactReference
Temperature 350 - 450 °CRequired to initiate homolytic cleavage of HNO₃. Higher temperatures increase reaction rate but also promote undesirable C-C bond cleavage (cracking).[5]
Pressure 8 - 12 atmOften used in industrial processes to increase reactant concentration and throughput.[8]
Alkane:Acid Molar Ratio 2:1 to 4:1An excess of the hydrocarbon is used to maximize the probability of an alkyl radical reacting with •NO₂ rather than undergoing oxidation or other side reactions.
Residence Time SecondsA short residence time is crucial to minimize the formation of oxidation byproducts and decomposition of the desired nitroalkanes.
Expected Yield Low to ModerateThe conversion of nitric acid to the desired nitroalkanes is often less than 50%, with the remainder being converted to NOx and oxidation byproducts.
Product Distribution Complex MixtureA mixture of all possible nitro isomers is expected, along with oxidation products (ketones, alcohols) and shorter-chain nitroalkanes.[5]

Conclusion and Outlook

The synthesis of this compound via the direct nitration of butanoic acid is governed by a high-temperature, vapor-phase free-radical mechanism. This pathway is fundamentally non-selective, yielding a complex mixture of regioisomers and fragmentation byproducts that are difficult to separate. While mechanistically informative, this method is impractical for the targeted laboratory or industrial synthesis of pure this compound.

For drug development professionals and synthetic chemists requiring regiochemically pure materials, alternative, multi-step synthetic routes are strongly recommended. Such strategies, for example, involving nucleophilic substitution of a 4-halobutanoate ester with a nitrite salt, offer far superior control over the final product's structure, ensuring purity and predictability in the synthetic outcome. A thorough understanding of the underlying free-radical mechanism, however, remains invaluable for diagnosing impurities, rationalizing byproduct formation, and appreciating the inherent limitations of direct C-H functionalization on unactivated aliphatic scaffolds.

References

[16] Chemical Review and Letters. (2020-02-15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [11] YouTube. (2024-06-06). Nitration reaction safety. [10] National Academic Digital Library of Ethiopia. (2013-11-22). Chemistry, Process Design, and Safety for the Nitration Industry. [5] Chemistry LibreTexts. (2021-07-30). 4.7: Nitration of Alkanes. [13] University of Washington. (n.d.). NITRIC ACID SAFETY. [17] National Center for Biotechnology Information (PMC). (2025-07-08). Ipso nitration in organic synthesis. [4] National Center for Biotechnology Information (PMC). (n.d.). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. [15] Google Patents. (1961). US2998437A - Nitration of carboxylic acids and their derivatives. [1] Benchchem. (n.d.). This compound | C4H7NO4 | 133.10 g/mol . [12] VelocityEHS. (2015-04-27). Nitric Acid Safety Tips & Health Hazards. [14] UW Environmental Health & Safety. (2024-06-24). Reduce your risk of a nitric acid incident. [8] Wikipedia. (n.d.). Nitro compound. [18] ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Nitrocompounds, Aliphatic. Sciencemadness.org. (n.d.). Nitro Compounds, Aliphatic. [9] DTIC. (1969). MECHANISM OF THE VAPOUR-PHASE NITRATION OF ALKANES BY NITROGEN PEROXIDE. [19] Smolecule. (2023-08-15). Buy this compound | 16488-43-0. [6] Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [7] YouTube. (2022-01-19). Mechanism of Nitration: Electrophilic Substitution Reaction. [2] BYJU'S. (n.d.). Aromatic Nitration. [3] Wikipedia. (n.d.). Nitration.

Sources

A Historical Perspective on the Discovery and Synthesis of Nitroalkanoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey into the world of nitroalkanoic acids is a fascinating exploration of fundamental organic chemistry, tracing its roots back to the latter half of the 19th century. These bifunctional molecules, containing both a nitro group and a carboxylic acid, have emerged as versatile building blocks in modern synthetic chemistry, finding applications in the synthesis of pharmaceuticals, natural products, and specialty chemicals. This in-depth technical guide provides a historical perspective on the discovery and seminal synthetic methodologies that laid the groundwork for the field. We will delve into the pioneering work of chemists who first tamed the reactivity of nitroalkanes and developed the foundational reactions that enabled the construction of these unique molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical context and the evolution of synthetic strategies for nitroalkanoic acids.

The Dawn of Nitroalkane Chemistry: Victor Meyer's Groundbreaking Discovery

The story of nitroalkanoic acids begins with the discovery of their parent compounds, the nitroalkanes. In 1872, the German chemist Victor Meyer reported the first successful synthesis of simple nitroalkanes[1][2][3][4]. This breakthrough was a pivotal moment in organic chemistry, introducing a new and highly reactive functional group.

Meyer's method, now known as the Victor Meyer synthesis , involved the reaction of alkyl iodides with silver nitrite (AgNO₂). This nucleophilic substitution reaction, while seemingly straightforward today, was a significant achievement at the time. The choice of silver nitrite was crucial, as the silver ion coordinates with the iodide, facilitating the departure of the leaving group and allowing the nitrite ion to attack the alkyl carbon.

Experimental Protocol: The Victor Meyer Synthesis of Nitroalkanes (Conceptual)

The original experimental details from Meyer's work would have been described in 19th-century German scientific journals. However, a conceptual representation of his method is as follows:

  • Reactant Preparation: An alkyl iodide (e.g., ethyl iodide) was prepared. Silver nitrite was also synthesized, likely through the reaction of a soluble silver salt with a nitrite salt.

  • Reaction: The alkyl iodide was treated with a suspension of silver nitrite, often in a solvent like diethyl ether. The reaction mixture was typically heated to promote the substitution reaction.

  • Workup and Isolation: After the reaction was complete, the solid silver iodide precipitate was removed by filtration. The ethereal solution containing the nitroalkane was then subjected to distillation to isolate the pure product.

This discovery opened the door to a new class of organic compounds and set the stage for further exploration of their reactivity.

Foundational Pillars: The Henry and Michael Reactions

While Victor Meyer's work provided access to nitroalkanes, the synthesis of nitroalkanoic acids required the development of methods for forming carbon-carbon bonds and introducing the carboxylic acid functionality. Two key reactions, discovered in the late 19th century, became the cornerstones of this endeavor: the Henry reaction and the Michael addition.

The Henry Reaction (1895): A Gateway to β-Nitro Alcohols

In 1895, the Belgian chemist Louis Henry discovered a powerful carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base[1][5][6][7][8][9]. This reaction, now famously known as the Henry reaction or the nitroaldol reaction , yields β-nitro alcohols.

The significance of the Henry reaction in the context of nitroalkanoic acid synthesis lies in its ability to create a carbon skeleton with a nitro group and a hydroxyl group in a 1,2-relationship. The resulting β-nitro alcohol could then, in principle, be oxidized to the corresponding β-nitroalkanoic acid.

The mechanism of the Henry reaction involves the deprotonation of the α-carbon of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by protonation of the resulting alkoxide to yield the β-nitro alcohol.

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation RCH2NO2 R-CH₂-NO₂ Nitronate [R-CH⁻-NO₂] ↔ [R-CH=N⁺(O⁻)O⁻] RCH2NO2->Nitronate + Base Base Base Carbonyl R'-CHO Intermediate R'-CH(O⁻)-CH(R)-NO₂ Nitronate2 [R-CH⁻-NO₂] Nitronate2->Intermediate + R'-CHO Product R'-CH(OH)-CH(R)-NO₂ (β-Nitro alcohol) Intermediate2 R'-CH(O⁻)-CH(R)-NO₂ Intermediate2->Product + H⁺

Caption: The mechanism of the base-catalyzed Henry reaction.

The Michael Addition (1887): Forging Carbon-Carbon Bonds with Conjugate Acceptors

In 1887, American chemist Arthur Michael reported the addition of enolates to α,β-unsaturated carbonyl compounds, a reaction now known as the Michael addition [10][11][12][13][14]. This reaction proved to be incredibly versatile, and it was soon discovered that nitronate anions, being excellent nucleophiles, could also act as Michael donors.

The Michael addition of a nitroalkane to an α,β-unsaturated ester, for instance, would directly yield a γ-nitro ester, which could then be hydrolyzed to the corresponding γ-nitroalkanoic acid. This provided a direct and efficient route to this class of compounds.

The Michael addition of a nitroalkane proceeds via the formation of a nitronate anion, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound. The resulting enolate is then protonated to give the final product.

Michael_Addition cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation RCH2NO2 R-CH₂-NO₂ Nitronate [R-CH⁻-NO₂] RCH2NO2->Nitronate + Base Base Base Acceptor CH₂=CH-COOR' Enolate R-CH(NO₂)-CH₂-CH⁻-COOR' Nitronate2 [R-CH⁻-NO₂] Nitronate2->Enolate + CH₂=CH-COOR' Product R-CH(NO₂)-CH₂-CH₂-COOR' (γ-Nitro ester) Enolate2 R-CH(NO₂)-CH₂-CH⁻-COOR' Enolate2->Product + H⁺

Caption: The mechanism of the Michael addition of a nitroalkane.

Early Synthetic Approaches to Nitroalkanoic Acids

Armed with the foundational discoveries of nitroalkanes and the powerful carbon-carbon bond-forming reactions of Henry and Michael, chemists in the late 19th and early 20th centuries began to explore the synthesis of nitroalkanoic acids.

α-Nitroalkanoic Acids: The Direct Approach

The simplest α-nitroalkanoic acid, nitroacetic acid , was synthesized by a direct nucleophilic substitution reaction. This method involved the reaction of a haloacetic acid with a nitrite salt, conceptually similar to the Victor Meyer synthesis of nitroalkanes[4][15].

  • Reactant Preparation: A solution of chloroacetic acid is carefully neutralized with a base (e.g., sodium carbonate) to form the sodium chloroacetate salt in situ.

  • Nitrite Addition: A solution of sodium nitrite is then added to the sodium chloroacetate solution.

  • Reaction: The mixture is allowed to react, often with gentle warming, to facilitate the nucleophilic substitution of the chloride by the nitrite ion.

  • Acidification and Extraction: After the reaction, the solution is acidified to protonate the carboxylate and the nitroacetic acid is extracted into an organic solvent.

Reactant 1Reactant 2ProductKey Transformation
Chloroacetic AcidSodium NitriteNitroacetic AcidNucleophilic Substitution
β-Nitroalkanoic Acids: A Two-Step Strategy

The synthesis of β-nitroalkanoic acids historically relied on a two-step process:

  • Henry Reaction: A nitroalkane is reacted with an aldehyde to form a β-nitro alcohol.

  • Oxidation: The primary or secondary alcohol of the β-nitro alcohol is then oxidized to a carboxylic acid.

The oxidation of alcohols was a well-established transformation in the late 19th and early 20th centuries. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), generated from potassium dichromate and sulfuric acid, were commonly employed for this purpose[16][17].

Beta_Nitro_Acid_Synthesis Nitroalkane Nitroalkane (R-CH₂-NO₂) Henry_Reaction Henry Reaction (Base) Nitroalkane->Henry_Reaction Aldehyde Aldehyde (R'-CHO) Aldehyde->Henry_Reaction Beta_Nitro_Alcohol β-Nitro Alcohol (R'-CH(OH)-CH(R)-NO₂) Henry_Reaction->Beta_Nitro_Alcohol Oxidation Oxidation ([O]) Beta_Nitro_Alcohol->Oxidation Beta_Nitro_Acid β-Nitroalkanoic Acid (R'-C(O)OH-CH(R)-NO₂) Oxidation->Beta_Nitro_Acid

Sources

An In-depth Technical Guide to the Solubility of 4-Nitrobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-nitrobutanoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of the physicochemical principles governing solubility. We will explore the interplay of intermolecular forces, solvent polarity, and the unique structural attributes of this compound. This guide furnishes detailed, actionable protocols for the experimental determination of solubility and presents a predictive solubility profile in a range of common organic solvents. The insights contained herein are intended to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of this compound and Its Solubility

This compound, with the molecular formula C₄H₇NO₄, is a versatile building block in the fields of organic synthesis and medicinal chemistry.[1] Its structure, which incorporates both a carboxylic acid and a nitro group, allows for a diverse range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions.[1]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.[2] The choice of solvent can significantly influence reaction rates and yields.

  • Purification: Techniques such as crystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound in a given solvent at varying temperatures.[3][4]

  • Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and ultimate therapeutic efficacy.

This guide will provide a detailed exploration of these aspects, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure. The presence of two highly polar functional groups, the carboxylic acid (-COOH) and the nitro group (-NO₂), alongside a flexible four-carbon alkyl chain, creates a molecule with a nuanced solubility profile.

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor. It can readily interact with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones). The acidic nature of the proton also allows for deprotonation in the presence of a base to form a highly polar carboxylate salt, which is significantly more water-soluble.[2]

  • Nitro Group: The nitro group is a strong electron-withdrawing group and a polar moiety, contributing to the molecule's overall dipole moment. It can act as a hydrogen bond acceptor.

  • Alkyl Chain: The four-carbon chain is nonpolar and contributes hydrophobic character to the molecule. This part of the structure will have favorable interactions with nonpolar solvents.

The balance between the polar functional groups and the nonpolar alkyl chain means that this compound is expected to exhibit moderate solubility in a range of polar solvents and limited solubility in nonpolar solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[4] This principle is rooted in the nature of intermolecular forces. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

For this compound, the following interactions are key:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds will form between the solvent and both the carboxylic acid and nitro groups of this compound, leading to favorable energetics for dissolution.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar C=O and N=O bonds in this compound through dipole-dipole interactions and can accept hydrogen bonds from the carboxylic acid group.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces (London dispersion forces). The energy gained from the interaction of the nonpolar solvent with the alkyl chain of this compound is insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the this compound molecules themselves. Consequently, low solubility is expected in these solvents.

The interplay of these forces is visually represented in the following diagram:

Solute This compound (Solute) Carboxylic_Acid Carboxylic Acid (-COOH) (H-bond donor/acceptor) Solute->Carboxylic_Acid has Nitro_Group Nitro Group (-NO2) (Polar, H-bond acceptor) Solute->Nitro_Group has Alkyl_Chain Alkyl Chain (-C4H8-) (Nonpolar) Solute->Alkyl_Chain has Solvent Organic Solvent Polar_Protic Polar Protic (e.g., Methanol) Solvent->Polar_Protic can be Polar_Aprotic Polar Aprotic (e.g., Acetone) Solvent->Polar_Aprotic can be Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar can be Solubility Solubility Carboxylic_Acid->Solubility Strongly influences (via H-bonding) Nitro_Group->Solubility Influences (via dipole-dipole) Alkyl_Chain->Solubility Influences (via van der Waals) Polar_Protic->Solubility High Polar_Aprotic->Solubility Moderate to High Nonpolar->Solubility Low

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Protocol: Shake-Flask Method

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, tared vial. This step removes any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved. The solubility can then be calculated in g/100 mL or other units.

    • Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).

Workflow Diagram:

A 1. Add excess solid This compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate in shaker (24-48h at constant T) B->C D 4. Allow excess solid to settle (≥2h) C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter through 0.45 µm syringe filter E->F G 7. Quantify concentration (Gravimetric or HPLC-UV) F->G

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound and Comparative Data for 4-Nitrobenzoic Acid

Solvent ClassSolventPredicted Solubility of this compoundQuantitative Data for 4-Nitrobenzoic Acid ( g/100 mL)
Polar Protic WaterSparingly Soluble0.042 (20 °C)[2]
MethanolSoluble8.33[4]
EthanolSoluble0.91[4]
Polar Aprotic AcetoneSoluble5.0[4]
Ethyl AcetateModerately Soluble2.22[4]
Diethyl EtherModerately Soluble2.22[4]
Nonpolar HexaneInsolubleInsoluble[4]
TolueneSparingly SolubleN/A

Disclaimer: The predicted solubility is based on theoretical principles. The quantitative data for 4-nitrobenzoic acid is provided for comparative purposes only and may not be representative of this compound's solubility.

Discussion of Profile:

  • The presence of the flexible alkyl chain in this compound, compared to the rigid benzene ring in 4-nitrobenzoic acid, may lead to slightly different solubility behavior. However, the dominant influence of the polar functional groups is expected to result in similar trends.

  • The highest solubility is predicted in polar solvents capable of hydrogen bonding, such as methanol and acetone.

  • A related compound, 2-(4-nitrophenyl)butyric acid, is reported to be soluble in methanol, ethanol, acetone, and chloroform, which supports the predictions for this compound.[6]

  • Solubility in water is expected to be limited due to the hydrophobic four-carbon chain. However, it is likely to be significantly more soluble in aqueous basic solutions due to the formation of the carboxylate salt.[3]

  • As expected, solubility in nonpolar solvents like hexane is predicted to be very low.

Practical Applications and Solvent Selection Strategies

The choice of solvent is a critical decision in the practical application of this compound.

  • For Organic Synthesis: A solvent that dissolves all reactants to a reasonable concentration at the desired reaction temperature is typically chosen. For reactions involving this compound, polar aprotic solvents like acetone or ethyl acetate are often good starting points as they can dissolve a range of organic compounds without interfering with many reaction mechanisms.

  • For Crystallization: The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4] This differential solubility allows for the recovery of pure crystals upon cooling. For this compound, a mixed solvent system, such as ethanol/water, might be effective. The compound would be dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") would be added dropwise until the solution becomes cloudy, after which the solution is heated to redissolve the solid and then allowed to cool slowly.

Conclusion

This compound is a molecule of significant interest in chemical synthesis, and a thorough understanding of its solubility is essential for its effective utilization. This guide has laid out the fundamental principles that govern its dissolution in organic solvents, provided a detailed protocol for its experimental determination, and offered a predictive solubility profile. The interplay between its polar carboxylic acid and nitro groups and its nonpolar alkyl chain results in a preference for polar solvents. By leveraging the theoretical and practical insights presented here, researchers can make more strategic and efficient decisions regarding solvent selection, ultimately leading to improved outcomes in their synthetic and developmental endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548023, this compound. Retrieved from [Link]

  • A1AEM. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-nitrobutanoic acid. As a molecule incorporating both a carboxylic acid and a nitroalkane functionality, its thermal behavior is of significant interest in the fields of organic synthesis, pharmaceutical development, and safety assessment. This document synthesizes theoretical principles of nitroalkane and carboxylic acid decomposition with established analytical methodologies to present a predictive framework for understanding and evaluating the thermal characteristics of this compound. Detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a discussion of anticipated decomposition pathways and products. This guide is intended to serve as a foundational resource for researchers, enabling the safe handling and informed application of this compound in various scientific endeavors.

Introduction: The Dichotomous Nature of this compound

This compound, with the chemical formula C₄H₇NO₄, is an intriguing molecule possessing a dual chemical personality.[1] The presence of the electron-withdrawing nitro group (-NO₂) on the alkyl chain imparts unique reactivity, influencing the acidity of adjacent C-H bonds and serving as a versatile synthetic handle for transformations into amines or other functional groups.[2] Concurrently, the terminal carboxylic acid group (-COOH) provides a locus for salt formation, esterification, and other reactions characteristic of organic acids.

This duality extends to its thermal behavior. The nitro group is an energetic functional group, and its presence suggests that this compound may exhibit exothermic decomposition upon heating, a characteristic of many organic nitro compounds.[3] Conversely, the carboxylic acid moiety can undergo decarboxylation or dehydration reactions at elevated temperatures.[4][5] Understanding the interplay between these two functionalities is paramount for predicting the compound's thermal stability, identifying potential hazards, and controlling its reactivity in thermally-driven processes.

This guide will delve into the theoretical underpinnings of the decomposition of both nitroalkanes and carboxylic acids to build a predictive model for this compound. This theoretical framework is then coupled with practical, step-by-step protocols for the experimental investigation of its thermal properties using state-of-the-art thermal analysis techniques.

Theoretical Framework: Predicting Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of both nitroalkanes and carboxylic acids.

Decomposition of the Nitroalkane Moiety

The primary decomposition pathway for many nitroalkanes involves the homolytic cleavage of the C-N bond, generating an alkyl radical and nitrogen dioxide (NO₂).[6] However, another common mechanism, particularly for nitroalkanes with α-hydrogens, is the elimination of nitrous acid (HNO₂) to form an alkene. Given the structure of this compound, both pathways are plausible.

  • C-N Bond Homolysis: This pathway would lead to the formation of a 3-carboxypropyl radical and nitrogen dioxide. Subsequent reactions of these highly reactive species would result in a complex mixture of smaller molecules.

  • Nitrous Acid Elimination: This pathway, if it follows a similar mechanism to simpler nitroalkanes, could lead to the formation of but-3-enoic acid and nitrous acid. The nitrous acid itself is unstable and would likely decompose further.

The presence of the carboxylic acid group may influence the preferred decomposition route.

Decomposition of the Carboxylic Acid Moiety

Carboxylic acids can decompose via several pathways, with decarboxylation (loss of CO₂) and dehydration being the most common.[4][5]

  • Decarboxylation: The thermal decarboxylation of a simple carboxylic acid typically requires high temperatures. The mechanism can be complex, potentially involving free radical or heterolytic pathways.[7] For this compound, decarboxylation would yield 1-nitropropane.

  • Dehydration: Intermolecular dehydration between two molecules of this compound could lead to the formation of an anhydride. Intramolecular dehydration is less likely due to the ring strain of the resulting lactone.

The interplay of these potential decomposition pathways for both the nitro and carboxylic acid groups will dictate the overall thermal stability and the nature of the decomposition products.

A Proposed Overall Decomposition Scheme

Based on the principles outlined above, a plausible initial decomposition step for this compound could be the intramolecular elimination of nitrous acid, a known pathway for nitroalkanes. This would be followed by subsequent reactions of the unsaturated carboxylic acid.

Decomposition_Pathway 4-Nitrobutanoic_Acid This compound Transition_State Transition State 4-Nitrobutanoic_Acid->Transition_State Heat But-3-enoic_Acid But-3-enoic Acid Transition_State->But-3-enoic_Acid Nitrous_Acid Nitrous Acid (HNO2) Transition_State->Nitrous_Acid Decomposition_Products Further Decomposition (CO2, NOx, H2O, etc.) But-3-enoic_Acid->Decomposition_Products Nitrous_Acid->Decomposition_Products TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh_Sample Weigh 5-10 mg of This compound Calibrate->Weigh_Sample Set_Parameters Set Parameters: - Temp: 25-500 °C - Rate: 10 °C/min - Atmosphere: N2 Weigh_Sample->Set_Parameters Run_TGA Run TGA Analysis Set_Parameters->Run_TGA Plot_Data Plot Mass vs. Temp Run_TGA->Plot_Data Determine_Onset Determine Onset Decomposition Temp Plot_Data->Determine_Onset Analyze_DTG Analyze DTG Curve Determine_Onset->Analyze_DTG

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any volatile decomposition products and prevent contamination of the instrument.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature just beyond the completion of the decomposition events observed in the TGA.

    • Heating Rate: Use the same heating rate as in the TGA experiment (10 °C/min) to facilitate direct comparison of the data.

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which may correspond to melting or other phase transitions.

    • Identify exothermic peaks, which indicate decomposition or other chemical reactions.

    • Integrate the area under the exothermic peaks to quantify the heat of decomposition (ΔHdecomp).

DSC_Workflow cluster_prep_dsc Preparation cluster_run_dsc Execution cluster_analysis_dsc Analysis Calibrate_DSC Calibrate DSC Weigh_Sample_DSC Weigh 1-5 mg of This compound in a sealed pan Calibrate_DSC->Weigh_Sample_DSC Set_Parameters_DSC Set Parameters: - Temp: 25-500 °C - Rate: 10 °C/min - Atmosphere: N2 Weigh_Sample_DSC->Set_Parameters_DSC Run_DSC Run DSC Analysis Set_Parameters_DSC->Run_DSC Plot_Data_DSC Plot Heat Flow vs. Temp Run_DSC->Plot_Data_DSC Identify_Transitions Identify Melting & Phase Transitions Plot_Data_DSC->Identify_Transitions Quantify_Decomposition Identify & Quantify Heat of Decomposition Identify_Transitions->Quantify_Decomposition

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Anticipated Results and Interpretation

Based on the theoretical framework, the following results can be anticipated from the thermal analysis of this compound:

Parameter Anticipated Observation Interpretation
Melting Point (DSC) An endothermic peak prior to decomposition.The temperature at which the solid-to-liquid phase transition occurs.
Onset of Decomposition (TGA/DSC) The temperature at which mass loss begins (TGA) and a corresponding exotherm appears (DSC).The initial temperature at which the molecule begins to break down. This is a critical parameter for assessing thermal stability.
Decomposition Profile (TGA) One or more distinct mass loss steps.Multiple steps may indicate a sequential decomposition process, where different parts of the molecule decompose at different temperatures.
Heat of Decomposition (DSC) A significant exothermic peak.The magnitude of the exotherm provides a measure of the energy released during decomposition. A large exotherm may indicate a potential thermal hazard.

Safety Considerations

Given the presence of the nitro group, this compound should be handled with caution, especially when subjected to heat. The GHS classification for this compound indicates it is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. [1]When performing thermal analysis, it is crucial to use small sample sizes and ensure adequate ventilation. The potential for rapid, exothermic decomposition should be considered, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not widely available in the public domain, a robust understanding of its potential thermal behavior can be developed through the application of fundamental principles of organic chemistry and established analytical techniques. This guide provides a comprehensive framework for researchers to approach the study of this molecule's thermal stability. By combining the theoretical predictions of decomposition pathways with the practical methodologies of TGA and DSC, a detailed and scientifically sound assessment of the thermal properties of this compound can be achieved. This knowledge is essential for ensuring its safe handling, optimizing its use in synthesis, and predicting its stability in various applications.

References

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [Link]

  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • Cottrell, T. L., Graham, T. E., & Reid, T. J. (1951). Thermal Decomposition of the Nitroalkanes. Transactions of the Faraday Society. [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. [Link]

  • Vyazovkin, S. (2006). Thermal analysis. Analytical Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Wikipedia. (n.d.). Nitro compound. [Link]

  • TA Instruments. (2023). Precision Testing for Energetic Materials and Propellants. [Link]

  • Roduit, B., et al. (2005). Thermal Stability of Explosives. CHIMIA. [Link]

Sources

Quantum Chemical Calculations for 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide presents a comprehensive framework for conducting quantum chemical calculations on 4-Nitrobutanoic acid. It is tailored for professionals in computational chemistry, drug development, and scientific research. This document details the theoretical rationale behind method selection, provides a granular, step-by-step protocol for the calculations, and elaborates on the interpretation of crucial molecular properties. By merging fundamental theoretical principles with practical, field-proven applications, this guide establishes a self-validating system for the computational analysis of this compound and analogous small organic molecules.

Introduction: The Scientific Relevance of this compound

This compound, a bifunctional molecule featuring both a nitro group and a carboxylic acid moiety, presents a compelling case for theoretical investigation. The potent electron-withdrawing capacity of the nitro group is anticipated to significantly modulate the acidity of the carboxylic proton and the molecule's overall electronic architecture. A thorough understanding of these characteristics is paramount for its potential applications in chemical synthesis, the development of novel materials, and as a foundational scaffold in medicinal chemistry.

Quantum chemical calculations offer a robust, non-experimental avenue to explore the geometric, electronic, and spectroscopic properties of molecules like this compound. These computational techniques enable the prediction of stable molecular geometries, vibrational frequencies corresponding to infrared (IR) spectra, and key electronic descriptors such as the HOMO-LUMO energy gap, all with a high degree of fidelity. This in-silico approach not only guides and refines experimental design but also facilitates the interpretation of empirical data, offering molecular-level insights that are often inaccessible through conventional laboratory methods.

Theoretical Framework and Methodological Choices

The selection of an appropriate computational method is a critical decision that balances the desired accuracy against computational expense. The central challenge is to solve the time-independent, non-relativistic Schrödinger equation (ĤΨ = EΨ) for the molecule. As exact solutions are feasible only for single-electron systems, a hierarchy of well-established approximations is necessary.

The Born-Oppenheimer Approximation

This cornerstone approximation decouples the motion of electrons and nuclei, predicated on the vast mass difference between them. It allows for the calculation of the electronic energy for a static nuclear framework, simplifying the overall problem immensely.

Hierarchy of Computational Methods

2.2.1. Hartree-Fock (HF) Theory: As a foundational ab initio method, HF approximates the many-electron wavefunction using a single Slater determinant. It accounts for electron-electron repulsion in an averaged manner, thereby neglecting the instantaneous correlation of electron movements. While computationally tractable, this omission can compromise accuracy.

2.2.2. Post-Hartree-Fock Methods: To systematically incorporate electron correlation, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) build upon the HF solution. These methods provide a pathway to higher accuracy but come with a steep increase in computational demand.

2.2.3. Density Functional Theory (DFT): DFT has emerged as the predominant method in modern computational chemistry, offering a superior balance of accuracy and efficiency.[1] DFT circumvents the complexity of the wavefunction by utilizing the electron density as the primary variable. The predictive power of DFT is contingent on the choice of the exchange-correlation functional, which approximates the intricate effects of electron exchange and correlation.

For a closed-shell organic molecule such as this compound, DFT is an exemplary choice. The B3LYP hybrid functional, which synergistically combines a portion of exact Hartree-Fock exchange with DFT exchange-correlation components, has a long-standing track record of providing reliable results for a vast array of organic systems.[2]

Basis Sets

A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation and the computational resources required.

  • Pople-style basis sets: Sets like 6-31G(d) are widely used for geometry optimizations and frequency calculations of organic molecules, offering a good compromise between speed and accuracy.[3]

  • Polarization and Diffuse Functions: The inclusion of polarization functions (e.g., (d) or *) is crucial for describing the anisotropic nature of chemical bonds. Diffuse functions (e.g., + or ++) are important for systems with lone pairs or anions, as they allow for a more accurate description of loosely bound electrons.

  • Higher-level basis sets: For enhanced accuracy in electronic property calculations, larger basis sets like 6-311+G(d,p) are recommended.

A Validated Computational Workflow

The following section delineates a rigorous, step-by-step protocol for the comprehensive quantum chemical analysis of this compound.

Initial Structure Generation

The first step involves creating a 3D representation of the this compound molecule. This can be achieved using molecular modeling software or by retrieving coordinates from chemical databases like PubChem. A convenient and widely used representation is the Simplified Molecular Input Line Entry System (SMILES).

  • SMILES String for this compound: C(CC(=O)O)C[O-][4][5]

Geometry Optimization

The initial molecular structure is an approximation and must be optimized to locate the minimum energy conformation on the potential energy surface. This step is foundational, as all subsequent property calculations are performed on this optimized geometry.

Protocol:

  • Level of Theory: B3LYP

  • Basis Set: 6-31G(d)

  • Task: Geometry Optimization

  • Rationale: The B3LYP/6-31G(d) level of theory is a well-established standard for obtaining reliable geometries of organic molecules in a computationally efficient manner.[3][6]

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the identical level of theory. This procedure serves two critical functions:

  • Verification of Minimum Energy Structure: A true minimum energy structure will possess no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (e.g., a transition state) rather than a stable minimum.

  • Prediction of Infrared (IR) Spectrum: The calculated harmonic vibrational frequencies and their intensities can be used to simulate the molecule's IR spectrum, allowing for direct comparison with experimental data.

Protocol:

  • Level of Theory: B3LYP

  • Basis Set: 6-31G(d)

  • Task: Frequency Analysis

Anticipated Vibrational Signatures:

  • O–H stretch (Carboxylic Acid): A characteristic broad band, typically observed between 3300-2500 cm⁻¹.[2]

  • C=O stretch (Carboxylic Acid): An intense, sharp absorption expected in the 1760-1690 cm⁻¹ region.[2]

  • NO₂ asymmetric stretch: A strong absorption typically found around 1560-1515 cm⁻¹.

  • NO₂ symmetric stretch: A medium-to-strong band located near 1355-1315 cm⁻¹.

  • C–O stretch (Carboxylic Acid): Appears in the 1320-1210 cm⁻¹ range.[2]

Note: It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental spectra.

Electronic Property Calculations

With the validated optimized geometry, higher-accuracy single-point energy calculations are performed to derive key electronic properties. Using a more flexible basis set is advisable for this step to better describe the electronic distribution.

Protocol:

  • Level of Theory: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Task: Single-Point Energy Calculation

Key Electronic Descriptors:

  • HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The HOMO energy correlates with the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7] A smaller gap generally implies higher reactivity.[7] For molecules in drug discovery, a HOMO-LUMO gap in the range of 4 to 8 eV is often considered favorable.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which govern non-covalent interactions and reaction sites.

Modeling Solvation Effects

The calculations described thus far pertain to the molecule in the gas phase. To simulate its behavior in a solution, which is more relevant to biological and chemical systems, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is especially critical for properties like acidity (pKa), which are profoundly influenced by the solvent environment.

Protocol:

  • Level of Theory: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Solvation Model: Integral Equation Formalism PCM (IEFPCM) with water as the solvent.

  • Task: Geometry Optimization and Frequency Analysis within the solvent model.

Data Presentation and Visualization

Quantitative Data Summary

All calculated quantitative data should be organized into clear, well-labeled tables for straightforward analysis and comparison.

Table 1: Calculated Thermochemical Data for this compound (B3LYP/6-31G(d))

Property Value Units
Zero-Point Vibrational Energy [Calculated Value] kcal/mol
Enthalpy (298.15 K) [Calculated Value] Hartrees
Gibbs Free Energy (298.15 K) [Calculated Value] Hartrees

| Dipole Moment | [Calculated Value] | Debye |

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Assignments (B3LYP/6-31G(d), Scaled)

Vibrational Mode Scaled Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
O–H stretch [Calculated Value] 3300-2500[2]
C=O stretch [Calculated Value] 1760-1690[2]
NO₂ asymmetric stretch [Calculated Value] 1560-1515
NO₂ symmetric stretch [Calculated Value] 1355-1315

| C–O stretch | [Calculated Value] | 1320-1210[2] |

Table 3: Calculated Electronic Properties (B3LYP/6-311+G(d,p) in Gas Phase)

Property Value Units
HOMO Energy [Calculated Value] eV
LUMO Energy [Calculated Value] eV

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | eV |

Visualizations and Diagrams

Visual representations are essential for conveying complex information intuitively.

Caption: Optimized molecular structure of this compound.

G cluster_setup Setup cluster_computation Computation cluster_analysis Analysis mol_struct 1. Molecular Structure (SMILES Input) geom_opt 2. Geometry Optimization (B3LYP/6-31G(d)) mol_struct->geom_opt freq_val 3. Frequency Validation (Confirm Minimum) geom_opt->freq_val sp_calc 4. Electronic Properties (B3LYP/6-311+G(d,p)) freq_val->sp_calc results 5. Data Extraction (Geometry, IR, HOMO/LUMO, MEP) sp_calc->results

Caption: A streamlined workflow for quantum chemical analysis.

Conclusion

This guide has systematically detailed a scientifically rigorous and validated workflow for the quantum chemical analysis of this compound. Through the judicious application of Density Functional Theory, specifically the B3LYP functional paired with appropriate basis sets, a wide array of molecular properties can be accurately predicted. The protocols herein, including the critical step of frequency analysis for structure validation, ensure the reliability of the obtained results. The insights derived from such calculations are of significant value for advancing our understanding of the molecule's intrinsic chemical behavior, thereby guiding future endeavors in drug discovery, reaction mechanism studies, and materials science.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548023, this compound. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Hossain, M. I., & Al-Ghamdi, M. S. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Journal of Chemistry, 2018, 7203491. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

  • PubChemLite. (n.d.). This compound (C4H7NO4). Retrieved from [Link]

  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. [Link]

Sources

Methodological & Application

Topic: Synthesis of GABA Analogues from 4-Nitrobutanoic Acid and Related Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues represent a clinically significant class of drugs used as anticonvulsants, analgesics, and anxiolytics.[1] This document provides a detailed guide to the synthesis of GABA and its substituted analogues, with a focus on the strategic use of γ-nitroalkanoic acids as key intermediates. The central transformation—the reduction of a nitro group to a primary amine—is explored through various methodologies. We present detailed protocols for the synthesis of the parent compound, GABA, from 4-nitrobutanoic acid, and extend these principles to the synthesis of more complex, substituted analogues like Baclofen through a multi-step pathway involving Michael addition chemistry. This guide is intended to provide both the theoretical basis and practical, field-proven protocols for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of γ-Nitroalkanoic Acids

GABA analogues such as Pregabalin (β-isobutyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA) are cornerstone therapeutic agents.[1] Their synthesis requires precise control over stereochemistry and functional group installation. The γ-nitroalkanoic acid scaffold is an exceptionally versatile precursor for this purpose. The nitro group serves as a stable, electron-withdrawing "masked amine," which facilitates key carbon-carbon bond-forming reactions before being converted to the essential amino group in a final step.

This compound itself is the most direct precursor to GABA. However, for the synthesis of therapeutically relevant substituted analogues, the nitro-acid intermediate is typically assembled with the desired substitution pattern already in place. A powerful and common strategy involves the Michael addition of a nucleophile to a conjugated nitroalkene, which establishes the core carbon skeleton of the target GABA analogue. This guide will detail both the direct reduction of this compound and the more elaborate, yet highly effective, Michael addition-reduction sequence.

Core Transformation: Reduction of the Aliphatic Nitro Group

The conversion of the nitro group to a primary amine is the pivotal step in these syntheses. The choice of reduction method is critical and depends on factors such as substrate functional group tolerance, scalability, cost, and safety.[2] The reduction proceeds in a stepwise manner via nitroso and hydroxylamine intermediates.[3]

Key Methodologies for Nitro Group Reduction

Several robust methods are available for the reduction of aliphatic nitro compounds.[4]

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile, typically affording high yields with minimal byproducts.[2][5] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel. It is highly effective for both aliphatic and aromatic nitro groups. However, care must be taken as this method can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[5]

  • Metal-Mediated Reductions: The use of metals in acidic media provides a cost-effective and powerful alternative, often with excellent chemoselectivity.[6] Reagents such as iron powder in acetic or hydrochloric acid (Fe/HCl), tin(II) chloride in HCl (SnCl₂/HCl), or zinc powder in acid (Zn/HCl) are commonly employed.[5][7] These methods are particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation. The primary drawback is often a more demanding aqueous workup to remove metal salts.

Comparative Overview of Reduction Conditions
Method Reagents/Catalyst Solvent(s) Conditions Advantages Considerations
Catalytic HydrogenationH₂, 5-10% Pd/CMethanol, Ethanol, Ethyl AcetateRT-50°C, 1-50 atm H₂High yield, clean, catalyst is recyclableCan reduce other functional groups, potential dehalogenation, requires specialized pressure equipment
Catalytic HydrogenationH₂, Raney NickelMethanol, EthanolRT-50°C, 1-50 atm H₂Effective, less prone to dehalogenating aryl chlorides than Pd/CPyrophoric catalyst, must be handled with care
Metal/Acid ReductionIron (Fe) powder, HCl/AcOHEthanol/Water, Acetic AcidRefluxInexpensive, highly effective, good functional group toleranceStoichiometric iron waste, often requires filtration of fine iron salts
Metal/Acid ReductionTin(II) Chloride (SnCl₂·2H₂O)Ethanol, Ethyl Acetate, HClRT-RefluxMild conditions, good for sensitive substratesStoichiometric tin waste, can be expensive

Synthesis of γ-Aminobutyric Acid (GABA)

The most straightforward application of the core transformation is the synthesis of GABA from this compound. Catalytic hydrogenation is the ideal method for this conversion due to its simplicity and high efficiency.

Workflow for GABA Synthesis

Start This compound Process Catalytic Hydrogenation (H₂, Pd/C) Start->Process Reduction Product γ-Aminobutyric Acid (GABA) Process->Product Isolation

Caption: Direct reduction of this compound to GABA.

Protocol 1: Synthesis of 4-Aminobutanoic Acid (GABA) via Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Methanol (ACS grade)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi or ~3.4 atm).[2]

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic and may require initial cooling. Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, a sample can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel several times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 4-aminobutanoic acid (GABA).

  • Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to yield pure GABA as a white crystalline solid.

Synthesis of Substituted GABA Analogues: A Michael Addition Strategy

Synthesizing substituted analogues like Baclofen or Phenibut rarely begins with an already substituted this compound. A more convergent and powerful approach involves building the substituted nitro acid intermediate first, typically via a Michael 1,4-conjugate addition. This strategy allows for wide structural diversity.

The general workflow is as follows:

  • Aldol Condensation: An appropriate aldehyde is condensed with a nitroalkane (often nitromethane) to form a conjugated nitroalkene.

  • Michael Addition: A nucleophile, such as a malonate ester, is added to the nitroalkene.

  • Hydrolysis & Decarboxylation: The resulting adduct is hydrolyzed and decarboxylated to yield the substituted γ-nitroalkanoic acid.

  • Reduction: The nitro group is reduced to the primary amine to yield the final GABA analogue.

General Workflow for Substituted GABA Analogues

cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Aldehyde Ar-CHO (e.g., p-Chlorobenzaldehyde) Nitroalkene Conjugated Nitroalkene Aldehyde->Nitroalkene Condensation (w/ Nitromethane) Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Michael Addition (w/ Malonate Ester) Nitro_Acid Substituted γ-Nitroalkanoic Acid Michael_Adduct->Nitro_Acid Hydrolysis & Decarboxylation Reduction Nitro Group Reduction (e.g., H₂, Raney Ni) Nitro_Acid->Reduction Final_Product Substituted GABA Analogue (e.g., Baclofen) Reduction->Final_Product

Caption: Multi-step synthesis of substituted GABA analogues.

Protocol 2: Synthesis of 3-(4-Chlorophenyl)-4-nitrobutanoic acid (Baclofen Precursor)

This protocol outlines the key steps to generate the substituted γ-nitro acid intermediate for Baclofen synthesis.[7]

Part A: Synthesis of 1-Chloro-4-(2-nitrovinyl)benzene

  • In a round-bottom flask, combine p-chlorobenzaldehyde (1.0 eq), nitromethane (1.1 eq), and ammonium acetate (0.4 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into an ice-water bath.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure nitroalkene.

Part B: Michael Addition and Hydrolysis/Decarboxylation

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate (1.0 eq) dropwise at 0°C.

  • Add a solution of the 1-chloro-4-(2-nitrovinyl)benzene (0.9 eq) from Part A in ethanol dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of concentrated hydrochloric acid and reflux for 4-6 hours. This step achieves both ester hydrolysis and decarboxylation.[7]

  • Cool the solution and neutralize it carefully. The precipitate formed is the desired 3-(4-chlorophenyl)-4-nitrobutanoic acid.

  • Collect the product by filtration and recrystallize from water to obtain the purified intermediate.

Protocol 3: Synthesis of (±)-Baclofen via Reduction of the Nitro Precursor

This protocol describes the final reduction step to yield the GABA analogue. For this substrate, which contains an aryl chloride, Raney Nickel is a suitable catalyst to minimize dehalogenation.[7] Alternatively, a metal/acid reduction can be used.[7]

Materials:

  • 3-(4-Chlorophenyl)-4-nitrobutanoic acid (1.0 eq)

  • Raney Nickel (slurry in water)

  • Methanol / 2N HCl solution

  • Pressurized hydrogenation vessel

Procedure:

  • Vessel Preparation: In a hydrogenation vessel, dissolve the nitro acid precursor (1.0 eq) in a mixture of methanol and 2N HCl (e.g., a 5:1 ratio).[7]

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the vessel. Caution: Raney Nickel is pyrophoric and must be handled under liquid.

  • Hydrogenation: Seal the vessel and perform the nitrogen/hydrogen purge cycles as described in Protocol 1. Pressurize with hydrogen (e.g., 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Workup: After completion, vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure. The resulting solid is the hydrochloride salt of (±)-Baclofen.

  • Purification: The product can be further purified by recrystallization. For the free base, the hydrochloride salt is dissolved in water and the pH is carefully adjusted to neutral, causing the zwitterionic baclofen to precipitate.[7]

References

  • Schaus, S. E., & Ischay, M. A. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 383-425). Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from Unacademy website. [Link]

  • Poggi, G., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(9), 1591-1611. [Link]

  • Dandia, A., & Singh, R. (2005). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 4(2), 95-97. [Link]

  • Frølund, B., et al. (2013). Synthesis and Pharmacological Characterization of Certain Baclofen Analogues. Bioorganic & Medicinal Chemistry, 21(15), 4448-4455. [Link]

  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. [Link]

  • Burkhardt, E., et al. (2016). Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. [Link]

  • Al-Harrasi, A., et al. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(11), 2993. [Link]

  • Mako, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8562-8566. [Link]

  • Burkhardt, E., et al. (2016). Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes.
  • Celan, Z., et al. (2008). A new synthetic route for the preparation of pregabalin. Tetrahedron: Asymmetry, 19(4), 441-447. [Link]

  • Reddy, G. S., et al. (2008). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 47B, 477-480. [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from Wikipedia. [Link]

Sources

Application Notes and Protocols for the Reduction of 4-Nitrobutanoic Acid to 4-Aminobutanoic Acid (GABA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobutanoic acid, commonly known as GABA, is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its crucial role in regulating neuronal excitability makes it a molecule of significant interest in neuroscience research and a target for the development of therapeutics for anxiety, epilepsy, and other neurological disorders.[1][2] The synthesis of GABA is a fundamental process for researchers in these fields. A common and effective synthetic route involves the reduction of 4-nitrobutanoic acid.[3] This transformation of a nitro group to a primary amine is a cornerstone of organic synthesis, offering a reliable pathway to this important biomolecule.[4][5]

This technical guide provides an in-depth analysis of the protocols for the reduction of this compound to GABA. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. We will explore the mechanistic underpinnings of the key reduction techniques, present comparative data to inform your choice of protocol, and provide detailed, step-by-step instructions to ensure reproducible and efficient synthesis.

Core Synthesis Pathway: A Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[4][6] The two primary mechanistic pathways are the direct hydrogenation route and a metal-mediated electron transfer route.

Direct Hydrogenation Pathway: This is the most common mechanism in catalytic hydrogenation. The this compound is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the desired 4-aminobutanoic acid.[4][7] This pathway is prevalent when using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[4]

Metal-Mediated Reduction Pathway: This method utilizes metals such as iron, tin, or zinc in an acidic medium.[5] The reduction occurs via a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic solvent. This sequence of electron transfer and protonation continues until the amine is formed.[4]

Comparative Analysis of Synthesis Methodologies

The choice of a specific protocol for the reduction of this compound depends on several factors, including available equipment, desired yield and purity, cost, and safety considerations. Below is a comparative summary of the most effective methods.

Method Catalyst/Reagent Typical Reaction Time Yield Key Advantages Key Disadvantages
Catalytic Hydrogenation Raney® Nickel, H₂10-30 min[8]High (80-90%)[8]Rapid reaction, high yield, clean workup.[8]Requires specialized high-pressure hydrogenation equipment, pyrophoric catalyst.[9][10][11]
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂1-4 hHighHighly efficient, widely used, good functional group tolerance.[12]Catalyst can be expensive, potential for side reactions with certain functional groups.[12]
Metal-Mediated Reduction Iron (Fe) in Acetic Acid2-6 hGood to HighMild conditions, tolerant of many reducible functional groups.[12]Stoichiometric amounts of metal are required, leading to significant waste.
Hydride Reduction Sodium Borohydride (NaBH₄) with a catalyst (e.g., NiCl₂·6H₂O)2-30 min[13]High to Excellent[13][14]Rapid reaction at room temperature, avoids high-pressure hydrogenation.[13][14]The combination of reagents can be highly reactive, requiring careful control.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is valued for its speed and high yield.[8] Raney® Nickel is a highly active catalyst, making it a popular choice for nitro group reductions.[15]

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with This compound & Solvent B Add Raney® Nickel (under inert atmosphere) A->B C Seal Reactor & Purge with Nitrogen B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ uptake E->F G Cool & Vent H₂ F->G H Purge with Nitrogen G->H I Filter Catalyst H->I J Isolate Product I->J

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or other suitable solvent

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.[9] Place a magnetic stir bar in the reactor vessel.

  • Charging the Reactor: In a fume hood, add this compound (1 equivalent) to the reactor vessel. Add a suitable solvent such as methanol.

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (typically 5-10% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[10][11]

  • Sealing and Purging: Securely seal the reactor. Purge the system with nitrogen gas at least three times to remove all oxygen.[9][10]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (often room temperature is sufficient).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Shutdown and Catalyst Removal: Once the reaction is complete, stop the stirring and heating. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[9] Purge the reactor with nitrogen gas three times.[9]

  • Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The used catalyst can be pyrophoric; keep it wet with water during and after filtration.[16]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminobutanoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction using Sodium Borohydride and Nickel(II) Chloride

This method offers a rapid and efficient alternative to high-pressure hydrogenation, utilizing the powerful reducing capabilities of sodium borohydride in the presence of a nickel catalyst.[14]

Chemical Transformation Pathway:

This compound This compound 4-Aminobutanoic Acid 4-Aminobutanoic Acid This compound->4-Aminobutanoic Acid NaBH₄, NiCl₂·6H₂O CH₃CN/H₂O, Room Temp.

Caption: Reduction of this compound with NaBH₄/NiCl₂.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Acetonitrile (CH₃CN)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and Nickel(II) chloride hexahydrate (catalytic amount, e.g., 0.1 equivalents) in a mixture of acetonitrile and water.

  • Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium borohydride (typically 2-4 equivalents) portion-wise to the stirred solution. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to manage the reaction temperature.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[13]

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water.

  • Product Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobutanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

  • Catalytic Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel in a properly functioning fume hood and with appropriate safety equipment.[9][17] Hydrogen gas is highly flammable and can form explosive mixtures with air.[11][16] Catalysts like Raney® Nickel and Palladium on Carbon are pyrophoric and must be handled under an inert atmosphere or kept wet.[10][11]

  • Sodium Borohydride: Sodium borohydride reacts with water and protic solvents to release hydrogen gas. Reactions should be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

References

  • Reddy, G. S., & Gowda, D. C. (2005). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 35(12), 1575-1579. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Guengerich, F. P., & Munro, A. W. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 26(8), 1147–1170. [Link]

  • Lab Manager. (2021). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Sonomechanics. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Eurasian Chemico-Technological Journal, 22(3), 177-193. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2), 1033-1044. [Link]

  • Royal Society of Chemistry. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Amar Equipment. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]

  • ResearchGate. (2019). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. 73(6), 2803–2805. [Link]

  • ResearchGate. (2013). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Retrieved from [Link]

  • Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. 50(5), 373-376. [Link]

  • Nature Communications. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. 12, 5131. [Link]

  • Sciencemadness.org. (2006). NaBH4/CuSO4 nitro reduction success!!. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 3, 110-120. [Link]

  • Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. 27(3), 993-997. [Link]

  • Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]

  • Bentham Science. (2011). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1), 1-3. [Link]

  • PubMed Central. (2024). Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Fermentation, 8(8), 389. [Link]

  • StatPearls - NCBI Bookshelf. (2023). Physiology, GABA. Retrieved from [Link]

Sources

Application Notes: 4-Nitrobutanoic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Nitrobutanoic Acid

This compound is an aliphatic nitro compound featuring both a terminal carboxylic acid and a nitro group. This dual functionality makes it a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its primary utility lies in its role as a strategic precursor to γ-aminobutyric acid (GABA) and its analogues.[1][2] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and molecules that modulate the GABA system are critical for treating a range of neurological and psychological disorders, including epilepsy, anxiety, and neuropathic pain.[3][4]

The synthetic value of this compound stems from the distinct and orthogonal reactivity of its two functional groups. The carboxylic acid allows for standard transformations such as esterification and amidation, while the nitro group serves as a stable and reliable precursor to a primary amine via reduction. This allows chemists to introduce the critical amino functionality at a late stage in a synthetic sequence, a common strategy for improving yields and simplifying purification.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the properties of a starting material is fundamental to developing robust and reproducible synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 4-Nitrobutyric acid, γ-Nitrobutyric acid
CAS Number 16488-43-0
Molecular Formula C₄H₇NO₄
Molecular Weight 133.10 g/mol
Appearance Not specified, typically a solid
Key Functional Groups Carboxylic Acid (-COOH), Nitro (-NO₂)

The reactivity is governed by its functional groups:

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, enabling the extension of the carbon skeleton or the introduction of other functionalities.

  • Nitro Group: The aliphatic nitro group is relatively inert to many reaction conditions, making it an excellent protecting group for an amine. Its most crucial reaction is its reduction to a primary amine (e.g., 4-aminobutanoic acid), which is the cornerstone of its use in synthesizing GABA analogues.

Core Synthetic Application: Preparation of the GABA Scaffold

The most pivotal application of this compound is its conversion to 4-aminobutanoic acid (GABA). This transformation is a foundational step for the synthesis of numerous active pharmaceutical ingredients (APIs). The reduction of the nitro group is a highly efficient and clean reaction, most commonly achieved through catalytic hydrogenation.

dot

G cluster_main Core Synthetic Transformation cluster_products Pharmaceutical Derivatives 4NBA This compound (C₄H₇NO₄) GABA 4-Aminobutanoic Acid (GABA) (C₄H₉NO₂) 4NBA->GABA  Reduction (e.g., H₂, Pd/C) Gabapentin Gabapentin GABA->Gabapentin Further Synthesis Pregabalin Pregabalin GABA->Pregabalin Further Synthesis Other_Analogs Other GABA Analogues GABA->Other_Analogs Further Synthesis

Caption: Conversion of this compound to the GABA scaffold.

Protocol: Catalytic Hydrogenation of this compound to 4-Aminobutanoic Acid

This protocol details a standard, reliable method for the reduction of this compound. The self-validating nature of this protocol is ensured by in-process controls and clear endpoints.

Principle

Catalytic hydrogenation employs a catalyst, typically palladium on a carbon support (Pd/C), to facilitate the addition of hydrogen across the nitro group, reducing it to a primary amine. The reaction is clean, with water being the only stoichiometric byproduct, leading to high yields and purity.[5]

Reagents and Materials
  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Solvent: Methanol, Ethanol, or Acetic Acid

  • Hydrogen (H₂) gas source (cylinder or balloon)

  • Nitrogen (N₂) or Argon (Ar) for inerting

  • Reaction Vessel (e.g., Parr hydrogenator, round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel with Celite® or similar filter aid)

  • Rotary Evaporator

Experimental Workflow

dot

G A 1. Dissolution & Catalyst Addition Dissolve this compound in solvent. Add Pd/C catalyst. B 2. Inerting Purge vessel with N₂ or Ar to remove O₂. A->B C 3. Hydrogenation Introduce H₂ (balloon or pressure). Stir vigorously at RT. B->C D 4. Reaction Monitoring Monitor by TLC or LC-MS for disappearance of starting material. C->D E 5. Catalyst Filtration Purge with N₂. Filter mixture through Celite® to remove Pd/C. D->E F 6. Solvent Removal Concentrate the filtrate in vacuo. E->F G 7. Purification Recrystallize crude product to obtain pure 4-aminobutanoic acid. F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Methodology
  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Dissolution: Add the selected solvent (e.g., methanol, approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) under a gentle stream of nitrogen.

    • Causality Note: The catalyst is added under an inert atmosphere to prevent potential ignition of the dry catalyst in the presence of flammable solvents and air.

  • Inerting: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.

    • Causality Note: Oxygen can poison the catalyst and create a potentially explosive mixture with hydrogen.

  • Hydrogenation: Introduce hydrogen gas to the vessel. If using a balloon, ensure it is securely attached. For a pressure vessel, pressurize to the desired level (e.g., 50 psi).[6]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots, filtering them through a syringe filter to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the full consumption of the starting material.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Causality Note: The Celite® pad prevents fine catalyst particles from passing through the filter paper, ensuring a clean filtrate. The catalyst-wetted filter cake should not be allowed to dry in the open air as it can be pyrophoric.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-aminobutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Table 2: Typical Hydrogenation Reaction Parameters

ParameterConditionRationale
Catalyst Loading 5-10 mol% Pd/CBalances reaction rate with cost and ease of removal.
Solvent Methanol, EthanolExcellent solubility for substrate and product; good for hydrogenation.
H₂ Pressure 1 atm (balloon) to 50 psiHigher pressure increases reaction rate but requires specialized equipment.[6]
Temperature 20-40 °CReaction is typically efficient at or near room temperature.[7]
Reaction Time 4-24 hoursDependent on scale, pressure, and catalyst activity.

Application in Drug Development: A Gateway to GABAergic Compounds

The 4-aminobutanoic acid synthesized from this protocol is a direct precursor to a wide range of pharmaceuticals. For example, while many routes exist, the core structure of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a GABA analogue.[7][8][9] The amino and carboxylic acid groups of the GABA scaffold provide two reactive handles for further chemical elaboration, allowing for its incorporation into more complex molecular architectures to target specific receptors or enzymes in the central nervous system.[10][11]

Safety and Handling: A Trustworthy Approach

Ensuring scientific integrity requires a commitment to safety. Aliphatic nitro compounds must be handled with care.

  • Hazard Profile: Aliphatic nitro compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[12] Some lower molecular weight nitroalkanes, like nitromethane, can be shock-sensitive and pose an explosion risk, especially in the presence of contaminants or at high temperatures.[13] While this compound is more stable, it should be treated with caution.

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

    • Avoid inhalation of dust or vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep containers tightly closed.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move to fresh air.

    • In all cases of significant exposure, seek immediate medical attention.

References

  • Stabilized pharmaceutical preparations of gamma-aminobutyric acid derivatives and process for preparing the same.
  • Nitrocompounds, Aliphatic. ILO Encyclopaedia of Occupational Health and Safety, 2011, [Link].

  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
  • Nitro Compounds, Aliphatic. Sciencemadness.org, [Link].

  • Process For Synthesis Of Gabapentin.
  • New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them.
  • Synthesis method of gabapentin hydrochloride.
  • nitro razredčilo. Chemius, [Link].

  • Nitrocompounds, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety, 2011, [Link].

  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. ResearchGate, 2010, [Link].

  • Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. PubMed, 2024, [Link].

  • Aliphatic Nitro, Nitrate, and Nitrite Compounds. ResearchGate, [Link].

  • Process for the preparation of gabapentin.
  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate, 2018, [Link].

  • GABA analogue. Wikipedia, [Link].

  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science, [Link].

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed, [Link].

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ResearchGate, [Link].

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate, 2011, [Link].

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. ResearchGate, 2022, [Link].

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Nitrobutanoic acid. Developed for researchers, scientists, and drug development professionals, this protocol employs a reversed-phase chromatographic separation with UV detection. The methodology has been structured to align with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines. We provide a comprehensive, step-by-step protocol, system suitability criteria, and a discussion of key validation parameters to ensure trustworthiness and reproducibility.

Introduction and Scientific Rationale

This compound (C₄H₇NO₄, MW: 133.10 g/mol ) is a nitro-functionalized carboxylic acid that serves as a versatile building block in organic synthesis and pharmaceutical research.[1][2] Its presence as a starting material, intermediate, or impurity necessitates a precise and accurate analytical method for its quantification to ensure the quality, safety, and efficacy of final products.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[3] This method leverages reversed-phase chromatography, which is ideal for separating polar to moderately non-polar small molecules like this compound. The core of this method is the use of an acidic mobile phase to suppress the ionization of the carboxylic acid moiety. This process, known as ion suppression, renders the analyte more hydrophobic, thereby increasing its retention on a non-polar C18 stationary phase and yielding sharp, symmetrical peaks.[4]

Detection is achieved via UV spectrophotometry. The nitro group (-NO₂) acts as a chromophore, allowing for sensitive detection at a wavelength where the analyte absorbs strongly, ensuring specificity against many non-UV-active components.

Analytical Method Principle

The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar, acidic mobile phase. By maintaining the mobile phase pH well below the pKa of the analyte's carboxylic acid group, the molecule remains in its neutral, protonated form. This enhances its interaction with the C18 stationary phase, leading to predictable retention and excellent peak shape. Quantification is performed using an external standard method, where the peak area of the analyte is compared against a calibration curve constructed from certified reference standards. The entire analytical procedure is governed by system suitability tests to ensure the chromatographic system is performing adequately.[5][6]

Materials and Methods

Reagents and Standards
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (H₃PO₄, ~85%, Analytical Grade)

  • Deionized Water (Type I, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV/Vis or Photodiode Array (PDA) detector is required.[7]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 260 nm
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase: Combine 850 mL of 20 mM Phosphate Buffer (pH 2.5) with 150 mL of Acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve it in a suitable volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: Step-by-Step Workflow

  • System Preparation: Turn on the HPLC system components. Purge the pump with the prepared mobile phase to remove any air bubbles and ensure a stable baseline.

  • System Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 35°C. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of this compound.

    • Inject a mid-range standard (e.g., 25 µg/mL) six consecutive times.

    • Verify that the system meets the pre-defined SST criteria (see Table 2). Do not proceed with the analysis if the criteria are not met.[5][8]

  • Calibration Curve Generation:

    • Inject each calibration standard (from lowest to highest concentration) once.

    • Construct a calibration curve by plotting the peak area response against the concentration.

    • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject each prepared sample solution in duplicate.

    • To ensure system stability, inject a check standard (a mid-range calibration standard) after every 6-10 sample injections.

  • Data Processing:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

    • Calculate the final amount of this compound in the original sample, accounting for the initial sample weight and dilution factors.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard & Sample Solution Preparation sys_setup HPLC System Setup & Equilibration prep_std->sys_setup sst_check System Suitability Test (SST) sys_setup->sst_check calibration Calibration Curve Generation sst_check->calibration sample_run Sample Injection & Analysis sst_check->sample_run If SST Fails, STOP & Troubleshoot calibration->sample_run data_acq Chromatogram Integration sample_run->data_acq quant Quantification using Calibration Curve data_acq->quant report Final Report Generation quant->report

Sources

Application Note: Strategic Esterification of 4-Nitrobutanoic Acid with Primary, Secondary, and Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and drug discovery.

Introduction

4-Nitrobutanoic acid is a valuable building block in organic synthesis, with its nitro group serving as a precursor to amines or as a functional moiety in its own right. The conversion of this compound to its corresponding esters expands its utility, providing intermediates for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This application note provides a detailed guide to the esterification of this compound with a representative selection of primary, secondary, and tertiary alcohols. We will explore the rationale behind the choice of esterification method, present detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods for their specific applications.

Mechanistic Considerations and Strategic Approach

The choice of esterification method is critically dependent on the structure of the alcohol, particularly its steric hindrance.

Fischer-Speier Esterification for Primary and Secondary Alcohols

The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an acid catalyst and an excess of the alcohol.[2][3] The reaction proceeds via a series of reversible steps, and is typically driven to completion by using the alcohol as the solvent and/or by removing the water formed during the reaction.[1][4]

The reactivity of alcohols in Fischer esterification generally follows the order: primary > secondary >> tertiary.[5][6] This is primarily due to steric hindrance, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid.[6] Consequently, Fischer esterification is well-suited for primary and secondary alcohols.

The presence of the nitro group in this compound does not preclude the use of strong acid catalysts like sulfuric acid. However, it is important to be mindful of potential side reactions, such as acid-catalyzed decomposition of the nitroalkane, particularly at elevated temperatures.[5] Therefore, careful temperature control and monitoring of the reaction progress are crucial.

Steglich Esterification for Tertiary Alcohols

Tertiary alcohols are poor nucleophiles and are prone to elimination under the strongly acidic and high-temperature conditions of the Fischer esterification, leading to the formation of alkenes.[2][7] Therefore, a milder, more versatile method is required. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an excellent alternative.[8][9] This method proceeds at room temperature and under neutral conditions, making it ideal for sterically hindered and acid-sensitive substrates.[8]

The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium salt, which is readily attacked by the alcohol.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol (a Primary Alcohol)

This protocol details the synthesis of ethyl 4-nitrobutanoate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-nitrobutanoate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Fischer-Speier Esterification of this compound with Isopropanol (a Secondary Alcohol)

This protocol describes the synthesis of isopropyl 4-nitrobutanoate.

Materials:

  • This compound

  • Isopropanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and isopropanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) to the mixture.

  • Reflux: Heat the reaction to reflux (approximately 85-95 °C) for 6-8 hours, monitoring by TLC.

  • Work-up:

    • After cooling, remove excess isopropanol via rotary evaporation.

    • Dissolve the residue in dichloromethane.

    • Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude isopropyl 4-nitrobutanoate by silica gel column chromatography.

Protocol 3: Steglich Esterification of this compound with tert-Butanol (a Tertiary Alcohol)

This protocol outlines the synthesis of tert-butyl 4-nitrobutanoate.

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash the organic layer with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tert-butyl 4-nitrobutanoate by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the esterification of this compound with different alcohols. The data is based on typical yields and reaction times for analogous esterification reactions.

Alcohol TypeAlcohol ExampleEsterification MethodTypical Reaction TimeExpected YieldProduct (IUPAC Name)
Primary EthanolFischer-Speier4-6 hours70-85%Ethyl 4-nitrobutanoate
Secondary IsopropanolFischer-Speier6-8 hours60-75%Isopropyl 4-nitrobutanoate
Tertiary tert-ButanolSteglich12-24 hours75-90%tert-Butyl 4-nitrobutanoate

Visualization of Workflows

General Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Nitrobutanoic_Acid This compound Reflux Reflux (80-100°C) 4-Nitrobutanoic_Acid->Reflux Alcohol Primary or Secondary Alcohol (Excess) Alcohol->Reflux H2SO4 Conc. H₂SO₄ (cat.) H2SO4->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Extraction Aqueous Wash (NaHCO₃, Brine) Evaporation->Extraction Drying Dry (MgSO₄ or Na₂SO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure 4-Nitrobutanoate Ester Chromatography->Product

Caption: Workflow for Fischer-Speier Esterification.

General Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Nitrobutanoic_Acid This compound Stirring Stir at 0°C to RT 4-Nitrobutanoic_Acid->Stirring Tertiary_Alcohol Tertiary Alcohol Tertiary_Alcohol->Stirring DCC DCC DCC->Stirring DMAP DMAP (cat.) DMAP->Stirring Filtration Filter DCU Stirring->Filtration Extraction Aqueous Wash (HCl, NaHCO₃, Brine) Filtration->Extraction Drying Dry (MgSO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure 4-Nitrobutanoate Ester Chromatography->Product

Caption: Workflow for Steglich Esterification.

Conclusion

The successful esterification of this compound with a range of alcohols is readily achievable through the strategic selection of the appropriate reaction conditions. For primary and secondary alcohols, the classic Fischer-Speier esterification provides an efficient and economical route to the desired esters. For the sterically hindered tertiary alcohols, the milder conditions of the Steglich esterification are necessary to avoid side reactions and achieve high yields. The protocols and guidelines presented in this application note offer a robust starting point for researchers to synthesize a variety of 4-nitrobutanoate esters, thereby facilitating further exploration of their potential in various fields of chemical science.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • Why are tertiary alcohols less reactive towards esterification? - Quora. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Self-published. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Nitro Compounds. Unacademy. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Nitro Compounds. Self-published. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Self-published. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... - ResearchGate. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

Sources

4-Nitrobutanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Nitrobutanoic Acid as a Versatile Building Block in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (C₄H₇NO₄) emerges as a preeminent example of a versatile building block, offering chemists a compact, four-carbon scaffold endowed with two distinct and highly reactive functional groups: a terminal carboxylic acid and a nitro group.[1][2] This duality is the cornerstone of its utility, allowing for orthogonal chemical transformations and serving as a linchpin in the construction of complex molecular architectures.

The carboxylic acid moiety provides a classical handle for reactions such as esterification and amidation, while the aliphatic nitro group is a latent form of an amine, accessible through reduction.[1][3] More than just a protected amine, the nitro group's electron-withdrawing nature activates adjacent protons, enabling a rich chemistry of carbon-carbon bond formation.[4] This guide provides an in-depth exploration of this compound's reactivity, supported by field-proven protocols and mechanistic insights, designed for researchers and professionals in pharmaceutical and chemical development.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms γ-Nitrobutyric acid, 4-Nitrobutyric acid[2]
CAS Number 16488-43-0[1]
Molecular Formula C₄H₇NO₄[1][2]
Molecular Weight 133.10 g/mol [1][2]
Appearance Pale yellow solid[3]
Calculated Boiling Point ~315 °C[1]
Calculated Density 1.305 g/cm³[1]

Safety and Handling: According to GHS classifications, this compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3]

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the strategic manipulation of its two functional groups. The choice of reagents and reaction conditions allows for selective transformation at either site or a concerted approach to construct cyclic systems.

G cluster_acid Carboxylic Acid Chemistry cluster_nitro Nitro Group Chemistry cluster_bifunctional Bifunctional Cyclizations main This compound (O₂N-(CH₂)₃-COOH) ester Esters (R-OH, H⁺) main->ester Esterification amide Amides (R₂NH, Coupling Agent) main->amide Amidation acid_chloride Acid Chlorides (SOCl₂) main->acid_chloride amine γ-Amino Acids (GABA) (Reduction, e.g., H₂, Pd/C) main->amine Reduction nitronate C-C Bond Formation (Base -> Nitronate Anion) main->nitronate carbonyl γ-Oxo Acids (Nef Reaction) main->carbonyl lactam Pyrrolidin-2-one (Lactam) (1. Reduction 2. Heat/Condensation) amine->lactam Intramolecular Amidation

Caption: Synthetic pathways originating from this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid is a robust functional group amenable to a host of classical transformations.

  • Esterification: The conversion to esters is perhaps the most common initial step, serving to protect the acid or to modify the molecule's solubility and reactivity.[3] Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), is a cost-effective and scalable method.[5] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is crucial to drive the reaction to completion.[5]

  • Amidation: Direct coupling with amines to form amides is fundamental in the synthesis of bioactive molecules. This typically requires the use of coupling agents (e.g., TBTU, COMU) to activate the carboxylic acid, allowing for mild reaction conditions and broad substrate scope.[6]

The Versatility of the Nitro Group

The nitro group is far more than a simple placeholder for an amine; it is a synthetically powerful functional group in its own right.

  • Reduction to Primary Amines: This is the most significant transformation, providing access to γ-amino acids.[3] The premier target is γ-Aminobutyric acid (GABA) , the primary inhibitory neurotransmitter in the mammalian central nervous system.[7][8] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is a clean and efficient method. Other methods, such as using metals in acidic media (e.g., Sn/HCl, Fe/HCl), are also effective. The resulting amine is a key nucleophile for subsequent reactions.

  • Carbon-Carbon Bond Formation: The protons on the carbon alpha to the nitro group are acidic and can be removed by a base to form a nitronate anion. This nucleophilic species can participate in various C-C bond-forming reactions, including Michael additions and aldol-type reactions, significantly extending the carbon skeleton.[4]

  • Conversion to Carbonyls (Nef Reaction): Under specific acidic or oxidative conditions, the nitro group can be converted into a ketone or aldehyde via the Nef reaction.[4] This provides access to γ-oxo acids, further diversifying the range of accessible molecular scaffolds.

Bifunctional Reactivity: Gateway to Heterocycles

The true elegance of this compound is realized when both functional groups are utilized in a synthetic sequence to construct heterocyclic rings, which are privileged scaffolds in medicinal chemistry.[4][9]

  • Synthesis of Pyrrolidines and Piperidines: The reduction of the nitro group to an amine unmasks a nucleophile in the same molecule as an electrophilic carboxylic acid (or its ester derivative). This sets the stage for intramolecular cyclization. For example, heating 4-aminobutanoic acid induces a dehydration/condensation reaction to form the five-membered lactam, pyrrolidin-2-one.[10][11] This strategy is a cornerstone for creating substituted N-heterocycles.

Application Notes & Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes.

Protocol 1: Esterification - Synthesis of Ethyl 4-nitrobutanoate

This protocol details the protection of the carboxylic acid via Fischer esterification, a common first step in a multi-step synthesis.

Causality: Using a large excess of ethanol serves as both reagent and solvent, shifting the reaction equilibrium towards the product according to Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[5]

G start 1. Combine This compound & Ethanol step2 2. Add H₂SO₄ (catalyst) (Caution: Exothermic) start->step2 step3 3. Reflux (e.g., 80°C, 4-6h) step2->step3 step4 4. Quench (Add to ice-water) step3->step4 step5 5. Extract (e.g., Ethyl Acetate) step4->step5 step6 6. Wash & Dry (Brine, Na₂SO₄) step5->step6 end 7. Purify (Column Chromatography) step6->end

Caption: Experimental workflow for Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Add absolute ethanol (20 eq, serving as solvent).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a polar spot) and the appearance of a less polar product spot (the ester).

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 4-nitrobutanoate.

Expected Outcome: A pale yellow oil. Characterization via ¹H NMR should show a characteristic triplet and quartet for the ethyl group, in addition to the signals for the butanoate backbone.

Protocol 2: Reduction - Synthesis of γ-Aminobutyric Acid (GABA)

This protocol describes the high-yield reduction of the nitro group to a primary amine using catalytic hydrogenation.

Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently adsorbs hydrogen gas and the nitro compound onto its surface, facilitating the reduction at a low energy barrier. Methanol is a common solvent as it readily dissolves the starting material and does not interfere with the reaction.

G start 1. Dissolve This compound in Methanol step2 2. Add Pd/C Catalyst (Under Inert Atmosphere) start->step2 step3 3. Hydrogenate (H₂ balloon or Parr shaker) step2->step3 step4 4. Monitor Reaction (TLC or H₂ uptake) step3->step4 step5 5. Filter Catalyst (Through Celite) step4->step5 step6 6. Concentrate Solvent step5->step6 end 7. Crystallize GABA step6->end

Caption: Workflow for the synthesis of GABA via catalytic hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or attach a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen (repeat 3 times).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.

  • Reaction Monitoring (Trustworthiness): The reaction is typically complete within 2-4 hours. Completion can be confirmed by the cessation of hydrogen uptake or by TLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is GABA.

  • Purification: If necessary, GABA can be purified by recrystallization from a water/ethanol mixture.

Expected Outcome: A white crystalline solid. Characterization by ¹H NMR in D₂O will confirm the structure.

Conclusion

This compound is a powerful and economically viable building block for organic synthesis. Its bifunctional nature provides a platform for diverse chemical transformations, enabling the efficient synthesis of valuable compounds ranging from the neurotransmitter GABA to complex heterocyclic systems. The protocols and insights provided herein demonstrate the causality behind its application, empowering researchers to leverage this versatile reagent in the development of novel pharmaceuticals and fine chemicals.

References

  • ResearchGate. Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 548023, this compound. [Link]

  • Iaroshenko, V. O. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

  • Kim, S., et al. (2012). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. National Institutes of Health. [Link]

  • Davitadze, E., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SCIRP. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

  • Campos, J., et al. (2015). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]

  • Wang, R., et al. (2022). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers in Nutrition. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. [Link]

Sources

Derivatization of 4-Nitrobutanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von 4-Nitrobutansäure für die GC-MS-Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle und die wissenschaftlichen Grundlagen für die Derivatisierung von 4-Nitrobutansäure, einer polaren und thermisch labilen Verbindung, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer physikochemischen Eigenschaften ist eine direkte GC-Analyse von 4-Nitrobutansäure nicht praktikabel. Die Derivatisierung der Carboxylgruppe ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und ein robustes chromatographisches Verhalten zu gewährleisten. Es werden zwei bewährte Hauptstrategien vorgestellt und verglichen: Silylierung und Veresterung (Alkylierung). Die hier dargelegten Methoden bieten eine validierte Grundlage für die zuverlässige Analyse in Forschungs- und Entwicklungslaboren.

Einleitung: Die analytische Herausforderung der 4-Nitrobutansäure

4-Nitrobutansäure ist eine organische Verbindung, die als Baustein in der Synthese von pharmazeutischen Wirkstoffen und anderen Feinchemikalien von Bedeutung ist. Ihre genaue Quantifizierung ist für die Prozesskontrolle, Reinheitsbestimmung und metabolische Studien unerlässlich. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Trennleistung und der Fähigkeit zur Strukturaufklärung eine bevorzugte Analysetechnik.[1][2]

Allerdings stellt die direkte Analyse von 4-Nitrobutansäure per GC-MS die Wissenschaftler vor erhebliche Probleme:

  • Geringe Flüchtigkeit: Die polare Carboxylgruppe (-COOH) führt zu starken intermolekularen Wasserstoffbrückenbindungen, was den Siedepunkt der Verbindung erhöht und ihre Überführung in die Gasphase erschwert.[3][4]

  • Thermische Instabilität: Sowohl die Carboxylgruppe als auch die Nitrogruppe (-NO₂) sind bei den hohen Temperaturen, die im GC-Injektor und in der Säule herrschen, anfällig für Zersetzung. Dies kann zu ungenauen quantitativen Ergebnissen und dem Auftreten von Artefakt-Peaks führen.

  • Schlechte Peakform: Polare Analyten neigen zur Adsorption an aktiven Stellen im GC-System (z. B. im Liner oder an der Säulenwand), was zu asymmetrischen Peaks (Tailing) und verminderter Empfindlichkeit führt.[5]

Um diese Hürden zu überwinden, ist eine chemische Modifikation des Moleküls – die Derivatisierung – zwingend erforderlich.[6] Durch die Umwandlung der polaren Carboxylgruppe in eine weniger polare und stabilere funktionelle Gruppe werden die chromatographischen Eigenschaften des Analyten entscheidend verbessert.[4][7]

Kausale Analyse: Auswahl der Derivatisierungsstrategie

Die ideale Derivatisierungsreaktion sollte schnell, quantitativ und reproduzierbar sein und ein einziges, stabiles Produkt mit guten GC-MS-Eigenschaften erzeugen.[7] Für Carbonsäuren wie die 4-Nitrobutansäure haben sich zwei Hauptmethoden als besonders effektiv erwiesen: Silylierung und Veresterung.

Silylierung: Maskierung aktiver Wasserstoffatome

Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken in der GC.[3][8] Der Mechanismus beruht auf der Substitution des aktiven Wasserstoffatoms der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[3]

Mechanismus: R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX

Die treibende Kraft ist die Bildung einer sehr stabilen Si-O-Bindung. Das resultierende TMS-Ester-Derivat ist deutlich unpolarer, flüchtiger und thermisch stabiler als die ursprüngliche Säure.[3] Gängige Reagenzien sind N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). MSTFA ist oft zu bevorzugen, da seine Nebenprodukte (N-Methyltrifluoracetamid und Fluor-Trimethylsilan) sehr flüchtig sind und das Chromatogramm nicht stören.[9]

Vorteile:

  • Sehr reaktive Reagenzien, die schnelle Reaktionszeiten bei milden Bedingungen ermöglichen.

  • Flüchtige Nebenprodukte, die leicht aus dem System entfernt werden.

  • Breites Anwendungsspektrum für viele funktionelle Gruppen.[3]

Zu beachtende Aspekte:

  • Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle verwendeten Lösungsmittel, Glasgeräte und die Probe selbst müssen rigoros trocken sein, da Wasser das Reagenz hydrolysiert und die Reaktionseffizienz verringert.[3][9]

Veresterung: Bildung stabiler Alkylester

Die Veresterung wandelt die Carboxylgruppe in einen Ester um, typischerweise einen Methyl- oder Ethylester. Diese Reaktion ist eine Form der Alkylierung.[8] Ester sind deutlich weniger polar und flüchtiger als die entsprechenden Carbonsäuren.

Mechanismus (Beispiel mit BF₃/Methanol): R-COOH + CH₃OH --(BF₃)--> R-COOCH₃ + H₂O

Bor-Trifluorid (BF₃) dient als Lewis-Säure-Katalysator, der den Carbonyl-Kohlenstoff für den nukleophilen Angriff durch Methanol aktiviert. Andere Reagenzien wie Diazomethan sind ebenfalls hochwirksam, aber aufgrund ihrer Toxizität und Explosionsgefahr nur mit speziellen Vorsichtsmaßnahmen zu verwenden.[10] Eine sicherere Alternative sind Reagenzien wie N,N-Dimethylformamid-dimethylacetal (DMF-DMA).[7]

Vorteile:

  • Die resultierenden Ester sind chemisch sehr stabil und weniger feuchtigkeitsempfindlich als TMS-Derivate.

  • Die Methode ist robust und kostengünstig.

  • Die Massenspektren von Methylestern sind oft gut interpretierbar und in Datenbanken vorhanden.

Zu beachtende Aspekte:

  • Die Reaktionsbedingungen sind oft rauer (z. B. höhere Temperaturen) als bei der Silylierung.

  • Die Entfernung von überschüssigem Reagenz und Katalysator kann einen zusätzlichen Aufreinigungsschritt (z. B. Flüssig-Flüssig-Extraktion) erfordern.[11]

Visualisierung der Arbeitsabläufe und Reaktionen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf sowie die spezifischen chemischen Umwandlungen.

Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Einwaage der Probe / Standard P2 Lösung in aprotischem Lösungsmittel (z.B. Acetonitril) P1->P2 P3 Trocknung (falls nötig) (z.B. über Na₂SO₄) P2->P3 D1 Zugabe des Derivatisierungsreagenzes (z.B. MSTFA oder BF₃/Methanol) P3->D1 D2 Reaktion unter kontrollierten Bedingungen (Temperatur, Zeit) D1->D2 A1 Injektion in GC-MS D2->A1 A2 Trennung & Detektion A1->A2 A3 Datenauswertung A2->A3

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

Abbildung 2: Silylierungsreaktion von 4-Nitrobutansäure.

Abbildung 3: Veresterungsreaktion von 4-Nitrobutansäure.

Detaillierte experimentelle Protokolle

Sicherheitsbemerkung: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Derivatisierungsreagenzien sind reaktiv und oft korrosiv oder toxisch.[12]

Protokoll 1: Silylierung mit MSTFA

Dieses Protokoll ist auf Schnelligkeit und minimale Probenmanipulation ausgelegt.

Materialien und Reagenzien:

  • 4-Nitrobutansäure-Standard oder -Probe

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), Derivatisierungsgrad

  • Acetonitril oder Pyridin, wasserfrei

  • GC-Vials (2 mL) mit Septumkappen

  • Heizblock oder Wasserbad

  • Präzisionsspritzen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie ca. 1 mg der 4-Nitrobutansäure-Probe in 1 mL wasserfreiem Acetonitril in einem GC-Vial. Wenn die Probe feucht ist, trocknen Sie die Lösung vorher mit einer Spatelspitze wasserfreiem Natriumsulfat.

  • Reagenzzugabe: Geben Sie 100 µL MSTFA zur Probenlösung im Vial.

  • Reaktion: Verschließen Sie das Vial sofort fest. Mischen Sie den Inhalt durch kurzes Schütteln (Vortex). Erhitzen Sie das Vial für 30 Minuten bei 60 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.

  • GC-MS-Analyse: Injizieren Sie 1 µL der Reaktionslösung direkt in das GC-MS-System. Eine Analyse sollte innerhalb von 24 Stunden erfolgen, um eine mögliche Hydrolyse des Derivats zu vermeiden.

Erwartete Ergebnisse:

  • Struktur: 4-Nitrobutansäure-trimethylsilylester

  • Molekulargewicht: 205.2 g/mol

  • Charakteristische MS-Fragmente (EI): m/z 190 ([M-CH₃]⁺), m/z 117 ([COOSi(CH₃)₃]⁺), m/z 73 ([Si(CH₃)₃]⁺).

Protokoll 2: Veresterung mit BF₃/Methanol

Dieses Protokoll führt zu einem sehr stabilen Derivat, erfordert jedoch einen zusätzlichen Extraktionsschritt.

Materialien und Reagenzien:

  • 4-Nitrobutansäure-Standard oder -Probe

  • 14% (w/v) Bor-Trifluorid in Methanol (BF₃/Methanol)

  • Hexan, GC-Qualität

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Reagenzgläser mit Schraubverschluss

  • Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie ca. 1 mg der 4-Nitrobutansäure-Probe in 1 mL Methanol in einem Schraubdeckel-Reagenzglas.

  • Reagenzzugabe: Geben Sie vorsichtig 200 µL der 14%igen BF₃/Methanol-Lösung hinzu.

  • Reaktion: Verschließen Sie das Reagenzglas fest. Erhitzen Sie die Mischung für 15 Minuten bei 80 °C in einem Wasserbad.

  • Abkühlen und Extraktion: Kühlen Sie das Reagenzglas auf Raumtemperatur ab. Geben Sie 1 mL Hexan und 1 mL gesättigte NaCl-Lösung hinzu. Verschließen Sie das Glas und schütteln Sie es kräftig für 1 Minute (Vortex).

  • Phasentrennung: Lassen Sie die Phasen sich trennen. Die obere organische Phase (Hexan) enthält den derivatisierten Analyten.

  • Probenüberführung: Überführen Sie die obere Hexan-Phase vorsichtig mit einer Pipette in ein sauberes GC-Vial.

  • GC-MS-Analyse: Injizieren Sie 1 µL der Hexan-Lösung in das GC-MS-System.

Erwartete Ergebnisse:

  • Struktur: 4-Nitrobutansäuremethylester

  • Molekulargewicht: 147.1 g/mol

  • Charakteristische MS-Fragmente (EI): m/z 116 ([M-OCH₃]⁺), m/z 101 ([M-NO₂]⁺), m/z 59 ([COOCH₃]⁺).

Datenübersicht und Methodenvergleich

Die Wahl der Methode hängt von den spezifischen Anforderungen des Labors ab, wie z. B. dem Probendurchsatz, der erforderlichen Stabilität der Derivate und der verfügbaren Ausrüstung.

Tabelle 1: Vergleich der physikochemischen Eigenschaften

Eigenschaft4-Nitrobutansäure (Underivatisiert)TMS-DerivatMethylester-Derivat
Molekulargewicht 133.1 g/mol 205.2 g/mol 147.1 g/mol
Polarität HochNiedrigMittel-Niedrig
Flüchtigkeit Sehr niedrigHochHoch
Thermische Stabilität GeringGutSehr gut
GC-Eignung UngenügendAusgezeichnetAusgezeichnet

Tabelle 2: Vergleich der Derivatisierungsmethoden

KriteriumSilylierung (MSTFA)Veresterung (BF₃/Methanol)
Reaktionszeit ~30 Minuten~15 Minuten (plus Extraktionszeit)
Reaktionsbedingungen Mild (60 °C)Moderat (80 °C)
Probenaufarbeitung Keine (direkte Injektion)Flüssig-Flüssig-Extraktion erforderlich
Stabilität des Derivats Mäßig (feuchtigkeitsempfindlich)Hoch (sehr stabil)
Vorteile Schnell, einfach, hohe AusbeuteRobust, stabiles Derivat, kostengünstig
Nachteile Strikter Feuchtigkeitsausschluss nötigMehrere Arbeitsschritte, potenziell rauere Bedingungen

Validierung und Fehlerbehebung (Troubleshooting)

Ein robustes Protokoll ist ein selbstvalidierendes System.

  • Systemeignung: Analysieren Sie immer einen Reagenzienblindwert (alle Schritte ohne Analyt), um die Reinheit der Reagenzien und mögliche Kontaminationen zu überprüfen.[13]

  • Reaktionskontrolle: Analysieren Sie einen derivatisierten Standard bekannter Konzentration, um die Vollständigkeit der Reaktion und die Wiederfindung zu überprüfen. Das Fehlen des Peaks des underivatisierten Analyten ist ein guter Indikator für eine erfolgreiche Reaktion.

  • Häufige Probleme:

    • Kein oder kleiner Produkt-Peak (Silylierung): Wahrscheinlichste Ursache ist Feuchtigkeit. Stellen Sie sicher, dass alle Glasgeräte, Lösungsmittel und die Probe absolut trocken sind.[3][9]

    • Asymmetrische Peaks (Tailing): Dies kann auf eine unvollständige Derivatisierung oder auf aktive Stellen im GC-System hindeuten. Ein Austausch des Injektor-Liners und das Konditionieren der Säule können Abhilfe schaffen.[13][14]

    • Zusätzliche Peaks: Können von Nebenprodukten der Reaktion oder Verunreinigungen in den Reagenzien stammen. Vergleichen Sie das Chromatogramm mit dem Reagenzienblindwert.

Schlussfolgerung

Die Derivatisierung ist ein unverzichtbarer Schritt für die erfolgreiche GC-MS-Analyse von 4-Nitrobutansäure. Sowohl die Silylierung mit MSTFA als auch die Veresterung mit BF₃/Methanol sind hocheffektive Methoden, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen. Die Silylierung bietet den Vorteil eines schnellen und einfachen Protokolls mit minimaler Probenaufarbeitung, erfordert jedoch einen strikten Ausschluss von Feuchtigkeit. Die Veresterung führt zu äußerst stabilen Derivaten, die sich gut für automatisierte Sequenzen eignen, beinhaltet jedoch einen zusätzlichen Extraktionsschritt. Die Wahl des optimalen Protokolls sollte auf der Grundlage der spezifischen analytischen Anforderungen, des gewünschten Probendurchsatzes und der Laborinfrastruktur getroffen werden. Die in dieser Application Note beschriebenen Methoden bieten eine solide und wissenschaftlich fundierte Grundlage für die zuverlässige Quantifizierung von 4-Nitrobutansäure in verschiedenen Matrices.

Referenzen

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. [Link]

  • Deutsche Sporthochschule Köln. Derivatisierung. [Link]

  • Koek, M. M., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Kluedo - Technische Universität Kaiserslautern. (2018). Nachhaltige Synthese und Derivatisierung von Carbonsäuren. [Link]

  • Phenomenex Inc. Derivatisierung für die Gaschromatographie. [Link]

  • CS-Chromatographie Service GmbH. Derivatisierungsmittel, Testmischungen. [Link]

  • Agilent Technologies, Inc. Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. [Link]

  • Bibel, A. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Phenomenex Inc. (2017). TROUBLESHOOTING GUIDE. [Link]

  • Justus-Liebig-Universität Gießen. Gaschromatographie-Massenspektrometrie (GC-MS) und GC-Combustion-IRMS (GCC-IRMS). [Link]

  • ATU-Lab. Organische Analytik. [Link]

  • Quality Analysis GmbH. GC-MS: Gaschromatographie mit Massenspektrometrie. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Gas Chromatography. [Link]

  • Schmidt, T. C., et al. (1997). Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. ResearchGate. [Link]

  • Agilent Technologies, Inc. Analyse von Nitrosaminen in Arzneimitteln. [Link]

  • Phenomenex Inc. Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. Derivatisierungsmittel für die GC. [Link]

  • Agilent Technologies, Inc. Agilent 7890A Gaschromatograph Fehlerbehebung. [Link]

Sources

Application Notes and Protocols: The Use of 4-Nitrobutanoic Acid in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Nitrobutanoic Acid in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark in many of these disorders is the progressive loss of neuronal structure and function. Glutamate-mediated excitotoxicity, oxidative stress, and neuroinflammation are key drivers of this neuronal demise[1][2][3]. Consequently, there is a critical need for novel therapeutic agents that can mitigate these damaging processes.

This compound, a four-carbon carboxylic acid featuring a nitro group, is an intriguing starting point for the development of such neuroprotective agents. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential role in modulating neuronal excitability[4][5]. Deficiencies in GABAergic signaling are associated with several neurological disorders, making GABA analogues a promising class of therapeutic compounds[5][6]. Furthermore, the presence of the nitro group offers unique chemical handles for derivatization and may confer additional biological activities, such as antioxidant and anti-inflammatory effects, similar to other neuroprotective nitro compounds[7][8].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a scaffold for creating novel neuroprotective agents. We will delve into the proposed mechanisms of action, detailed protocols for synthesis and screening, and in vivo validation strategies.

Proposed Mechanism of Action: A Dual-Pronged Approach to Neuroprotection

We hypothesize that derivatives of this compound can exert neuroprotective effects through a dual mechanism:

  • Modulation of GABAergic Neurotransmission to Counteract Excitotoxicity: As a GABA analogue, derivatives of this compound may interact with GABA receptors (GABA-A and GABA-B) or influence GABA metabolism, thereby enhancing inhibitory neurotransmission. This can help to counteract the excessive neuronal stimulation characteristic of glutamate excitotoxicity, a key factor in ischemic brain injury and chronic neurodegenerative diseases[1][9][10].

  • Reduction of Oxidative Stress and Neuroinflammation: The nitro group, or its reduction to an amino group, can be a key pharmacophore. Some nitroalkenes have been shown to activate the Nrf2-ARE pathway, a master regulator of endogenous antioxidant responses[8][11][12]. By upregulating the expression of antioxidant enzymes, these compounds can protect neurons from the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[3][13].

The following diagram illustrates the proposed signaling pathway for the neuroprotective action of this compound derivatives.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Promotes GABA_Receptor GABA Receptor GABA_Receptor->NMDA_Receptor Inhibits Cell_Survival Neuronal Survival GABA_Receptor->Cell_Survival Promotes Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Excitotoxicity->Cell_Survival Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Excitotoxicity Inhibits Antioxidant_Enzymes->Cell_Survival Promotes 4_NBA_Derivative This compound Derivative 4_NBA_Derivative->GABA_Receptor Activates 4_NBA_Derivative->Nrf2 Activates

Caption: Proposed dual-mechanism of this compound derivatives.

Experimental Protocols

Part 1: Synthesis of this compound Derivatives

To enhance bioavailability and target engagement, this compound can be derivatized. A common strategy is amidation or esterification to improve blood-brain barrier permeability. Here, we outline a general protocol for the synthesis of an N-aryl amide derivative.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-nitrobutanamide

  • Objective: To synthesize an amide derivative of this compound to potentially improve its pharmacokinetic properties.

  • Materials: this compound, thionyl chloride, 4-chloroaniline, triethylamine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography, hexane, and ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq) in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain 4-nitrobutanoyl chloride.

    • In a separate flask, dissolve 4-chloroaniline (1 eq) and triethylamine (1.2 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add the 4-nitrobutanoyl chloride dropwise to the 4-chloroaniline solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Screening for Neuroprotective Efficacy

The following protocols detail a screening cascade to evaluate the neuroprotective potential of synthesized this compound derivatives in a cell-based model of neurodegeneration. The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model for such studies[14][15].

Protocol 2: Assessment of Cytotoxicity

  • Objective: To determine the non-toxic concentration range of the test compounds.

  • Materials: SH-SY5Y cells, DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds (dissolved in DMSO), and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neuroprotection Against Oxidative Stress

  • Objective: To evaluate the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: SH-SY5Y cells, 96-well plates, non-toxic concentrations of test compounds, hydrogen peroxide (H₂O₂), and MTT solution.

  • Procedure:

    • Seed SH-SY5Y cells as described in Protocol 2.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 2.

    • Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Protocol 4: Quantification of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To determine if the neuroprotective effect is mediated by a reduction in intracellular ROS.

  • Materials: SH-SY5Y cells, 96-well black-walled plates, test compounds, H₂O₂, and 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well black-walled plate.

    • Pre-treat with test compounds for 2 hours.

    • Load the cells with 10 µM DCFH-DA for 30 minutes.

    • Wash the cells with PBS.

    • Induce oxidative stress with H₂O₂.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points using a fluorescence plate reader.

The following diagram outlines the in vitro screening workflow.

G start Start: Synthesized 4-NBA Derivatives cytotoxicity Protocol 2: Cytotoxicity Assay (MTT) start->cytotoxicity neuroprotection Protocol 3: Neuroprotection Assay (H2O2 + MTT) cytotoxicity->neuroprotection Select non-toxic concentrations ros Protocol 4: ROS Quantification (DCFH-DA) neuroprotection->ros Confirm neuroprotective compounds data_analysis Data Analysis: - Determine non-toxic dose - Quantify neuroprotection - Assess antioxidant activity ros->data_analysis lead_compound Identify Lead Compound(s) data_analysis->lead_compound

Caption: In vitro screening workflow for 4-NBA derivatives.

Part 3: In Vivo Validation in an Animal Model

Promising lead compounds from in vitro screening should be further evaluated in an appropriate animal model of neurodegeneration. Rodent models are frequently used for this purpose[16][17][18]. The kainic acid-induced excitotoxicity model in rats is relevant for assessing neuroprotection against glutamate-mediated neuronal death.

Protocol 5: Kainic Acid-Induced Excitotoxicity Model in Rats

  • Objective: To assess the in vivo neuroprotective efficacy of a lead this compound derivative.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Materials: Lead compound, vehicle (e.g., DMSO and saline), kainic acid, anesthesia, stereotaxic apparatus, and equipment for behavioral testing and tissue processing.

  • Procedure:

    • Drug Administration: Administer the lead compound or vehicle intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg) 30 minutes before kainic acid injection.

    • Induction of Excitotoxicity: Anesthetize the rats and place them in a stereotaxic apparatus. Inject kainic acid (0.5 µg in 1 µL of saline) into the hippocampus.

    • Behavioral Assessment: Monitor the animals for seizure activity. At later time points (e.g., 7 days post-lesion), conduct behavioral tests such as the Morris water maze to assess cognitive deficits.

    • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Perform Nissl staining to quantify neuronal loss in the hippocampus. Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia) can also be performed.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).

Assay Parameter Measured Expected Outcome for Neuroprotective Compound
Cytotoxicity (MTT) Cell Viability (%)High viability at tested concentrations
Neuroprotection (MTT) Cell Viability (%) after H₂O₂Significantly higher viability compared to H₂O₂ alone
ROS Quantification (DCFH-DA) Fluorescence IntensitySignificantly lower fluorescence compared to H₂O₂ alone
In Vivo Model (Nissl Staining) Number of Surviving NeuronsSignificantly higher number of neurons in the hippocampus
In Vivo Model (Morris Water Maze) Escape Latency (seconds)Significantly shorter escape latency

Conclusion

This compound presents a promising and versatile scaffold for the development of novel neuroprotective agents. Its structural relationship to GABA and the chemical reactivity of the nitro group provide a strong rationale for its potential to combat both excitotoxicity and oxidative stress. The protocols outlined in these application notes provide a systematic framework for the synthesis, in vitro screening, and in vivo validation of this compound derivatives. Through rigorous and well-designed experiments, researchers can unlock the therapeutic potential of this class of compounds in the fight against neurodegenerative diseases.

References

  • A novel neuroprotective agent with antioxidant and nitric oxide synthase inhibitory action. (n.d.). PubMed.
  • GABA drug list - a quick reference guide to various GABA analogs and GABA info : r/GABAdrugs. (2021, May 23). Reddit. Retrieved January 9, 2024, from [Link]

  • Natural Products Inspired Synthesis of Neuroprotective Agents Against H₂O₂-induced Cell Death. (2013, March 1). PubMed. Retrieved January 9, 2024, from [Link]

  • GABA analogue. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. (2024, January 8). Frontiers. Retrieved January 9, 2024, from [Link]

  • Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. (2023, April 7). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Animal Models of Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Murine Models of Neurodegenerative Diseases. (2019, February 13). Maze Engineers. Retrieved January 9, 2024, from [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. (2024, January 8). PubMed. Retrieved January 9, 2024, from [Link]

  • This compound | C4H7NO4 | CID 548023. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Animal models for research on neurodegenerative diseases. (2023, August 28). OAE Publishing Inc. Retrieved January 9, 2024, from [Link]

  • Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. (2023, March 2). MDPI. Retrieved January 9, 2024, from [Link]

  • Neuroprotective role of antioxidant and pyranocarboxylic acid derivative against AlCl3 induced Alzheimer's disease in rats. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. (n.d.). American Journal of Neuroradiology. Retrieved January 9, 2024, from [Link]

  • Natural Compounds and Their Mechanism of Action: Therapeutic Targets of Neuroprotection and Neurorestoration in Neurodegenerative Diseases. (2025, October 3). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Glutamate Neurotoxicity and Destruction of the Blood–Brain Barrier: Key Pathways for the Development of Neuropsychiatric Consequences of TBI and Their Potential Treatment Strategies. (2022, August 25). MDPI. Retrieved January 9, 2024, from [Link]

  • Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Role of Glutamate Excitotoxicity in Glioblastoma Growth and Its Implications in Treatment. (2025, February 27). Wiley Online Library. Retrieved January 9, 2024, from [Link]

  • Gamma-aminobutyric acid analogs. (2023, April 14). Drugs.com. Retrieved January 9, 2024, from [Link]

  • A role of GABA analogues in the treatment of neurological diseases. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. (n.d.). Frontiers. Retrieved January 9, 2024, from [Link]

  • PHARMACOLOGY 2 - PHARMACOKINETICS. (n.d.). World Federation of Societies of Anaesthesiologists. Retrieved January 9, 2024, from [Link]

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Nutraceutical Antioxidants as Novel Neuroprotective Agents. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • The mechanism of neuroprotective action of natural compounds. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. (2024, June 13). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Neuroprotective Properties of Oleanolic Acid—Computational- Driven Molecular Research Combined with In Vitro and In Vivo Exper. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta-Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons. (2020, August 8). PubMed. Retrieved January 9, 2024, from [Link]

  • evaluating neuroprotective effects of ascorbic acid against 3- nitropropionic acid induced. (2018, February 21). Open Academic Journals Index. Retrieved January 9, 2024, from [Link]

  • 4-nitrobenzoic acid, 62-23-7. (n.d.). The Good Scents Company. Retrieved January 9, 2024, from [Link]

  • 4-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-nitrobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed solutions and explanations.

Low or No Yield of this compound

Question: I am attempting to synthesize this compound, but my yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can be attributed to several factors, including suboptimal reaction conditions and incomplete reactions. Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.

  • Reaction Temperature: The temperature of the reaction is crucial. For nitration reactions, it's important to maintain a low and controlled temperature, typically between 0-15°C, to prevent the formation of byproducts.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it goes to completion. Quench the reaction only when the starting material is consumed.[2]

  • Proper Mixing: Ensure continuous and thorough stirring throughout the reaction to maintain a homogenous mixture and promote efficient reaction kinetics.[2]

  • Careful Workup: Loss of product can occur during the workup phase. Ensure all equipment used for transfer is thoroughly rinsed with the appropriate solvent to recover as much product as possible.[2]

Formation of Multiple Products

Question: My reaction is producing multiple products, making purification difficult and reducing the yield of this compound. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge. To enhance the selectivity for this compound, consider the following:

  • Choice of Synthetic Route: Several methods can be used to synthesize this compound, including the nitration of butyric acid and the oxidation of 4-nitrotoluene.[3] The choice of route can significantly impact the product distribution.

  • Control of Reaction Conditions:

    • Temperature: As mentioned, maintaining a low and stable temperature is critical for minimizing side reactions.[1]

    • Addition of Reagents: Add reagents dropwise to maintain better control over the reaction and prevent localized overheating.[2]

    • Nitrating Agent: When using a nitrating mixture (e.g., nitric acid and sulfuric acid), the ratio of the acids can be optimized to improve the selectivity for the desired product.[1]

Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What are the recommended purification methods?

Answer: The most common and effective method for purifying this compound is recrystallization.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at higher temperatures.

  • Cooling Rate: Allow the hot, saturated solution to cool slowly. This promotes the formation of large, pure crystals, while impurities tend to remain in the solution. Rapid cooling can trap impurities within the crystal lattice.

  • Washing: After filtering the crystals, wash them with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

Frequently Asked Questions (FAQs)

This section covers general questions about the synthesis of this compound.

What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound and its derivatives include γ-butyrolactone[4][5], 4-aminobutanoic acid (GABA)[6][7], and butyric acid.[3] The choice of starting material often depends on the desired scale of the reaction, available resources, and the specific synthetic route being employed.

What are the key safety precautions to consider during this synthesis?

Working with nitrating agents and nitro compounds requires strict safety measures. This compound is toxic if swallowed and can cause severe skin burns and eye damage.[8] It may also cause respiratory irritation.[8] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated acids with extreme care.

  • Be aware of the potential for exothermic reactions and have an ice bath ready to control the temperature.

How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used to confirm the structure and purity of the final product:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[9]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group and the carboxylic acid group.

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, often after derivatization to increase volatility.[9]

  • Chromatography:

    • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

Experimental Workflow Overview

The following diagram illustrates a general workflow for a chemical synthesis, which is applicable to the synthesis of this compound.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring Stirring & Temperature Control quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Recrystallization) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: General workflow for chemical synthesis.

Troubleshooting Logic

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential. The following diagram outlines a logical flow for diagnosing and resolving common problems.

Troubleshooting Logic cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents & Materials cluster_workup Workup & Purification start Low Yield or Impure Product temp Check Temperature Control start->temp time Verify Reaction Time start->time stirring Ensure Adequate Stirring start->stirring purity Assess Starting Material Purity start->purity ratio Optimize Reagent Ratios start->ratio extraction_eff Improve Extraction Efficiency start->extraction_eff recrystallization Refine Recrystallization Technique start->recrystallization solution1 Improved Reaction Control temp->solution1 Optimize time->solution1 Adjust stirring->solution1 Improve solution2 Higher Quality Reactants purity->solution2 Purify ratio->solution2 Adjust solution3 Enhanced Product Recovery extraction_eff->solution3 Modify recrystallization->solution3 Optimize

Caption: Troubleshooting guide for synthesis issues.

Quantitative Data Summary
ParameterRecommended Value/RangeReference
Reaction Temperature (Nitration)0 - 15 °C[1]
This compound Molecular Weight133.10 g/mol [8][9]
This compound Molecular FormulaC4H7NO4[8][9]

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • PubMed. (1981). Oxidative metabolism of 4-aminobutyrate by rat brain mitochondria: inhibition by branched-chain fatty acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • NIST. (n.d.). Benzenebutanoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • MDPI. (2023). Strategies to Improve γ-Aminobutyric Acid Biosynthesis in Rice via Optimal Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral changes in the oxidation of L-α-amino-n-butyric acid by permanganate ion. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetics and mechanism of the oxidation of L -α-amino- n -butyric acid in moderately concentrated sulfuric acid medium. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Retrieved from [Link]

  • MDPI. (2022). Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives.
  • Google Patents. (n.d.). Method for producing gamma-butyrolactone.
  • PubChem. (n.d.). 4-(Methylnitrosoamino)butanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-BROMO-3-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing $g(v)-bromoalkylcarboxylic compounds.
  • ResearchGate. (2025, August 6). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H7NO4). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-and 4-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. Retrieved from [Link]

  • Chegg.com. (2017, April 4). Solved synthesis of 4-bromo-3-nitrobenzoic acid from benzene. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • YouTube. (2022, June 6). Procaine synthesis from 4-nitro benzoic acid. Retrieved from [Link]

  • PubMed. (1998). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Nitrobutanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-nitrobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallizing this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is to dissolve the impure this compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[1] The slow formation of crystals is crucial as it allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities.[2]

Q2: I'm seeing an oil form instead of crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved this compound separates from the cooling solution as a liquid (an oil) rather than a solid. This is often because the solution is supersaturated at a temperature that is above the melting point of the solid. Several factors can contribute to this issue:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution before it has time to form an ordered crystal lattice.

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Inappropriate Solvent Choice: The solvent system may not be ideal for your compound.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Slow Down the Cooling Process: Insulate the flask with a beaker of warm water or glass wool to ensure a gradual temperature decrease. This encourages the formation of well-defined crystals.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth to begin.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: If oiling out persists, you may need to choose a different solvent or a mixed solvent system.

Q3: My yield of recrystallized this compound is very low. What are the common causes and how can I improve it?

Low recovery is a frequent issue in recrystallization. Here are the most common reasons and their solutions:

  • Using Too Much Solvent: The most common error is adding an excess of hot solvent to dissolve the crude material. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude this compound. Add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, you'll need to perform a hot filtration. If the solution cools during this process, you will lose product on the filter paper.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent. Perform the filtration as quickly as possible.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product loss.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent.

Q4: The melting point of my recrystallized this compound is still broad or lower than expected. What does this indicate?

Troubleshooting Persistent Impurities:

  • Inadequate Solvent Choice: The solvent you chose may also dissolve the impurities, leading to their co-crystallization with your product. Re-evaluate your solvent selection based on the expected impurities.

  • Presence of Soluble Impurities: The primary impurities may have very similar solubility characteristics to this compound in your chosen solvent.

    • Solution: A second recrystallization may be necessary. Alternatively, another purification technique like column chromatography might be required.

  • Incomplete Removal of Starting Materials: Depending on the synthetic route, unreacted starting materials may be present. For instance, if synthesized via a Michael addition, residual nitroalkane or acrylate could be impurities.

    • Solution: Consider an initial purification step, such as an acid-base extraction, to remove impurities with different chemical properties before recrystallization.

Experimental Protocols & Methodologies

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Given the polar carboxylic acid and nitro functional groups, polar solvents are a good starting point. Based on data for structurally similar compounds, a mixed solvent system of ethanol and water is a promising choice.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Boiling PointRationale
WaterHighModerateHighThe carboxylic acid group should impart some water solubility, which will increase with temperature.
EthanolHighHighVery High"Like dissolves like"; ethanol is a polar protic solvent and should dissolve this compound well.
Ethyl AcetateMediumModerateHighA good balance of polarity for many organic acids.
TolueneLowLowModerateThe nonpolar aromatic ring makes it less ideal, but it has been used for similar compounds.[4]
HexaneLowVery LowLowUnlikely to be a good solvent due to the high polarity of the target molecule.

Solvent Selection Workflow

G start Start: Crude this compound test_solvents Test solubility in small amounts of various solvents (e.g., water, ethanol, ethyl acetate) start->test_solvents hot_dissolve Does it dissolve when hot? test_solvents->hot_dissolve cold_precipitate Does it precipitate upon cooling? hot_dissolve->cold_precipitate Yes insoluble Insoluble even when hot hot_dissolve->insoluble No good_solvent Good single solvent candidate cold_precipitate->good_solvent Yes soluble_cold Soluble at room temperature cold_precipitate->soluble_cold No mixed_solvent Consider a mixed solvent system (e.g., ethanol/water) insoluble->mixed_solvent soluble_cold->mixed_solvent

Caption: Decision-making workflow for solvent selection.

Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol is a recommended starting point and may require optimization.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol to dissolve the solid completely. Use a hot plate and a magnetic stirrer for efficient dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.

    • If the solution becomes too cloudy, add a few drops of hot ethanol until it is clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or in a desiccator under vacuum.

  • Purity Assessment:

    • Once dry, determine the melting point of the recrystallized this compound. A sharp melting point range indicates high purity.

Recrystallization Workflow Diagram

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: Step-by-step recrystallization workflow.

Safety Precautions

This compound should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 13, 2026, from [Link]

Sources

Identifying and minimizing byproducts in 4-Nitrobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Nitrobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic origins of byproduct formation, provide actionable troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to help you optimize your reaction outcomes and achieve high purity.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary byproducts?

A1: A prevalent and effective method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Victor Meyer reaction.[1] This involves reacting a 4-halobutanoic acid ester (e.g., methyl or ethyl 4-bromobutanoate) with a nitrite salt, followed by hydrolysis. The primary challenge in this synthesis stems from the ambident nature of the nitrite ion (NO₂⁻).

The two main products are:

  • Desired Product: this compound (from N-attack of the nitrite ion).

  • Primary Byproduct: 4-Butanoic acid nitrite ester (from O-attack of the nitrite ion).

The ratio of these two products is highly dependent on the reaction conditions.

Q2: Why does the nitrite ion lead to byproduct formation?

A2: The nitrite ion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen atom and the oxygen atom. During the Sₙ2 reaction with the 4-halobutanoate, it can attack via either atom.

  • N-Attack: The lone pair on the nitrogen attacks the electrophilic carbon, forming a C-N bond, which leads to the desired nitroalkane.

  • O-Attack: A lone pair on one of the oxygen atoms attacks, forming a C-O bond, which results in the formation of an alkyl nitrite ester. This is the main byproduct that complicates purification and reduces the yield of the target compound.[1]

Q3: What are the best analytical methods to identify and quantify this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[1] The chemical shifts of protons alpha to the nitro group (in the product) are significantly different from those alpha to the nitrite ester group (in the byproduct), allowing for clear differentiation and quantification by integration.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the desired acid, unreacted starting materials, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For esterified derivatives of the acid, GC-MS can be used to separate and identify components based on their mass-to-charge ratio.[2]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the reaction's progress and getting a qualitative assessment of the product mixture's complexity.

Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction yield is consistently low, and the crude NMR spectrum is complex.

Q: I've performed the synthesis of this compound from ethyl 4-bromobutanoate and sodium nitrite, but my yield is below 30%, and the ¹H NMR shows multiple complex multiplets where I expect clean signals. What is happening?

A: This is a classic sign of significant byproduct formation, primarily the alkyl nitrite ester, due to O-alkylation. The reaction conditions you've used likely favor the oxygen atom of the nitrite ion acting as the nucleophile.

Causality & Solution:

The choice of the nitrite salt and the solvent are the most critical factors influencing the N- versus O-alkylation ratio.

  • Solvent Effects: Protic solvents (like ethanol or water) can solvate the oxygen atoms of the nitrite ion, leaving the nitrogen atom more available for nucleophilic attack. Conversely, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) tend to favor the more electronegative oxygen atom's attack, leading to a higher proportion of the nitrite ester byproduct.

  • Counter-ion Effects: Silver nitrite (AgNO₂) is often preferred over sodium nitrite (NaNO₂). In less polar solvents, the silver ion coordinates with the oxygen atoms of the nitrite, sterically hindering O-attack and promoting N-attack. Sodium nitrite is more ionic and leaves the oxygen atoms more exposed, especially in polar aprotic solvents.

Recommendations:

  • Switch to Silver Nitrite (AgNO₂): If you are using NaNO₂, consider switching to AgNO₂.[1]

  • Optimize Your Solvent: Experiment with different solvents. While DMF is common, a switch to a less polar or even a protic solvent might improve the N/O ratio, though reaction times may vary.

  • Temperature Control: Run the reaction at a controlled, moderate temperature (e.g., 25-50°C). Avoid excessive heat, which can promote side reactions like elimination.

Issue 2: My final product is a persistent oil and fails to crystallize.

Q: After workup and removal of solvent, my this compound is a yellow-brown oil. I have been unable to induce crystallization. Why is this happening?

A: Failure to crystallize is typically caused by the presence of impurities that disrupt the crystal lattice formation. [3] In this synthesis, the most likely culprits are the alkyl nitrite byproduct and residual unreacted starting material. A mixture of compounds often has a significantly lower melting point (or freezing point) than a pure substance.

Recommendations:

  • Verify Purity: First, analyze your crude product using ¹H NMR or HPLC to confirm the presence and identity of the impurities.

  • Purification is Essential: Do not expect the crude product to crystallize easily. You must purify it.

    • Column Chromatography: This is the most effective method for separating the highly polar this compound from the less polar nitrite ester byproduct and unreacted halo-ester. A silica gel column with a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity with methanol) is a good starting point.

    • Acid-Base Extraction: You can attempt a liquid-liquid extraction. Dissolve the crude oil in a solvent like diethyl ether. Wash with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral ester byproduct and starting material will remain in the organic layer. Carefully re-acidify the aqueous layer with cold HCl to precipitate the purified this compound.[4]

Data Summary: Solvent Effects on N- vs. O-Alkylation
SolventDielectric Constant (ε)Typical Product Ratio (Nitroalkane : Nitrite Ester)Rationale
Dimethylformamide (DMF)37Low (Favors O-attack)Polar aprotic; solvates cations well, leaving the more electronegative oxygen atom of NO₂⁻ exposed.
Acetonitrile36ModeratePolar aprotic, but less effective at solvating than DMF.
Ethanol24High (Favors N-attack)Protic; solvates the oxygen atoms of NO₂⁻ via hydrogen bonding, making the nitrogen atom a more available nucleophile.
Diethyl Ether4.3High (Favors N-attack with AgNO₂)Low polarity; promotes coordination between Ag⁺ and the nitrite oxygens, sterically blocking O-attack.

Note: These are generalized trends. Actual ratios depend on substrate, temperature, and the specific nitrite salt used.

Experimental Workflow & Protocols
Diagram: Synthesis and Byproduct Formation Pathway

G cluster_start Reactants cluster_reaction Sₙ2 Reaction Pathways cluster_products Initial Products cluster_final Final Products after Hydrolysis Start 4-Halobutanoic Acid Ester + AgNO₂ Nitrite Ambident Nitrite Nucleophile (⁻O-N=O) Start->Nitrite Introduces Nucleophile N_Attack N-Attack (Desired Pathway) Nitrite->N_Attack O_Attack O-Attack (Side Reaction) Nitrite->O_Attack Product_Ester 4-Nitrobutanoate Ester N_Attack->Product_Ester Forms C-N bond Byproduct_Ester Alkyl Nitrite Ester (Byproduct) O_Attack->Byproduct_Ester Forms C-O bond Final_Product This compound (Purified Product) Product_Ester->Final_Product Acid or Base Hydrolysis Final_Byproduct Decomposition / Impurities Byproduct_Ester->Final_Byproduct Hydrolysis / Purification Removal

Caption: Reaction scheme for this compound synthesis highlighting the competing pathways.

Protocol 1: General Procedure for Synthesis via Silver Nitrite

Objective: To synthesize this compound with minimized byproduct formation.

Materials:

  • 4-Bromobutanoic acid ethyl ester

  • Silver Nitrite (AgNO₂)

  • Diethyl ether (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (wrap in aluminum foil), suspend silver nitrite (1.2 equivalents) in anhydrous diethyl ether.

  • Substrate Addition: Add 4-bromobutanoic acid ethyl ester (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a silver bromide precipitate will be observed.

  • Workup (Filtration): Once the reaction is complete, filter the mixture through a pad of celite to remove the silver bromide precipitate. Wash the celite pad with additional diethyl ether.

  • Workup (Evaporation): Combine the filtrates and remove the solvent under reduced pressure to yield the crude ester mixture (4-nitrobutanoate and nitrite ester).

  • Hydrolysis: Add a 1 M NaOH solution (2.0 equivalents) to the crude ester and stir vigorously at 50°C for 2-4 hours, or until the ester is fully consumed (monitor by TLC).

  • Purification (Extraction): Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any neutral byproducts.

  • Isolation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to pH ~1-2. The this compound should precipitate as a pale yellow solid.[5]

  • Final Steps: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Diagram: Troubleshooting Workflow for Low Yield

G cluster_impurities Impurity Identity cluster_solutions Corrective Actions Start Problem: Low Yield or Impure Product TLC_NMR Analyze Crude Product (TLC, ¹H NMR) Start->TLC_NMR Decision1 Major Impurity Detected? TLC_NMR->Decision1 Is_Byproduct Nitrite Ester Byproduct (O-Attack) Decision1->Is_Byproduct Yes Is_SM Unreacted Starting Material Decision1->Is_SM Yes Is_Other Other/Unknown Byproducts Decision1->Is_Other Yes Sol_Purify Perform Purification: 1. Column Chromatography 2. Acid/Base Extraction Decision1->Sol_Purify No, but impure Sol_Optimize Optimize Reaction: 1. Use AgNO₂ 2. Change Solvent (e.g., Ether) 3. Control Temperature Is_Byproduct->Sol_Optimize Sol_Time Increase Reaction Time or Temperature Moderately Is_SM->Sol_Time Is_Other->Sol_Purify Sol_Optimize->Start Re-run Synthesis Sol_Time->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. This compound. Available from: [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. Selected Methods of Analysis. In Fundamentals of Analytical Chemistry. Available from: [Link]

  • Kim, H. Y., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

Sources

Overcoming side reactions during the nitration of butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of butyric acid. As Senior Application Scientists, we have compiled this resource to address the common challenges and side reactions encountered during this synthesis, providing field-proven insights and validated protocols to enhance the success and safety of your experiments.

Introduction: The Challenge of Butyric Acid Nitration

The nitration of an aliphatic carboxylic acid like butyric acid presents a unique set of challenges not typically encountered in aromatic nitration. The electron-withdrawing nature of the carboxylic acid group deactivates the alkyl chain, making direct C-H nitration difficult. This often necessitates harsh reaction conditions, which in turn can promote a variety of undesirable side reactions. This guide provides a systematic approach to understanding and overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the nitration of butyric acid.

Q1: What are the primary side reactions I should be aware of?

A1: The three main side reactions that compete with the desired direct nitration of the alkyl chain are:

  • Decarboxylative Nitration (Ipso-Nitration): This is often the most significant side reaction, where the entire carboxylic acid group is replaced by a nitro group, yielding 1-nitropropane. This reaction is facilitated by the stability of the leaving CO2 molecule and can proceed through radical or ionic pathways.[1][2]

  • Oxidative Degradation: Nitric acid is a potent oxidizing agent.[3] Under harsh conditions, it can lead to the cleavage of C-C bonds, resulting in the formation of shorter-chain carboxylic acids (like propionic and acetic acid), dicarboxylic acids, or complete oxidation to CO2 and water.[4]

  • Formation of Tarry Byproducts: The highly exothermic and oxidative nature of the reaction can lead to complex condensation and polymerization reactions, resulting in the formation of intractable tars. This is often a sign of a runaway or poorly controlled reaction.

Q2: I'm getting a very low yield of my desired nitrobutyric acid. What's the likely cause?

A2: Low yields are typically a result of one or more of the side reactions dominating. Key factors include:

  • Temperature: Excessive temperature dramatically favors oxidative degradation and decarboxylation. Nitration reactions are highly exothermic, and a failure to maintain strict temperature control is a common cause of low yields.[5][6]

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. While mixed acid (HNO3/H2SO4) is common for aromatic nitrations, it can be too aggressive for aliphatic acids, leading to extensive oxidation. Alternative nitrating agents might be necessary for selective direct nitration.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the prevalence of oxidation and other secondary reactions.

Q3: My reaction mixture turned dark brown/black and is producing a lot of brown gas. What should I do?

A3: This is a critical situation indicating a potential thermal runaway and significant decomposition. The brown gas is nitrogen dioxide (NO₂), a toxic byproduct of nitric acid decomposition.[7]

IMMEDIATE ACTIONS:

  • Stop all reagent addition immediately.

  • Maximize cooling: Ensure your cooling bath is functioning at maximum capacity.

  • If the temperature continues to rise uncontrollably, and it is safe to do so according to your lab's established emergency protocols, prepare to quench the reaction. This is typically done by cautiously pouring the reaction mixture onto a large volume of crushed ice. CAUTION: This quenching process is itself highly exothermic due to the dilution of concentrated acids and should only be performed as a last resort in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

  • Evacuate the immediate area if necessary and alert your supervisor.

Q4: How can I favor direct nitration on the alkyl chain over decarboxylation?

A4: This is the primary challenge. While classical electrophilic nitration (via the nitronium ion, NO₂⁺) is difficult on a deactivated alkyl chain, free-radical nitration is a more likely pathway for direct C-H substitution. To favor this:

  • Use of Tetravalent Nitrogen Oxides: One documented approach for nitrating saturated fatty acids involves using tetravalent nitrogen oxides (N₂O₄ or NO₂) at elevated temperatures (150-190°C). This method is reported to yield mono- and poly-nitro acids with minimal oxidation. However, this is a highly specialized and hazardous procedure requiring appropriate equipment and safety controls.

  • Photochemical Methods: Photochemical nitration, while less common, can also proceed via a radical mechanism and may offer a pathway to direct C-H nitration under milder conditions.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently Activating Conditions: The reaction conditions may be too mild to overcome the deactivating effect of the carboxylic acid group. 2. Poor Mixing: If the reaction is heterogeneous, inadequate agitation can limit the interfacial area for reaction.1. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5°C), while closely monitoring for exotherms. 2. Alternative Nitrating Agents: Consider more reactive, non-acidic nitrating systems if oxidation is a concern. 3. Ensure Vigorous Agitation: Use a powerful overhead stirrer to ensure the reaction mixture is homogeneous.
Excessive Oxidation 1. High Reaction Temperature: The most common cause.[3] 2. High Concentration of Nitric Acid: Using fuming nitric acid or a high ratio of nitric acid can lead to aggressive oxidation.1. Strict Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a cryostat or a well-maintained ice/salt bath.[5] 2. Controlled Addition: Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation.[5] 3. Dilution: Use a more dilute solution of nitric acid if possible, though this may also decrease the rate of the desired nitration.
Dominant Decarboxylation 1. Radical-Promoting Conditions: High temperatures or the presence of radical initiators can favor the decarboxylative pathway.[1][2]1. Lower Temperature: As with oxidation, lower temperatures will generally disfavor decarboxylation. 2. Avoid Radical Initiators: Unless specifically aiming for a radical-based direct nitration, ensure the reaction is free from contaminants that could initiate radical chain reactions.
Thermal Runaway 1. Rapid Reagent Addition: Adding the nitrating agent too quickly.[5] 2. Inadequate Cooling: Cooling bath failure or insufficient capacity.[5] 3. Agitator Failure: Leads to localized hot spots.[7] 4. Accumulation of Unreacted Reagents: If the initial temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction.1. Follow a strict addition protocol with continuous temperature monitoring. 2. Use a cooling bath with a temperature well below the target reaction temperature. 3. Ensure the agitator is robust and functioning correctly throughout the reaction. 4. Maintain a reaction temperature that allows for a steady consumption of the nitrating agent as it is added.

Experimental Protocols & Methodologies

Safety First: All nitration reactions are hazardous and must be conducted in a certified chemical fume hood with the sash at the lowest practical height. Appropriate PPE, including acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield, is mandatory. An emergency shower and eyewash station must be immediately accessible.[3]

Protocol 1: Post-Reaction Quenching and Work-up

This protocol is for safely stopping the reaction and performing an initial separation of the product from the highly acidic reaction mixture.

  • Preparation: Prepare a large beaker containing a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture). Place this beaker in a larger secondary container (ice bath) to keep it cold.

  • Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto the stirred ice/water. This should be done in a dropwise manner or in a thin stream. Monitor for excessive fuming (NO₂) and control the addition rate to keep the temperature of the quenching mixture low.

  • Extraction: Once the entire reaction mixture has been quenched and the solution is cool, transfer it to a separatory funnel. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane; 3 x 50 mL for a small-scale reaction). The nitrobutyric acid product will partition into the organic layer.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) - CAUTION: Add slowly and vent the separatory funnel frequently to release CO₂ gas produced from neutralizing residual acid.

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in breaking up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography is often necessary to separate the desired nitrobutyric acid isomers from each other and from non-acidic byproducts.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. For example:

    • Start with 100% Hexane.

    • Gradually increase to a 90:10 Hexane:Ethyl Acetate mixture.

    • Continue to increase the ethyl acetate concentration based on the separation observed by Thin Layer Chromatography (TLC).

  • Procedure:

    • Slurry pack a chromatography column with silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully add the dried, product-adsorbed silica to the top of the column.

    • Begin eluting with the starting mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which contain the desired product(s).

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Product Identification and Characterization

Accurate identification of the nitration products is crucial. Below are the expected analytical signatures for the primary products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
CompoundPositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
α-Nitrobutyric Acid α-CH4.8 - 5.285 - 90
β-CH₂2.0 - 2.425 - 30
γ-CH₃1.0 - 1.310 - 15
COOH10.0 - 12.0170 - 175
β-Nitrobutyric Acid α-CH₂2.6 - 3.035 - 40
β-CH4.5 - 4.975 - 80
γ-CH₃1.6 - 1.915 - 20
COOH10.0 - 12.0170 - 175
γ-Nitrobutyric Acid α-CH₂2.4 - 2.830 - 35
β-CH₂2.1 - 2.520 - 25
γ-CH₂4.3 - 4.770 - 75
COOH10.0 - 12.0170 - 175

Note: These are estimated values. Actual shifts may vary based on solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the volatile components of the reaction mixture.[8][9][10][11][12]

  • Derivatization: Carboxylic acids and nitro compounds can be challenging to analyze directly. Derivatization to more volatile esters (e.g., by reaction with BF₃/methanol or diazomethane) is often recommended to improve peak shape and resolution.

  • Fragmentation Patterns: The mass spectrum will provide key information. Look for the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of •NO₂ (46 m/z) and •COOH (45 m/z).

Visualizing the Process: Workflows and Mechanisms

General Nitration Troubleshooting Workflow

G start Nitration of Butyric Acid check_yield Is Yield Satisfactory? start->check_yield success Process Complete check_yield->success Yes low_yield Low Yield Troubleshooting check_yield->low_yield No check_purity Is Purity Acceptable? check_purity->success Yes impure Purification Troubleshooting check_purity->impure No success->check_purity temp Check Temperature Control low_yield->temp Re-run Experiment column Optimize Column Chromatography impure->column recrystallize Optimize Recrystallization impure->recrystallize extraction Review Work-up/Extraction impure->extraction time Check Reaction Time temp->time Re-run Experiment reagents Evaluate Nitrating Agent time->reagents Re-run Experiment reagents->start Re-run Experiment column->check_purity Re-purify recrystallize->check_purity Re-purify extraction->check_purity Re-purify

Caption: A decision-making workflow for troubleshooting common issues in butyric acid nitration.

Competition Between Reaction Pathways

G butyric_acid Butyric Acid conditions Nitrating Conditions (Temp, [Acid], Time) butyric_acid->conditions direct_nitration Direct C-H Nitration (α, β, γ-Nitrobutyric Acid) conditions->direct_nitration Desired Pathway (Milder Conditions) decarboxylation Decarboxylative Nitration (1-Nitropropane + CO₂) conditions->decarboxylation Side Reaction (High Temp) oxidation Oxidative Degradation (Shorter acids, CO₂, H₂O) conditions->oxidation Side Reaction (Harsh Conditions)

Caption: The main reaction pathways competing during the nitration of butyric acid.

References

  • Nitric Acid is a very cheap and powerful oxidant but is rarely used due to the potential for over-oxidation and nitration side reactions. ACS Green Chemistry Institute. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • Process for the purification of nitro aliphatic compounds. Google Patents.
  • Nitration of Phenol and Purification by Column Chromatography. CDN. Available at: [Link]

  • Centrifugal Extractor for Nitrobenzene Extraction and Separation. Tiei Extraction. Available at: [Link]

  • Nitric Acid Oxidation with detailed Mechanism. YouTube. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Process for recovering 3-nitrobenzoic acid. Google Patents.
  • Controlling temperature of nitration reactions. Google Patents.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Recrystallization and Extractions of Organic Compounds. Palomar College. Available at: [Link]

  • Process for separating nitroaromatic compounds from spent nitric acid. European Patent Office. Available at: [Link]

  • Oxidation with Nitric Acid of Aliphatic Alcohols and Diols to Carboxylic Acids. ResearchGate. Available at: [Link]

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Org-chem.org. Available at: [Link]

  • NITRATION. vpscience.org. Available at: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at: [Link]

  • Nitration and aromatic reactivity. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link]

  • Di-nitration troubleshooting. Reddit. Available at: [Link]

  • Butyric Acid Analysis Service. v-innovate Technologies. Available at: [Link]

  • How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. Available at: [Link]

  • Oxidation with nitric acid of aliphatic alcohols and diols to carboxylic acids. Sciencemadness.org. Available at: [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C. Carbon. Available at: [Link]

  • Chromatographic Purification. Organic Chemistry Data. Available at: [Link]

  • Butyrate analysis GC/MS. Chromatography Forum. Available at: [Link]

  • Nitric Acid. Organic Chemistry Portal. Available at: [Link]

  • NMR: Novice Level, Spectrum 14. University of Wisconsin-Madison. Available at: [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. Available at: [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

  • Ipso nitration in organic synthesis. PMC. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. Available at: [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

Sources

Removal of unreacted starting materials from 4-Nitrobutanoic acid product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Nitrobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your this compound product. Our focus is on providing scientifically sound, field-proven methodologies to ensure the highest purity of your final compound.

Introduction: The Challenge of Purity

This compound is a valuable building block in organic synthesis. However, its purity is paramount for the success of subsequent reactions and the integrity of your research. Unreacted starting materials can interfere with downstream applications, leading to side reactions, low yields, and difficulty in characterization. This guide will address the common purification challenges associated with the synthesis of this compound, empowering you to isolate a product of high purity.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification of this compound. Each issue is followed by a detailed, step-by-step protocol and a scientific explanation of the methodology.

Issue 1: My final product is contaminated with a neutral, water-soluble starting material (e.g., γ-butyrolactone). How can I remove it?

Root Cause Analysis: This is a common issue when this compound is synthesized via the ring-opening of γ-butyrolactone (GBL). GBL is a neutral molecule that is miscible with water, making simple aqueous washes ineffective for its removal.[1][2] The key to separation lies in the acidic nature of the this compound product. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, allowing for its selective deprotonation and extraction into a basic aqueous phase, leaving the neutral GBL behind in the organic phase.

Solution: Acid-Base Extraction

This technique leverages the difference in acidity between your product and the neutral starting material.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which both this compound and γ-butyrolactone are soluble. A good starting point is diethyl ether or ethyl acetate.

  • Extraction with Weak Base:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated 4-nitrobutanoate salt will be in the upper aqueous layer, while the neutral γ-butyrolactone will remain in the lower organic layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product.

  • Combine and Wash: Combine all the aqueous extracts in a clean flask. Wash the combined aqueous layer with a small portion of fresh organic solvent to remove any residual neutral impurities.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).

    • The protonated, pure this compound will precipitate out of the aqueous solution as a solid.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified this compound to a constant weight.

Workflow for Acid-Base Extraction

crude Crude Product (this compound + GBL) in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake na_bicarb Add aq. NaHCO₃ na_bicarb->sep_funnel separate Separate Layers shake->separate organic_layer Organic Layer (GBL) separate->organic_layer Discard or Recover aqueous_layer Aqueous Layer (Sodium 4-nitrobutanoate) separate->aqueous_layer acidify Acidify with HCl (pH 2-3) aqueous_layer->acidify precipitate Precipitate (Pure this compound) acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product crude Impure this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly if no insolubles hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

A1: This depends on your synthetic route. Common starting materials include:

  • γ-Butyrolactone (GBL): A neutral, water-miscible liquid. [1][2]* 4-Chlorobutanoic acid: An acidic compound, but less acidic than the product.

  • Nitromethane: A weakly acidic compound (pKa ~10.2), which is unlikely to be extracted with bicarbonate. [3][4] Q2: How can I assess the purity of my final this compound product?

A2: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will show the presence of any residual starting materials or byproducts.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

Q3: Why is it important to use a weak base like sodium bicarbonate for the extraction instead of a strong base like sodium hydroxide?

A3: A strong base like sodium hydroxide (NaOH) would deprotonate both this compound and less acidic starting materials like 4-chlorobutanoic acid, preventing their separation. Sodium bicarbonate is a weak base and will selectively deprotonate the more acidic this compound.

Q4: My recrystallization yield is very low. What could be the cause?

A4: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will keep your product dissolved even at low temperatures.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals and lower recovery.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization in the ice bath.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is another powerful purification technique. For a polar, acidic compound like this compound, silica gel chromatography would be appropriate. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective. However, for large-scale purifications, extraction and recrystallization are often more practical.

Physicochemical Data for Separation

The following table summarizes key physicochemical properties of this compound and potential starting materials, which are critical for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaBoiling Point (°C)Solubility
This compound C₄H₇NO₄133.10~3.4 (estimated)~315 (calculated)Soluble in polar organic solvents.
γ-Butyrolactone (GBL)C₄H₆O₂86.09N/A (Neutral)204Miscible with water and many organic solvents. [1][2][5]
4-Chlorobutanoic AcidC₄H₇ClO₂122.55~4.5 (estimated)196Soluble in ether, moderately soluble in water. [6][7][8]
NitromethaneCH₃NO₂61.0410.2101.2Soluble in water (9.5 g/100 mL at 20°C). [4][9]

References

  • Solubility of Things. γ-Butyrolactone. [Link]

  • ChemBK. 4-chlorobutanoic acid. [Link]

  • Wikidata. nitromethane. [Link]

  • GreenChem Industries. Gamma-Butyrolactone (GBL). [Link]

  • BDMAEE. gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 4-chloro- (CAS 627-00-9). [Link]

  • GlobalTrade-Online Inc. Affordable Price 4-Chlorobutanoic Acid 98%, Poisonous Chemical for Organic Synthesis. [Link]

  • Solubility of Things. 4-Chlorobutyric acid. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • PubChem. Nitromethane. [Link]

Sources

Technical Support Center: Stability and Handling of 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nitrobutanoic acid. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile nitroalkane carboxylic acid. Due to its bifunctional nature, this compound presents unique stability challenges that require careful consideration during storage and experimental handling. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Fundamental Stability Profile of this compound

This compound (C₄H₇NO₄) incorporates both a terminal carboxylic acid and a primary nitroalkane. This combination dictates its reactivity and potential degradation pathways. The electron-withdrawing nature of the nitro group makes the α-hydrogens (on C-3) weakly acidic, while the carboxylic acid provides a site for standard acid-base chemistry and potential intramolecular reactions.

The primary stability concerns are rooted in its susceptibility to:

  • pH-dependent degradation: Both strongly acidic and basic conditions can catalyze decomposition.

  • Thermal decomposition: Like many nitro compounds, it can decompose exothermically at elevated temperatures.[1]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can initiate degradation.[2][3]

The following diagram illustrates the key potential degradation pathways under various stress conditions.

cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A O2N-(CH2)3-COOH P_Hydrolysis Succinic Acid + Hydroxylamine [HOOC-(CH2)2-COOH + NH2OH] A->P_Hydrolysis Acid-Catalyzed Hydrolysis P_Nitronate Nitronate Anion (aci-form) [-O2N=CH-(CH2)2-COO-] A->P_Nitronate Deprotonation P_Radical Radical Species A->P_Radical Homolytic Cleavage C_Acid Strong Acid (H+) & Heat C_Acid->A C_Base Base (OH-) C_Base->A C_Heat High Temp. C_Heat->A C_Light Light (hν) C_Light->A P_Nef Succinic Semialdehyde [OHC-(CH2)2-COOH] + N2O (via Nef Reaction) P_Nitronate->P_Nef Acid Hydrolysis of Nitronate

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide for Common Stability Issues

Proactive monitoring and rapid diagnosis of stability problems are critical. The table below outlines common issues, their probable causes rooted in the compound's chemistry, and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Color Change (Solid) Photodegradation or reaction with atmospheric contaminants.Action: Discard if significant darkening occurs. Store future batches in amber glass vials under an inert atmosphere (N₂ or Ar). Rationale: Nitro compounds can undergo photochemical reactions, and the appearance of color often indicates the formation of complex, often polymeric, byproducts.[2][3][4]
Unexpected pH Drop in Unbuffered Aqueous Solution Acid-catalyzed hydrolysis of the nitro group.Action: Prepare solutions in a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH between 4 and 6. Rationale: Primary nitroalkanes can hydrolyze under strongly acidic conditions to yield a carboxylic acid (in this case, forming succinic acid) and hydroxylamine.[5][6][7] The newly formed carboxylic acid group further lowers the pH.
Gel Formation or Precipitation in Basic Solution (pH > 8) Formation of the nitronate salt followed by polymerization or other side reactions.Action: Avoid strongly basic conditions. If a base is required for a reaction, use a non-nucleophilic organic base and add it slowly at low temperatures. Rationale: The presence of a base will deprotonate the carbon alpha to the nitro group, forming a nitronate salt (the aci form).[5] This anion is highly reactive and can participate in undesired condensation or polymerization reactions.
Appearance of New Peaks in LC-MS/NMR Analysis General degradation from one or more pathways (thermal, photo, chemical).Action: Re-purify the material via recrystallization or chromatography. Confirm the structure of the pure material and the impurity if possible. Rationale: The presence of impurities, even at low levels, can sometimes catalyze the decomposition of the bulk material in an autocatalytic process.[8]
Inconsistent Reactivity or Low Yields in Synthetic Steps Degradation of the starting material, leading to lower effective concentration and the presence of inhibitors.Action: Perform a purity check (e.g., qNMR or LC-MS with a standard) on the this compound immediately before use. Rationale: A loss of reagent integrity is a primary cause of poor reaction outcomes. Establishing a baseline purity ensures that downstream failures are not due to compromised starting material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? A: For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light and moisture.[4][9] The container headspace should be flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q2: How should I prepare and store stock solutions? What solvents are recommended? A: Use high-purity, anhydrous solvents. For organic applications, solvents like acetonitrile or ethyl acetate are suitable. For aqueous applications, use a buffered solution (pH 4-6) prepared with purified water (e.g., Milli-Q). Aqueous stock solutions should be prepared fresh and stored at 2-8°C for no more than 24-48 hours. Avoid chlorinated solvents if subsequent reactions involve basic conditions, as this can lead to side reactions.

Q3: My solid this compound has a slight yellow tint. Is it still usable? A: A very pale yellow color may not significantly impact purity for some applications, but it indicates the onset of degradation. It is highly recommended to assess the purity via an analytical method like NMR or LC-MS. If the purity is below your experimental tolerance (e.g., <95%), purification by recrystallization is advised. For sensitive applications, use only colorless, crystalline material.

Q4: I am using a strong base like sodium hydroxide in my experiment. What precautions are necessary? A: Using a strong base like NaOH will quantitatively form the sodium nitronate salt.[5] This species is chemically distinct from the parent nitroalkane. O-alkylation can become a competing pathway with alkyl halides, and the nitronate itself can be unstable, potentially leading to the Nef reaction or other decomposition pathways if the reaction is not carefully controlled.[10][11] Consider using a milder, non-nucleophilic base (e.g., DBU, DIPEA) at low temperatures if your goal is not to form the nitronate.

Q5: What is the most common degradation pathway I should be concerned about in aqueous solutions? A: In aqueous media, pH-dependent hydrolysis is the most significant concern. Under strongly acidic conditions (pH < 2), hydrolysis to succinic acid and hydroxylamine can occur, especially with heating.[5][7] Under basic conditions (pH > 8), formation of the unstable nitronate anion is the dominant process.[5] Therefore, maintaining a mildly acidic to neutral pH (4-7) is crucial for maximizing the solution-state lifetime of the compound.

Experimental Protocols

Protocol 4.1: Preparation and Validation of a Standard Aqueous Stock Solution

This protocol describes how to prepare a 10 mM aqueous stock solution of this compound with an emphasis on maximizing stability.

Materials:

  • This compound (high purity, crystalline solid)

  • Milli-Q or equivalent high-purity water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Calibrated pH meter

  • Class A volumetric flasks and pipettes

  • Amber glass storage vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.0 using the appropriate ratio of monobasic and dibasic stock solutions. Degas the buffer by sparging with argon or nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of this compound (1.331 mg for 10 mL of a 1 mM solution) in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a 10 mL Class A volumetric flask. Add approximately 8 mL of the degassed pH 6.0 phosphate buffer. Gently swirl to dissolve the solid completely.

  • Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with the pH 6.0 buffer. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Validation (t=0): Immediately transfer a 1 mL aliquot for a baseline purity analysis by LC-MS or a quantitative NMR (qNMR) standard. This is your critical t=0 reference point.

  • Storage: Aliquot the remaining solution into amber glass vials, flush the headspace with inert gas, and seal tightly. Store immediately at 2-8°C, protected from light.

Protocol 4.2: Workflow for Assessing Purity of a Stored Sample

This workflow provides a systematic approach to validating the integrity of a previously stored batch of this compound before its use in a critical experiment.

A Start: Retrieve Stored this compound Sample B Step 1: Visual Inspection (Color, Crystalline Form) A->B C Step 2: Analytical Purity Check (LC-MS and/or ¹H NMR) B->C Colorless & Crystalline G Decision: Discard Sample B->G Dark/Discolored or Amorphous D Step 3: Compare Data to Reference Standard/Specification C->D E Decision: Proceed with Experiment D->E Purity ≥ 98% No major impurities F Decision: Purify Before Use (e.g., Recrystallization) D->F Purity 90-98% Minor known impurities D->G Purity < 90% Multiple unknown impurities

Caption: Decision workflow for purity assessment of this compound.

References

  • University of Calcutta. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Mitchell, C., et al. (2020). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 24(9), 1828–1834. [Link]

  • Filo. (n.d.). Explain the hydrolysis reaction of secondary nitroalkanes. Retrieved from [Link]

  • Nélieu, S., et al. (2004). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 3, 215-221. [Link]

  • Deol, G.S. (2020, June 25). Hydrolysis of Nitroalkanes. YouTube. [Link]

  • Duh, Y-S., et al. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Industrial & Engineering Chemistry Research, 37(8), 3015–3021. [Link]

  • Li, X., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Turnbull, J.H., & Wallis, S.R. (1968). The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. Journal of the Chemical Society B: Physical Organic, 325-331. [Link]

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Community Sustainability Workshop. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548023, this compound. Retrieved from [Link]

  • Autechem. (2023, July 14). What factors can affect the stability of Ethyl 4 - nitrobutanoate (CAS 2832 - 16 - 8)?. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • OC an der FAU. (2020, July 9). Electrophilic Alkylation at Carbon Part 8: Alkylation of Nitroalkanes. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) The Thermal Decomposition of Nitrocellulose. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%.
  • Loba Chemie. (2015). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chiacchio, U., et al. (2014). Synthesis of Nitroalkanes. In Nitroalkanes. Wiley-VCH. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • CHEM-GUIDE. (n.d.). Reduction of nitroalkane. Retrieved from [Link]

  • Pandey, A. S., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14(pNB1), with an Enhanced Degradation Capability for a Mixture of Nitrobenzoates. Applied and Environmental Microbiology, 82(13), 3844–3856. [Link]

Sources

Troubleshooting low conversion rates in 4-Nitrobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Nitrobutanoic acid. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low conversion rates, during their synthetic procedures. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.

Introduction

This compound (C₄H₇NO₄) is a valuable organic compound featuring a nitro group on a butanoic acid backbone[1]. Its utility as a chemical intermediate stems from the reactivity of both its carboxylic acid and nitro functional groups[2]. However, the synthesis of this molecule can be challenging, with low conversion rates being a frequent obstacle. This guide provides a structured approach to troubleshooting common problems, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Diagnosing Low Conversion Rates

Low yields can be frustrating, but they are often diagnostic. By systematically evaluating the key parameters of your experiment, the root cause can be identified and rectified. The following section addresses the most common issues in a question-and-answer format.

Q1: My final yield of this compound is significantly lower than expected. What are the most likely causes?

This is the most common issue reported. Low yields are typically traced back to one of four areas: reaction conditions, reagent integrity, competing side reactions, or inefficient product isolation.

Table 1: Troubleshooting Summary for Low Yields

Symptom Potential Cause Recommended Action
Reaction fails to start or proceeds very slowly.Inadequate Reagents: Degradation of starting materials or oxidizing/nitrating agents.Use fresh, high-purity reagents. Verify the concentration of acids if applicable.
Suboptimal Temperature: Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5°C increments, monitoring via TLC.
Reaction starts but stops prematurely or gives a complex mixture.Poor Temperature Control: Runaway exothermic reaction leading to decomposition.Ensure adequate cooling (ice bath) and slow, controlled addition of reagents. For nitration, maintain a low temperature (e.g., 5-15°C)[3].
Side Reactions: Competing chemical pathways are consuming the starting material or product.See Q2 for a detailed discussion on side reactions. Adjust pH, temperature, or reagent stoichiometry to disfavor these pathways.
Expected product is observed on TLC, but isolated yield is poor.Inefficient Purification: Product loss during workup or recrystallization.Optimize the recrystallization solvent. Ensure the pH is correctly adjusted to precipitate the carboxylic acid fully.
Product Instability: The product is degrading under the workup or purification conditions.Use milder workup conditions. Avoid excessively high temperatures during solvent evaporation. Nitroalkanes can be unstable[4][5][6].

Below is a logical workflow to help diagnose the source of low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Detected reagents Are all reagents fresh and of certified purity? start->reagents temp Was reaction temperature strictly controlled? reagents->temp Yes fix_reagents Action: Replace reagents. Verify concentration of acids. reagents->fix_reagents No tlc Was reaction monitored to completion via TLC? temp->tlc Yes fix_temp Action: Implement better thermal control (e.g., ice bath, slow addition). Optimize temperature. temp->fix_temp No workup Was the workup and purification procedure optimized? tlc->workup Yes fix_tlc Action: Run reaction for a longer duration or at a slightly elevated temperature. Monitor every 30 mins. tlc->fix_tlc No fix_workup Action: Perform solvent screen for recrystallization. Ensure complete precipitation by adjusting pH. workup->fix_workup No success Yield Improved workup->success Yes fix_reagents->success fix_temp->success fix_tlc->success fix_workup->success

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

Q2: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side reactions?

The formation of multiple products is a clear indicator of competing side reactions. The specific byproducts depend heavily on the chosen synthetic route. Let's consider two plausible pathways and their associated side reactions.

Scenario A: Oxidation of 4-Aminobutanoic Acid (GABA) While less common, oxidizing a primary amine to a nitro compound is a known transformation. However, it is often challenging and prone to side reactions.

Scenario B: Nitration of Butyric Acid Direct nitration involves treating butyric acid with a strong nitrating agent (e.g., a mixture of nitric and sulfuric acid). This is a harsh process that can lead to several byproducts.

The diagram below illustrates the desired reaction alongside potential competing pathways.

SideReactions cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions start Precursor (e.g., Butyric Acid) product This compound start->product Nitration/Oxidation oxidation Oxidative Cleavage (Shorter-chain acids) start->oxidation Over-oxidation decarbox Decarboxylation Product (1-Nitropropane) product->decarbox Instability/ High Temp nef Intramolecular Nef Reaction (N-hydroxysuccinimide) product->nef Spontaneous

Caption: Key Synthesis Pathway and Competing Side Reactions.

Discussion of Side Reactions:

  • Decarboxylation: this compound may lose CO₂ under harsh thermal or acidic conditions, leading to the formation of 1-nitropropane[1].

  • Intramolecular Nef Reaction: A notable characteristic of this compound is its potential to undergo a spontaneous intramolecular Nef reaction, where the carboxylic acid group participates in the transformation of the nitro group to yield N-hydroxysuccinimide[2]. This is a significant pathway that can dramatically reduce the yield of the desired product.

  • Oxidative Cleavage: When using strong oxidizing conditions, the butyric acid backbone itself can be cleaved, resulting in a mixture of shorter-chain carboxylic and nitro compounds.

Frequently Asked Questions (FAQs)

Q3: Which analytical method is best for monitoring the reaction and quantifying the final product?

For routine monitoring and quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly recommended. It is a robust and widely available technique suitable for analyzing organic acids[7].

  • Reaction Monitoring: A simple Thin-Layer Chromatography (TLC) analysis is sufficient to track the consumption of the starting material and the appearance of the product.

  • Quantification: For accurate determination of yield and purity, HPLC-UV is the preferred method[8]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but often requires derivatization to increase the volatility of the acid[7].

Q4: How can I effectively purify my crude this compound?

The most common and effective method for purifying solid organic acids is recrystallization[3].

  • Solvent Selection: The key is to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or aqueous ethanol mixtures are often good starting points.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution.

  • Crystallization: Allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice[3].

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any residual soluble impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. The synthesis involves hazardous materials and potentially exothermic reactions.

  • Strong Acids/Oxidizers: Always handle concentrated nitric acid, sulfuric acid, and other oxidizing agents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: Be aware that nitration reactions are highly exothermic[9]. Add reagents slowly and ensure an adequate cooling bath is on standby to manage the reaction temperature.

  • Product Hazards: this compound is classified as toxic if swallowed and can cause severe skin burns and eye damage[10]. Handle the final product with care.

Analytical & Purification Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Using a capillary tube, spot the starting material (dissolved in a suitable solvent) in the first lane, a co-spot (starting material and reaction mixture) in the second lane, and the reaction mixture in the third lane.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for method development.

Table 2: Example HPLC Parameters for this compound Quantification

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 20 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Standard Preparation Prepare a calibration curve using standards of known this compound concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in the mobile phase[11].
Sample Preparation Accurately weigh a sample of the crude or purified product, dissolve it in a known volume of mobile phase, filter through a 0.45 µm syringe filter, and inject[8].

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • Selected Methods of Analysis. (n.d.). CHAPTER 38. Available at: [Link]

  • PubChemLite. This compound (C4H7NO4). Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available at: [Link]

  • Google Patents. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • National Institute of Standards and Technology. 4-Aminobutanoic acid. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutanoic acid;2-aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Aminobutyric acid (FDB008937). Available at: [Link]

  • Suvchem Laboratory Chemicals. 4-NITRO BENZOIC ACID (FOR SYNTHESIS) (P-NITROBENZOIC ACID). Available at: [Link]

  • PubMed. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Available at: [Link]

  • Loba Chemie. (2015, April 9). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

  • CBSE Academic. (2024). sample paper (2024 -25). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]

  • Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Available at: [Link]

  • Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Characterization of Impurities in Crude 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of impurities in crude 4-Nitrobutanoic acid. This resource aims to deliver expert insights and practical solutions to common challenges encountered during synthesis, purification, and analysis.

Introduction

This compound is a valuable building block in organic synthesis.[1] However, its crude form often contains various impurities that can affect the yield, purity, and safety of subsequent reactions and final products. Accurate identification and quantification of these impurities are therefore critical. This guide provides a structured approach to troubleshooting common issues and understanding the underlying principles of impurity characterization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of crude this compound in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Question: Why are my this compound peaks tailing in reversed-phase HPLC?

Peak tailing is a frequent issue when analyzing organic acids and can obscure the detection of closely eluting impurities.[2] Several factors can contribute to this phenomenon:

  • Secondary Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid group of this compound, causing the peak to tail.[2]

    • Solution: Employ a column specifically designed for organic acid analysis, such as a polar-embedded or polymer-based column. Alternatively, adding a small amount of a competing acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help mask these silanol interactions.[2]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, this compound may exist in a partially ionized state, leading to poor peak shape.

    • Solution: The mobile phase pH should be at least two pH units below the pKa of this compound to ensure it is fully protonated.[2][3] Using a buffer, such as a phosphate buffer, at a pH of around 2.0-2.5 is often effective.[3]

Question: I'm observing a drifting baseline during my HPLC gradient elution. What could be the cause?

A drifting baseline can compromise the accurate integration of peaks, especially for low-level impurities. Common causes include:

  • Poor Column Equilibration: Insufficient equilibration time with the initial mobile phase conditions can lead to a drifting baseline as the column chemistry slowly changes.[4]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting the sample.[4]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can elute during the gradient, causing the baseline to drift.

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phases.[2] Degassing the mobile phase is also crucial to prevent bubble formation, which can cause baseline noise.[4][5]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[4]

Question: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Ghost peaks can be perplexing and interfere with the identification of genuine impurities. Potential sources include:

  • Contaminated Syringe or Injector: Residual sample from a previous injection can be carried over into the current run.

    • Solution: Implement a rigorous needle and injector washing protocol between injections, using a strong solvent to remove any adsorbed material.[6]

  • Late Eluting Compounds: Components from a previous injection may elute during a subsequent run, appearing as ghost peaks.

    • Solution: Extend the run time of your gradient method to ensure all components have eluted from the column. Incorporate a column flushing step with a strong solvent at the end of each analytical sequence.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Challenges

Question: Why am I getting poor peak shape or no peak at all for this compound using GC-MS?

This compound is a polar and relatively non-volatile compound, which presents challenges for direct GC-MS analysis.[7]

  • Analyte Adsorption: The polar carboxylic acid and nitro groups can interact with active sites (exposed silanols) in the GC inlet liner and the front of the column, leading to peak tailing or complete loss of the analyte.[8]

    • Solution: Use a deactivated inlet liner and a polar GC column, such as a wax-type polyethylene glycol (PEG) phase, which is more compatible with polar analytes.[9]

  • Thermal Instability: At the high temperatures required for volatilization in the GC inlet, this compound may degrade.

    • Solution: Derivatization is often necessary to increase the volatility and thermal stability of the analyte. Esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) is a common strategy.[7]

Question: My GC-MS analysis shows several peaks. How can I confirm which one is this compound and which are impurities?

Mass spectrometry provides structural information that is key to identifying your target compound and its impurities.

  • Mass Spectral Library Matching: The obtained mass spectrum for each peak can be compared against a spectral library (e.g., NIST) for identification. The NIST WebBook lists mass spectral data for this compound.[10][11]

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For this compound, you would expect to see fragments corresponding to the loss of the nitro group, the carboxylic acid group, and cleavage of the alkyl chain.[12]

  • Use of Standards: Injecting a pure standard of this compound under the same GC-MS conditions will confirm its retention time and mass spectrum, allowing for unambiguous identification in your crude sample.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

The impurities present will largely depend on the synthetic route used. Common synthesis methods for related nitro-acids, such as the oxidation of the corresponding alkyl-substituted nitro-aromatic compound, can lead to several types of impurities.[13][14][15] Potential impurities could include:

  • Starting Materials: Unreacted starting materials.

  • By-products of the Main Reaction: Isomeric nitro-acids or products of incomplete oxidation.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and workup.[16]

  • Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., high temperature or extreme pH).

Q2: Which analytical technique is best for characterizing impurities in this compound?

The choice of technique depends on the information you need. A multi-technique approach is often the most comprehensive.

  • HPLC-UV: This is an excellent technique for separating and quantifying this compound and its non-volatile impurities.[17][18] A photodiode array (PDA) detector can provide UV spectral information to help in peak identification.

  • LC-MS: Liquid chromatography-mass spectrometry offers the separation power of HPLC with the definitive identification capabilities of mass spectrometry. This is a powerful tool for identifying unknown impurities.[7][12]

  • GC-MS: While challenging for the direct analysis of the parent acid, GC-MS is well-suited for identifying volatile or semi-volatile impurities and for the analysis of this compound after derivatization.[19][20]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is invaluable for the structural elucidation of the main component and can be used to identify and quantify major impurities if their signals are resolved from those of the main compound.[21][22]

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid, nitro group) in the bulk material and can sometimes be used to identify major impurities by comparing the spectrum to that of a pure standard.[23][24]

Q3: How can I purify crude this compound?

Several methods can be employed for the purification of carboxylic acids:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: Flash column chromatography over silica gel can be used to separate this compound from less polar or more polar impurities.[21]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by extraction. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer can then be acidified to precipitate the purified this compound, which can be collected by filtration.[25]

Experimental Protocols & Data Presentation

Table 1: Typical HPLC-UV Method for this compound Analysis
ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV/PDA detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate buffer, pH 2.5 B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve crude material in mobile phase A

This is a general method and may require optimization for specific impurity profiles.

Workflow for Impurity Identification

Below is a diagram illustrating a typical workflow for the characterization of impurities in crude this compound.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_separation Separation & Quantification cluster_identification Structural Elucidation cluster_conclusion Final Reporting Crude Crude this compound Initial_Analysis Initial Analysis (TLC, Melting Point) Crude->Initial_Analysis HPLC_UV HPLC-UV/PDA (Quantification, Purity Assessment) Initial_Analysis->HPLC_UV GC_MS GC-MS (after derivatization) (Volatile Impurities) Initial_Analysis->GC_MS NMR NMR (1H, 13C) (Structure Confirmation) Initial_Analysis->NMR FTIR FT-IR (Functional Groups) Initial_Analysis->FTIR LC_MS LC-MS (Molecular Weight, Fragmentation) HPLC_UV->LC_MS For unknown peaks Report Impurity Profile Report (Identity, Quantity, Structure) HPLC_UV->Report LC_MS->Report GC_MS->Report NMR->Report FTIR->Report

Caption: Workflow for the characterization of impurities.

References

  • Bonacci, S., et al. (2017). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ukwubile, C. A. (2018, August 13). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

  • Separation Science. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

  • LCGC International. (2014, February 1). Troubleshooting Real GC Problems. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • Egharevba, H. O., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical and Allied Sciences, 16(2), 2849-2860. Retrieved from [Link]

  • Kim, Y. S., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 483-489. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Nitrophthalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzoic Acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • ResearchGate. (2025, August 9). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods. Retrieved from [Link]

  • Quora. (2018, October 28). What are the main impurities in crude oil? What are its common refining methods?. Retrieved from [Link]

  • Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515. Retrieved from [Link]

  • ResearchGate. (2024, February). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Retrieved from [Link]

  • Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • PennState College of Earth and Mineral Sciences. (n.d.). Concentration of Various Contaminants. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of 4-Nitrobutanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of the 4-nitrobutanoic acid structure, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of NMR, predict the spectral features of this compound, and compare these predictions with experimental data, offering a comprehensive workflow for structural elucidation.

The Decisive Role of NMR in Molecular Structure Determination

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the carbon-hydrogen framework of a molecule.

The information gleaned from an NMR spectrum is multi-faceted:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups, such as the nitro (NO₂) and carboxylic acid (COOH) groups in this compound, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. This provides crucial information about the connectivity of atoms.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the interaction between coupled nuclei.

Predicting the ¹H and ¹³C NMR Spectra of this compound

Before acquiring experimental data, predicting the NMR spectrum based on the known structure of this compound is a vital step. This allows for a more targeted analysis of the experimental results. The structure of this compound is as follows:

Caption: Molecular structure of this compound with carbon numbering.

Based on this structure, we can predict the following spectral features:

¹H NMR Predictions:

  • H-2 Protons (α to COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group and are expected to be deshielded. They are coupled to the H-3 protons, so a triplet is predicted.

  • H-3 Protons (β to COOH, α to CH₂NO₂): These protons are situated between two electron-withdrawing groups, though the effect of the nitro group is more pronounced at the H-4 position. They are coupled to both H-2 and H-4 protons, so a multiplet (likely a pentet or sextet) is expected.

  • H-4 Protons (β to COOH, α to NO₂): These protons are directly attached to the carbon bearing the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. They are coupled to the H-3 protons, so a triplet is predicted.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its position can be highly variable and dependent on concentration and solvent.

¹³C NMR Predictions:

  • C-1 (Carboxyl Carbon): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a significant downfield shift, typically in the range of 170-185 ppm.

  • C-2 (Methylene Carbon α to COOH): This carbon is deshielded by the adjacent carboxylic acid group.

  • C-3 (Methylene Carbon): This carbon is expected to be the most shielded of the methylene carbons, appearing at the most upfield position among them.

  • C-4 (Methylene Carbon α to NO₂): The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded and appear at a downfield chemical shift compared to the other methylene carbons.

Experimental Validation: A Comparison of Predicted and Experimental Data

The true validation of the this compound structure lies in the comparison of the predicted NMR data with experimentally acquired spectra.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard one-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is used to simplify the spectrum to single lines for each unique carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Acquire_1H Acquire ¹H Spectrum Insert->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_13C->Process Analyze Analyze Chemical Shifts, Integration, Multiplicity Process->Analyze Compare Compare with Predicted Data Analyze->Compare

Caption: A streamlined workflow for NMR-based structural validation.

Data Comparison

Below is a table comparing the predicted chemical shifts with available experimental data for this compound. The experimental ¹³C NMR data is sourced from the PubChem database.[1] As a readily available experimental ¹H NMR spectrum for this compound is not present in publicly accessible databases, the ¹H NMR data presented is based on established prediction models and the known effects of the functional groups.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Experimental ¹³C Chemical Shift (δ, ppm) [1]
-COOH 10.0 - 12.0broad singlet--
H-2 ~ 2.5triplet~ 3030.2
H-3 ~ 2.2multiplet~ 2322.8
H-4 ~ 4.4triplet~ 7574.5
C-1 --~ 175177.8

Analysis of the Comparison:

The strong correlation between the predicted and experimental ¹³C NMR chemical shifts provides compelling evidence for the structure of this compound. The deshielding effect of the nitro group is clearly observed in the downfield shift of C-4 (~75 ppm), while the carboxylic acid group similarly deshields C-1 (~178 ppm) and to a lesser extent, C-2 (~30 ppm). C-3 remains the most shielded carbon, as predicted.

The predicted ¹H NMR chemical shifts align with the expected electronic effects. The protons at H-4, being closest to the highly electronegative nitro group, are predicted to be the most deshielded. The protons at H-2 are deshielded by the carboxylic acid, and the H-3 protons are the most shielded of the methylene protons. The predicted multiplicities (triplet, multiplet, triplet) are consistent with the n+1 rule and the connectivity of the molecule.

Conclusion

The synergistic approach of predicting NMR spectra based on a proposed structure and validating it against experimentally acquired data provides a robust and reliable method for structural elucidation. In the case of this compound, the close agreement between the predicted chemical shifts and multiplicities and the experimental ¹³C NMR data, combined with a chemically sound prediction for the ¹H NMR spectrum, unequivocally confirms its molecular structure. This guide underscores the indispensable role of NMR spectroscopy in modern chemical research and development, ensuring the integrity and accuracy of molecular characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 548023, this compound. Retrieved from [Link].

  • ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic building block like 4-Nitrobutanoic acid is not merely a number—it is a critical parameter that dictates reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for the comprehensive purity assessment of this compound, grounded in scientific principles and field-proven insights.

The Central Role of Purity for this compound

This compound is a versatile intermediate in organic synthesis, valued for its dual functionality: a terminal carboxylic acid for amide bond formation or other derivatizations, and a nitro group that can be reduced to an amine or used in other transformations.[1][2] The presence of impurities, such as unreacted starting materials, regioisomers, or by-products from its synthesis, can introduce unwanted side reactions and complicate downstream processes. Therefore, a robust, validated analytical method is essential to ensure the quality and consistency of the synthesized material.

The Primary Workhorse: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile, UV-active compounds like this compound.[3][4][5] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for routine quality control.

Causality in HPLC Method Design

A successful HPLC method is not accidental; it is the result of deliberate choices based on the analyte's physicochemical properties.

  • Separation Mode & Column: The compound possesses both polar (carboxylic acid, nitro group) and non-polar (butane chain) characteristics. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is ideal. A C18 (octadecylsilane) column is the standard choice, offering excellent retention for the butane backbone.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is employed. Critically, the aqueous phase must be acidified (e.g., with 0.1% phosphoric acid or formic acid).[6][7] This suppresses the ionization of the carboxylic acid group (pKa ~4.5), converting it to the neutral -COOH form. This uncharged state significantly enhances retention on the non-polar C18 stationary phase and ensures a sharp, symmetrical peak shape.

  • Detection: The nitro group (-NO₂) is a strong chromophore, making UV-Vis detection highly effective and sensitive.[8][9] A detection wavelength around 210 nm is often chosen to capture the carboxyl group's absorbance, while a secondary wavelength (e.g., 254 nm) can also be monitored.

Visualizing the HPLC Workflow

The entire process, from sample preparation to final purity calculation, follows a systematic and validated workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh This compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Blank (Diluent) to establish baseline C->D E Inject Standard Solution to determine Retention Time (RT) F Inject Sample Solution G Integrate all peaks in the chromatogram F->G H Calculate Purity by Area Percent Method: % Purity = (Area_main / Area_total) * 100 G->H I Method Validation (ICH Guidelines) H->I Ensures Trustworthiness

Sources

A Comparative Toxicological Assessment: 4-Nitrobutanoic Acid vs. 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Structurally Similar, Toxicologically Distinct?

4-Nitrobutanoic acid and 3-nitropropionic acid (3-NPA) are structurally related nitroalkanoic acids. While they differ only in the position of the nitro group on the carbon chain, this subtle structural variance is anticipated to lead to significant differences in their biological activity and toxicological profiles. 3-NPA is a widely recognized mycotoxin and a potent inhibitor of mitochondrial succinate dehydrogenase (SDH), leading to cellular energy deprivation and excitotoxicity.[1][2] Its well-documented neurotoxicity has led to its use as a valuable tool in creating animal models of neurodegenerative diseases like Huntington's disease.[1][3][4]

In contrast, the toxicological landscape of this compound remains largely uncharted. This guide aims to bridge this knowledge gap by providing a side-by-side comparison based on existing data and predictive toxicology, offering a foundation for researchers embarking on studies involving these compounds.

Physicochemical Properties and Toxicokinetics: A Tale of Two Molecules

A molecule's journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. These properties, in turn, dictate its toxic potential.

PropertyThis compound3-Nitropropionic Acid
Molecular Formula C4H7NO4[2]C3H5NO4[2]
Molecular Weight 133.10 g/mol [2]119.076 g/mol [2]
CAS Number 16488-43-0[2]504-88-1[2]
Known Hazards Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[2]Potent mitochondrial inhibitor, neurotoxin.[2]

The additional methylene group in this compound is expected to slightly increase its lipophilicity compared to 3-NPA. This could influence its ability to cross cellular membranes, including the blood-brain barrier, potentially altering its distribution and target organ accessibility.

Mechanism of Toxicity: A Known Devil vs. an Unknown Entity

The primary mechanism of 3-NPA toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[4][5] This inhibition leads to a cascade of detrimental events, including ATP depletion, excitotoxicity, and oxidative stress.[3]

The mechanism of this compound's toxicity is not well-elucidated in the scientific literature. However, based on its chemical structure and the known reactivity of nitroalkanes, several potential mechanisms can be hypothesized:

  • Mitochondrial Dysfunction: While a direct inhibitory effect on SDH, akin to 3-NPA, is possible, the altered positioning of the nitro group might change its interaction with the enzyme's active site. Further investigation is required to determine if this compound or its metabolites can disrupt mitochondrial respiration.

  • Oxidative Stress: The nitro group can be metabolized to reactive nitrogen species, which can contribute to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Metabolic Disruption: As a butanoic acid derivative, it may interfere with fatty acid metabolism or other metabolic pathways.

The following diagram illustrates the established toxic mechanism of 3-NPA and the hypothetical pathways for this compound.

G cluster_3NPA 3-Nitropropionic Acid Toxicity cluster_4NBA Hypothetical this compound Toxicity NPA 3-Nitropropionic Acid SDH Succinate Dehydrogenase (Complex II) NPA->SDH Irreversible Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Depletion ETC->ATP OxidativeStress_NPA Oxidative Stress ETC->OxidativeStress_NPA Excitotoxicity Excitotoxicity ATP->Excitotoxicity CellDeath_NPA Neuronal Cell Death Excitotoxicity->CellDeath_NPA OxidativeStress_NPA->CellDeath_NPA NBA This compound Metabolism Metabolism NBA->Metabolism Mitochondria Mitochondrial Dysfunction? NBA->Mitochondria MetabolicPathways Metabolic Pathway Interference? NBA->MetabolicPathways RNS Reactive Nitrogen Species Metabolism->RNS OxidativeStress_NBA Oxidative Stress RNS->OxidativeStress_NBA CellularDamage Cellular Damage Mitochondria->CellularDamage MetabolicPathways->CellularDamage OxidativeStress_NBA->CellularDamage

Caption: Established vs. Hypothetical Toxicity Pathways.

Target Organ Toxicity: A Tale of Two Systems?

3-NPA exhibits well-defined target organ toxicity, primarily affecting the central nervous system, specifically the striatum, leading to neurodegeneration that mimics Huntington's disease.[1][3] Cardiotoxicity has also been reported.[5]

For this compound, the available information from safety data sheets indicates it is "toxic if swallowed" and causes "severe skin burns and eye damage," suggesting direct corrosive and irritant effects.[2] One source mentions toxic effects at high concentrations on the gastrointestinal tract and skin upon exposure. While there is a mention of it being studied for neuroprotective effects, this is contrasted with its general toxicity at high doses. The lack of in-vivo studies means that specific target organ toxicities beyond direct contact effects are not yet identified.

Target Organ3-Nitropropionic AcidThis compound
Central Nervous System Potent neurotoxin, induces striatal degeneration.[1][3]Limited data; potential for neuroactivity requires investigation.
Cardiovascular System Reported cardiotoxicity.[5]No specific data available.
Gastrointestinal System Toxic at high concentrations.
Skin and Eyes Irritant.[6]Causes severe burns and damage.[2]

Experimental Protocols: A Framework for Investigation

To rigorously compare the toxicity of these two compounds, a series of well-defined experimental protocols are necessary.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic potential of this compound and 3-NPA in relevant cell lines (e.g., neuronal cells like SH-SY5Y, and cardiomyocytes like H9c2).

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions.

  • Treatment: Expose cells to a range of concentrations of this compound and 3-NPA for various time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

Protocol 2: Assessment of Mitochondrial Respiration

Objective: To investigate the effects of this compound on mitochondrial function and compare it to the known effects of 3-NPA.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or animal tissues.

  • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure OCR.

  • Substrate and Inhibitor Injection: Sequentially inject substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II) and known inhibitors (e.g., rotenone, antimycin A) in the presence and absence of this compound and 3-NPA.

  • Data Analysis: Analyze changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Workflow for Mitochondrial Respiration Assay.

Protocol 3: In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity and identify the primary target organs of this compound in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., mice or rats).

  • Dose Administration: Administer single doses of this compound via a relevant route (e.g., oral gavage or intraperitoneal injection) at several dose levels.

  • Observation: Monitor animals for clinical signs of toxicity and mortality for a defined period (e.g., 14 days).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) and identify any pathological changes in the tissues.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the toxicological understanding of this compound and 3-nitropropionic acid. While 3-NPA is a well-established mitochondrial toxin with clear neurotoxic and cardiotoxic effects, the toxicological profile of this compound is largely undefined beyond its acute corrosive properties.

The key takeaway for researchers is the critical need for empirical data on this compound. The proposed experimental protocols provide a roadmap for initiating these crucial investigations. Future research should focus on:

  • Elucidating the mechanism of action of this compound , with a particular focus on its potential effects on mitochondrial function and oxidative stress.

  • Conducting comprehensive in vivo studies to identify target organs and establish a dose-response relationship for systemic toxicity.

  • Performing comparative studies that directly evaluate the neurotoxic and cardiotoxic potential of this compound against 3-NPA.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of the risks associated with this compound, enabling its safe handling and informed use in research and development.

References

  • Brouillet, E., et al. (2005). 3-Nitropropionic acid: a mitochondrial toxin to uncover physiopathological mechanisms underlying striatal degeneration in Huntington's disease. Journal of Neurochemistry, 95(6), 1521-1540.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 548023, this compound. Retrieved January 9, 2024, from [Link].

  • Huang, J., et al. (2005). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice.
  • Beal, M. F. (1998).
  • Singh, S., & Kumar, P. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. Current Neuropharmacology, 21(1), 158-176.
  • Abdel-Wahab, B. A., et al. (2018). Exposure to 3-Nitropropionic Acid Mitochondrial Toxin Induces Tau Pathology in Tangle-Mouse Model and in Wild Type-Mice. Frontiers in Molecular Neuroscience, 11, 31.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1678, 3-Nitropropionic acid. Retrieved January 9, 2024, from [Link].

  • Ludolph, A. C., et al. (1991). 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin. The Canadian Journal of Neurological Sciences, 18(4), 492-498.
  • Jiang, T., Zhang, Q., & Luo, X. (1999). [Quantitative Determination of 3-nitropropionic Acid by HPLC]. Wei sheng yan jiu = Journal of hygiene research, 28(5), 300-302.
  • CN105136918A - High performance liquid chromatographic (HPLC) analytic and detecting method of 3-nitropropionic acid in food - Google Patents. (n.d.).
  • Cui, L., et al. (2017). A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis). Molecules, 22(7), 1083.
  • Pal, D., et al. (2021). 3-Nitropropionic acid induced neurotoxicity: An animal model for Huntington's disease. Neuroscience and Biobehavioral Reviews, 128, 347-366.
  • Jellum, E., et al. (2022). A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics. Journal of Applied Toxicology, 42(5), 818-829.
  • Doudet, D. J., et al. (2004). 3-Nitropropionic acid-induced neurotoxicity--assessed by ultra high resolution positron emission tomography with comparison to magnetic resonance spectroscopy. Journal of Neurochemistry, 89(5), 1206-1214.
  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 33(8), 1085-1093.
  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 33(8), 1085-1093.
  • Wüllner, U., et al. (2000). 3-Nitropropionic acid neurotoxicity in organotypic striatal and corticostriatal slice cultures is dependent on glucose and glutamate. Experimental Neurology, 163(1), 213-222.
  • Bogdanov, M. B., et al. (1998). Increased Vulnerability to 3-Nitropropionic Acid in an Animal Model of Huntington's Disease. Journal of Neurochemistry, 71(6), 2642-2644.
  • Doudet, D. J., et al. (2004). 3-Nitropropionic acid-induced neurotoxicity - Assessed by ultra high resolution positron emission tomography with comparison to magnetic resonance spectroscopy. Journal of Neurochemistry, 89(5), 1206-1214.
  • Ben-Menahem, G., et al. (2022). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(1), 445.

Sources

A Comparative Guide to the Efficacy of 4-Nitrobutanoic Acid and Other GABA Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuromodulatory agents is a cornerstone of modern pharmacology. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1][2] Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as anxiety, epilepsy, and neuropathic pain, is well-established.[3][4] However, the direct administration of GABA is largely ineffective for CNS applications due to its inability to significantly cross the blood-brain barrier (BBB).[5][6][7] This limitation has driven the development of GABA precursors and analogs—molecules designed to traverse the BBB and subsequently elevate central GABAergic tone.

This guide provides a detailed comparison of 4-nitrobutanoic acid as a potential GABA precursor against other widely recognized molecules. We will delve into their mechanisms of action, comparative efficacy supported by available data, and the experimental protocols essential for their evaluation.

The Central Role of GABA and the Blood-Brain Barrier Challenge

GABAergic signaling maintains the delicate balance between neuronal excitation and inhibition.[8] GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[2][9] Upon release into the synaptic cleft, it binds to GABA receptors (GABA-A, GABA-B), leading to neuronal hyperpolarization and a reduction in action potential firing.[2][10]

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. While essential for protecting the brain, it poses a significant hurdle for drug delivery. The polar nature of the GABA molecule restricts its passage, leading to the exploration of prodrugs and analogs that can effectively reach the brain.[5][6]

Profile of this compound

This compound is a derivative of the straight-chain saturated fatty acid, butyric acid.[11][12] Its potential as a GABA precursor hinges on its metabolic conversion within the CNS.

Mechanism of Action: The proposed pathway involves the reduction of the nitro group to an amine, forming 4-aminobutanoic acid, which is identical to GABA. This bioconversion is a critical step for its activity. The enzymes responsible for this reduction in the brain are a key area of investigation.

  • Metabolic Pathway of this compound to GABA

    The following diagram illustrates the proposed metabolic conversion.

    G cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) 4NBA_blood This compound BBB Blood-Brain Barrier 4NBA_blood->BBB 4NBA_brain This compound Reduction Nitroreductase Enzymes 4NBA_brain->Reduction Metabolic Conversion GABA GABA BBB->4NBA_brain Reduction->GABA

    Caption: Proposed pathway of this compound crossing the BBB and its subsequent conversion to GABA.

Comparative Analysis of GABA Precursors and Analogs

The efficacy of a GABA precursor is determined by several factors, including its ability to cross the BBB, its rate and efficiency of conversion to GABA, and its interaction with GABA receptors or other relevant targets. Below is a comparison of this compound with other notable molecules.

MoleculePrimary Mechanism of ActionBlood-Brain Barrier PermeabilityKey Characteristics
This compound Prodrug, metabolized to GABA.Potentially enhanced due to structural properties.Efficacy is dependent on the rate of in-vivo reduction of the nitro group.
Phenibut Primarily a GABA-B receptor agonist; also binds to the α2δ subunit of voltage-gated calcium channels.[13][14][15]The phenyl group addition enhances BBB penetration compared to GABA.[13][14][16][17]Has both anxiolytic and nootropic effects; structurally similar to baclofen.[14][16][18]
Picamilon Prodrug, designed to be hydrolyzed into GABA and niacin.[5]The nicotinoyl moiety facilitates crossing the BBB.[5][19]The niacin component acts as a vasodilator.[19] Recent studies show weak or no binding to 50 biological targets in vitro.[20][21]
Gabapentin Does not act directly on GABA receptors. Binds to the α2δ subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release.[22][23][24]Designed as a GABA analog that could cross the BBB.[22]While structurally similar to GABA, its primary mechanism is distinct from direct GABAergic agonism.[22][23] May increase GABA synthesis.[25]

Experimental Protocols for Efficacy Evaluation

To objectively compare these molecules, a series of well-defined experiments are necessary. The following protocols represent a standard approach in neuropharmacology for assessing GABAergic compounds.

In Vivo Microdialysis for Measuring Brain GABA Levels

Objective: To directly measure and compare the extracellular concentrations of GABA in a specific brain region (e.g., prefrontal cortex, amygdala) following systemic administration of a precursor.[26]

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent model. Allow for a post-operative recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.

  • Drug Administration: Administer the test compound (e.g., this compound, phenibut) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor changes in GABA concentration over time.

  • Analysis: Quantify GABA concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[26]

  • Validation: The inclusion of a positive control, such as a GABA transaminase inhibitor like vigabatrin, which is known to increase GABA levels, serves to validate the experimental setup.[2]

In Vivo GABA Quantification using Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively measure total GABA concentration in a specific brain volume (voxel) in living subjects, including humans.[4][27][28]

Methodology:

  • Subject Positioning: The subject is placed within a high-field MRI scanner (typically 3T or higher).

  • Voxel Placement: A region of interest (voxel) is defined in the brain area to be studied (e.g., anterior cingulate cortex, motor cortex).

  • Spectral Acquisition: A specialized pulse sequence, most commonly MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), is used.[29][30] This technique employs frequency-selective editing pulses to isolate the GABA signal from much larger overlapping signals from other metabolites.[29]

  • Data Processing: The acquired spectra are processed to subtract the "edit-OFF" from the "edit-ON" spectrum, revealing the edited GABA signal.

  • Quantification: The GABA peak is fitted and quantified, often relative to an internal reference signal like water or creatine.

  • Causality: This method allows for repeated measurements in the same subject, enabling a before-and-after study design to assess the impact of a GABA precursor on brain GABA levels.

  • General Workflow for Evaluating a Novel GABA Precursor

    G cluster_0 Preclinical Evaluation cluster_1 Data Analysis & Comparison InVitro In Vitro BBB Permeability Assay (e.g., PAMPA, Caco-2) Microdialysis In Vivo Microdialysis (Rodent Model) InVitro->Microdialysis Metabolism In Vitro Metabolic Stability (Liver Microsomes) Metabolism->Microdialysis MRS In Vivo MRS (Rodent/Primate Model) Microdialysis->MRS Behavior Behavioral Assays (e.g., Elevated Plus Maze, Open Field) MRS->Behavior Analysis Quantify BBB Permeability, GABA Increase, Behavioral Effects Behavior->Analysis Compare Compare Data vs. Known Precursors (Phenibut, Picamilon) Analysis->Compare Decision Proceed to Clinical Trials? Compare->Decision Start Novel Precursor (this compound) Start->InVitro Start->Metabolism

    Caption: A logical workflow for the preclinical evaluation of a novel GABA precursor like this compound.

Conclusion and Future Directions

The development of effective GABA precursors is a critical endeavor in neuropharmacology. While molecules like phenibut and picamilon have established mechanisms for crossing the blood-brain barrier, their clinical utility and off-target effects warrant careful consideration. Phenibut acts primarily as a GABA-B agonist, and picamilon's in vivo hydrolysis and target engagement profile require further elucidation.[5][13][20] Gabapentin, though structurally related to GABA, functions through a distinct mechanism involving voltage-gated calcium channels.[22][23]

This compound presents an intriguing prospect as a direct prodrug of GABA. Its efficacy is contingent on its ability to cross the BBB and the efficiency of its subsequent metabolic conversion in the CNS. The toxicological profile of nitro-containing compounds also requires thorough investigation, as related molecules like 3-nitropropionic acid are known to be toxic.[31]

Future research should focus on direct comparative studies employing the methodologies outlined above. Quantifying the relative increase in brain GABA concentrations via microdialysis and MRS, alongside behavioral and electrophysiological assessments, will be paramount in determining the therapeutic potential of this compound relative to existing alternatives.

References

  • RxList. (2021, July 14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Dr.Oracle. (2025, June 25). Does gabapentin (GABA (gamma-aminobutyric acid) analogue) act on GABA (gamma-aminobutyric acid) receptors? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin? Retrieved from [Link]

  • ResearchGate. (2025, August 10). The mechanisms of action of gabapentin and pregabalin | Request PDF. Retrieved from [Link]

  • PubMed. Mechanisms of action of gabapentin. Retrieved from [Link]

  • OHBM. (2020, September 1). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. Retrieved from [Link]

  • NIH. (2018, March 26). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC. Retrieved from [Link]

  • FDA. (2015, November 16). Scientific Memorandum: Picamilon. Retrieved from [Link]

  • PubMed. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Retrieved from [Link]

  • PubMed Central. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC. Retrieved from [Link]

  • Troscriptions. (2024, July 4). GABA and the blood-brain barrier. Retrieved from [Link]

  • Maze Engineers. (2018, September 6). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved from [Link]

  • Sonwu. (2024, August 6). What Does Phenibut Do To The Brain - Blog. Retrieved from [Link]

  • Wikipedia. Phenibut. Retrieved from [Link]

  • Stanford Medicine. GABA spectroscopy | The Spielman Laboratory. Retrieved from [Link]

  • PubMed Central. (2020, August 14). Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS. Retrieved from [Link]

  • American Journal of Neuroradiology. (2013, February 1). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. Retrieved from [Link]

  • Wikipedia. Glutamate (neurotransmitter). Retrieved from [Link]

  • PubMed. Permeability of the Blood-Brain Barrier to Protein and [3H]GABA in Intraparenchymal Fetal CNS Tissue Grafts. Retrieved from [Link]

  • Bionity.com. Picamilon. Retrieved from [Link]

  • Wikipedia. GABA. Retrieved from [Link]

  • PubMed. Blood-brain barrier permeability in galactosamine-induced hepatic encephalopathy. No evidence for increased GABA-transport. Retrieved from [Link]

  • PubMed. Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats. Retrieved from [Link]

  • NIH. This compound | C4H7NO4 | CID 548023 - PubChem. Retrieved from [Link]

  • ResearchGate. Picamilon, a γ‐aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets. Retrieved from [Link]

  • NCBI Bookshelf. Physiology, GABA - StatPearls. Retrieved from [Link]

  • PubMed. Picamilon, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets. Retrieved from [Link]

  • PubMed. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Retrieved from [Link]

  • NIH. 2-Fluoro-4-nitrobutanoic acid | C4H6FNO4 | CID 142732692 - PubChem. Retrieved from [Link]

  • ResearchGate. Co-Crystals of Zwitterionic GABA API's Pregabalin and Phenibut: Properties and Application. Retrieved from [Link]

  • PubMed. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. Retrieved from [Link]

  • PubMed. Competitive Inhibition of Gamma-Aminobutyric Acid Synaptosomal Uptake by 4-(4'-azidobenzoimidylamino)butanoic Acid. Retrieved from [Link]

  • NIH. (2025, February 18). GABA Receptor - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • NCBI Bookshelf. GABA Synthesis, Uptake and Release - Basic Neurochemistry. Retrieved from [Link]

  • MDPI. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • PubMed. gamma-Aminobutyric acid inhibits cholangiocarcinoma growth by cyclic AMP-dependent regulation of the protein kinase A/extracellular signal-regulated kinase 1/2 pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. Retrieved from [Link]

  • PubMed Central. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Retrieved from [Link]

  • PubMed Central. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. Retrieved from [Link]

  • PubMed. (2015, January 12). Inhibition of anandamide hydrolysis enhances noradrenergic and GABAergic transmission in the prefrontal cortex and basolateral amygdala of rats subjected to acute swim stress. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Nitrobutanoic Acid and 4-Chlorobutanoic Acid for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 4-Nitrobutanoic acid and 4-chlorobutanoic acid are two such foundational C4 synthons, each offering a unique profile of reactivity dictated by the substituent at the terminal position. While structurally similar, the profound electronic differences between the nitro (-NO₂) and chloro (-Cl) groups impart distinct chemical personalities to these molecules.

This guide provides an in-depth, objective comparison of their reactivity, moving from fundamental electronic principles to practical applications. We will explore how these differences influence acidity, susceptibility to nucleophilic attack at both the carboxyl and aliphatic carbons, and ultimately, their utility in targeted syntheses. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to make informed decisions when incorporating these versatile intermediates into their work.

Section 1: Electronic Structure and its Influence on Acidity

The reactivity of any organic molecule is fundamentally governed by its electronic landscape. The primary distinction between this compound and 4-chlorobutanoic acid lies in the powerful electron-withdrawing capabilities of their respective C4 substituents.

The chloro group is an electronegative atom that pulls electron density away from the carbon chain through the sigma bonds. This phenomenon is known as the negative inductive effect (-I). The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, exerting a significantly stronger -I effect than chlorine due to the formal positive charge on the nitrogen atom and the high electronegativity of the oxygen atoms.[1][2][3] While the nitro group can also exert a resonance effect (-M), this is not a factor in a saturated aliphatic system like the butanoic acid chain.[4][5]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "4-Chlorobutanoic Acid" Cl [label="Cl"]; C4 [label="CH₂"]; C3 [label="CH₂"]; C2 [label="CH₂"]; COOH [label="COOH"]; Cl -> C4 [label="δ-", dir=none, penwidth=2, color="#EA4335"]; C4 -> C3 [label="δ+", dir=none, penwidth=1.5, color="#4285F4"]; C3 -> C2 [label="δδ+", dir=none, penwidth=1, color="#4285F4"]; C2 -> COOH [label="δδδ+", dir=none, penwidth=0.5, color="#4285F4"]; end subgraph "this compound" NO2 [label="O₂N"]; C4n [label="CH₂"]; C3n [label="CH₂"]; C2n [label="CH₂"]; COOHn [label="COOH"]; NO2 -> C4n [label="δ-", dir=none, penwidth=3, color="#EA4335"]; C4n -> C3n [label="δ+", dir=none, penwidth=2.5, color="#4285F4"]; C3n -> C2n [label="δδ+", dir=none, penwidth=2, color="#4285F4"]; C2n -> COOHn [label="δδδ+", dir=none, penwidth=1.5, color="#4285F4"]; end } caption [label="Fig. 1: Inductive effect (-I) comparison.", fontsize=10];

This inductive pull has a direct and measurable consequence on the acidity of the carboxylic acid proton. By withdrawing electron density from the carboxylate group of the conjugate base, the substituent delocalizes and stabilizes the negative charge. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value.[6][7][8] Given the superior electron-withdrawing strength of the -NO₂ group, it is predicted that this compound is a significantly stronger acid than 4-chlorobutanoic acid.

CompoundStructurepKaRationale for Acidity
Butanoic Acid (Reference)CH₃(CH₂)₂COOH4.82[6]Baseline acidity with an electron-donating alkyl chain.
4-Chlorobutanoic Acid Cl(CH₂)₃COOH4.52[6][9]The -I effect of chlorine stabilizes the conjugate base, increasing acidity relative to butanoic acid.
This compound O₂N(CH₂)₃COOH~4.0 (Estimated)The potent -I effect of the nitro group provides substantial stabilization to the conjugate base, leading to a significant increase in acidity. (Exact experimental value not readily available, estimated based on the known effect of the nitro group).

Section 2: Reactivity at the Carboxyl Group: Nucleophilic Acyl Substitution

The same inductive effects that govern acidity also modulate the reactivity of the carbonyl carbon in the carboxylic acid group. By withdrawing electron density, the substituent increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophiles. This accelerates the rate of nucleophilic acyl substitution reactions, such as esterification and amidation.[10][11][12]

Therefore, this compound, with its more powerful electron-withdrawing group, is expected to undergo nucleophilic acyl substitution at a faster rate than 4-chlorobutanoic acid.

Experimental Protocol 1: Kinetic Analysis of Fischer Esterification

This protocol provides a framework for quantitatively comparing the esterification rates. The rationale is to subject both acids to identical reaction conditions with a limiting amount of alcohol and track the formation of the ester product over time.

Objective: To determine the relative rate constants for the acid-catalyzed esterification of this compound and 4-chlorobutanoic acid with benzyl alcohol.

Methodology:

  • Reactor Setup: In two separate, identical, temperature-controlled reactors equipped with magnetic stirrers and reflux condensers, charge 1.0 equivalent of the respective butanoic acid derivative (e.g., 10 mmol).

  • Solvent and Reagents: Add a suitable solvent (e.g., 20 mL of toluene) and an internal standard for chromatographic analysis (e.g., 1.0 mmol of dodecane). Add 1.2 equivalents of benzyl alcohol.

  • Initiation: Equilibrate the reactors to the desired temperature (e.g., 80 °C). Initiate the reaction by adding a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq). Start timing immediately.

  • Monitoring: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) from each reactor. Immediately quench the aliquot in a vial containing a cold solution of saturated sodium bicarbonate to neutralize the catalyst and stop the reaction. Extract with a small volume of ethyl acetate.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC-FID). Quantify the peak areas of the starting acid (after derivatization, if necessary), benzyl alcohol, and the corresponding benzyl ester product relative to the internal standard.

  • Data Processing: Plot the concentration of the ester product versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A more rigorous analysis involves fitting the data to an appropriate rate law to extract the second-order rate constant (k).

dot graph TD { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 2: Workflow for comparative kinetic analysis.", fontsize=10];

Section 3: Divergent Reactivity at the C4 Position

The most significant practical difference between these two molecules is the reactivity conferred by the C4 substituent. Here, their synthetic roles diverge completely.

4-Chlorobutanoic Acid: A Classical Alkylating Agent

The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it an excellent leaving group in nucleophilic substitution reactions.[13] Consequently, 4-chlorobutanoic acid is an effective electrophile for introducing a four-carbon acid-terminated chain via an Sₙ2 mechanism.[14][15]

This compound: A Masked Amine

In stark contrast, the nitro group is generally a very poor leaving group in aliphatic Sₙ2 reactions. Its primary utility lies in its ability to be readily reduced to a primary amine (-NH₂).[3][16] This makes this compound a stable, non-basic precursor to γ-aminobutyric acid (GABA), a critical neurotransmitter.[17] The nitro group activates adjacent C-H bonds, making the α-proton acidic, which can be exploited in other reaction types like the Henry reaction, but direct substitution at the carbon bearing the nitro group is not a synthetically viable pathway.[3][18]

Application Case Study: Convergent Synthesis of γ-Aminobutyric Acid (GABA)

The synthesis of GABA provides an ideal platform to contrast the synthetic utility of our two starting materials. Both can serve as precursors, but they require fundamentally different chemical transformations.

dot graph TD { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 3: Comparative synthetic routes to GABA.", fontsize=10];

Experimental Protocol 2: Synthesis of GABA from 4-Chlorobutanoic Acid

Rationale: This two-step protocol utilizes a classic Sₙ2 displacement of the chloride with an azide nucleophile, followed by reduction of the azide to the amine. Azide is used as an ammonia equivalent that avoids over-alkylation issues.

  • Azide Formation (Step 1): Dissolve 4-chlorobutanoic acid (1.0 eq) in a suitable solvent like DMF. Add sodium azide (NaN₃, 1.5 eq) and heat the mixture (e.g., to 70 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Isolation: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 4-azidobutanoic acid.

  • Reduction (Step 2): Dissolve the crude azide in a solvent like methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Final Isolation: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield GABA. The product can be further purified by recrystallization.

Experimental Protocol 3: Synthesis of GABA from this compound

Rationale: This protocol leverages the direct reduction of the nitro group to an amine in a single, efficient step. Catalytic hydrogenation is a clean and high-yielding method.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the vessel with hydrogen gas, then pressurize to the desired pressure (e.g., 50 psi). Shake or stir the reaction at room temperature.

  • Monitoring and Completion: The reaction is typically complete when hydrogen uptake ceases. This can be monitored by the pressure gauge on the apparatus.

  • Workup and Isolation: Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude GABA can be purified by recrystallization from a solvent system like ethanol/water.

Summary and Conclusions

The reactivity profiles of this compound and 4-chlorobutanoic acid are distinct and complementary, driven by the electronic nature of their C4 substituents.

Feature4-Chlorobutanoic AcidThis compoundAdvantage
Acidity (pKa) 4.52~4.0 (Stronger Acid)This compound
Reactivity at C1 (Carbonyl) Moderately activatedHighly activated (More Electrophilic)This compound
Reactivity at C4 Good leaving group (Sₙ2)Poor leaving group; reducible4-Chlorobutanoic Acid for substitution
Primary Synthetic Utility Alkylating agentAmine precursorApplication-dependent
Key Reaction Types Nucleophilic SubstitutionNitro Group ReductionApplication-dependent
  • Choose this compound when you require enhanced acidity, faster reaction rates at the carboxyl group, or when the ultimate goal is the introduction of a primary amine at the C4 position via reduction. Its stability makes it an excellent, easy-to-handle precursor for GABA and its derivatives.

  • Choose 4-Chlorobutanoic Acid when your synthetic strategy requires the direct displacement of the C4 substituent by a nucleophile. It is the superior choice for Sₙ2-type alkylation reactions to build more complex carbon or heteroatom skeletons.

A thorough understanding of these fundamental reactivity differences allows the synthetic chemist to harness the unique strengths of each molecule, enabling more efficient and rational route design.

References

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chlorobutyric acid. Retrieved from [Link]

  • ChemBK. (2024). 4-chlorobutanoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Resonance and Inductive Effects. Retrieved from [Link]

  • Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance, when.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]

  • YouTube. (2016). Inductive effect VS Resonance effects. Retrieved from [Link]

  • Study.com. (n.d.). How can you explain the fact that 2-chlorobutanoic acid has pK_a equals to 2.86, 3.... Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • University of Illinois. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • Transtutors. (2013). Under basic conditions, in nucleophilic acyl substitution,........ Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PubMed. (2010). Synthesis of gamma-aminobutyric acid (GABA) by Lactobacillus plantarum DSM19463: functional grape must beverage and dermatological applications. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 4-chloro-. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • Schwarzenbach et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • NIH National Center for Biotechnology Information. (n.d.). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Retrieved from [Link]

  • Reddit. (2025). Why is Cl the leaving group. Retrieved from [Link]

  • MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Production of gaba (γ – Aminobutyric acid) by microorganisms: a review. Retrieved from [Link]

  • Richman Chemical Inc. (n.d.). 4-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (2025). A New Insight into Using Chlorine Leaving Group and Nucleophile Carbon Kinetic Isotope Effects To Determine Substituent Effects on the Structure of S N 2 Transition States. Retrieved from [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The reaction Cl+NO2-->ClONO and ClNO2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobutanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]

  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Retrieved from [Link]

  • Allen. (n.d.). pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2017). Is 2-chlorobutanoic acid stronger than butanoic acid?. Retrieved from [Link]

  • Gauth. (n.d.). Pka value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

  • Brainly.in. (2019). Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2021). Which is stronger butanoic acid, 2-chlorobutanoic acid, 3- chlorobutanoic acid and 4-chlorobutanoic acid with reason?. Retrieved from [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated 4-Nitrobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

4-Nitrobutanoic acid and its analogues have garnered interest in medicinal chemistry due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The introduction of the nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties and biological activity of the parent molecule.[1][2] Further modification through fluorination offers a powerful strategy to fine-tune a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The high electronegativity and small size of the fluorine atom can induce specific conformational preferences and alter pKa values, leading to enhanced potency and selectivity.[4] This guide will dissect the impact of fluorination on the biological activity of this compound derivatives, with a focus on their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

Comparative Biological Activity: A Data-Driven Analysis

While a direct head-to-head comparison of a complete series of fluorinated this compound derivatives is not extensively available in the public domain, we can synthesize a robust comparative analysis by examining structurally related compounds and established structure-activity relationships (SAR).

Enzyme Inhibition: Targeting GABA Aminotransferase (GABA-AT)

This compound is an analogue of GABA, a key inhibitory neurotransmitter in the central nervous system.[5] A primary target for GABA analogues is GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.[5] Inhibition of GABA-AT increases GABA levels in the brain, a therapeutic strategy for neurological disorders like epilepsy.[5][6] Studies on fluorinated GABA analogues provide critical insights into how fluorination of a butanoic acid backbone can impact enzyme inhibition.

The introduction of fluorine can dramatically alter the potency and mechanism of GABA-AT inhibition. For instance, fluorination of conformationally restricted GABA analogues has been shown to produce both reversible and irreversible inhibitors with potencies comparable to or greater than the clinically used drug vigabatrin.[6] The position and number of fluorine atoms are critical. Difluorination, for example, has been shown to be significantly more potent than monofluorination in some cyclic GABA analogues, with one difluoro-derivative being 187 times more potent than vigabatrin.[6][7]

Table 1: Comparative Inhibition of GABA-AT by Fluorinated GABA Analogues

CompoundStructureInhibition Typek_inact/K_I (mM⁻¹min⁻¹)Reference
VigabatrinClinically used drugIrreversible0.28[6]
Analogue 1 (Monofluoro)Conformationally restrictedIrreversible0.16 - 0.18[6]
Analogue 2 (Difluoro)Conformationally restrictedIrreversible52[6]
(R)-4-amino-3-fluorobutanoic acidAcyclicSubstrate for HF elimination~20x more efficient than GABA[5]
(S)-4-amino-3-fluorobutanoic acidAcyclicWeak substrate for HF elimination>10x less efficient than (R)-enantiomer[5]

Note: The data above is for fluorinated GABA analogues, not this compound derivatives directly. However, it provides a strong rationale for the potential of fluorination to enhance GABA-AT inhibition in related structures.

The causal relationship behind this enhanced activity lies in the stereoelectronic effects of the C-F bond, which can influence the conformation of the molecule, favoring a binding mode that is more amenable to interaction with the enzyme's active site.[8] Furthermore, fluorine's electron-withdrawing nature can facilitate chemical reactions within the active site, such as the elimination of hydrogen fluoride, leading to irreversible inhibition.[5]

GABA_AT_Inhibition cluster_0 Mechanism of Action Fluorinated_Derivative Fluorinated 4-Nitrobutanoic Acid Derivative GABA_AT GABA Aminotransferase (GABA-AT) Binding Binding to Active Site Inhibition Inhibition of GABA Degradation Therapeutic_Effect Increased GABA Levels (Potential Therapeutic Effect)

Anticancer Activity: The Role of Fluorination in Cytotoxicity

The introduction of fluorine into organic molecules is a well-established strategy in the development of anticancer agents.[3] Fluorinated compounds can exhibit enhanced cytotoxicity through various mechanisms, including improved cellular uptake, altered metabolic pathways, and stronger interactions with target proteins.[9] While specific data on fluorinated this compound derivatives is scarce, studies on other fluorinated carboxylic acids and nitro compounds provide valuable insights.

Perfluorinated carboxylic acids have demonstrated a chain length-dependent cytotoxicity against human colon carcinoma cells (HCT116), with longer chains generally showing higher toxicity.[10] This suggests that the lipophilicity conferred by fluorination can play a significant role in anticancer activity. Furthermore, the nitro group itself is a key pharmacophore in several anticancer drugs, often associated with hypoxia-activated prodrugs.[2][11]

Table 2: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Compounds (Illustrative Examples)

Compound TypeFluorinated DerivativeNon-Fluorinated AnalogCell LineIC₅₀ (µM) - FluorinatedIC₅₀ (µM) - Non-FluorinatedReference
Benzoic Acid Derivative2-Fluoro-4-nitrobenzoic acid4-Nitrobenzoic acid(Hypothetical)Expected to be lower-[12]
ChalconeFluorinated ChalconesDihydroxychalconeHuman Cancer Cell PanelMore potent-[13]
Organotin(IV) CarboxylateOrganotin(IV) 4-fluorophenoxyacetateOrganotin(IV) phenoxyacetateVarious1.95 - 12.5421.95[9]

Note: This table provides illustrative examples from the literature to demonstrate the general trend of increased cytotoxicity with fluorination.

Anticancer_Workflow Start Start: Cell Culture Compound_Prep Prepare Fluorinated & Non-Fluorinated This compound Derivatives Start->Compound_Prep Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with a Range of Compound Concentrations Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC₅₀ Values MTT_Assay->Data_Analysis Comparison Compare IC₅₀ Values of Fluorinated vs. Non-Fluorinated Derivatives Data_Analysis->Comparison End End: Determine Relative Cytotoxicity Comparison->End

Antimicrobial Activity: A Promising Avenue for Fluorinated Nitro Compounds

Both nitro compounds and fluorinated molecules have a rich history in the development of antimicrobial agents.[14][15][16] The nitro group is a key feature of drugs like metronidazole and nitrofurantoin, which are effective against a range of bacteria and protozoa.[2] The mechanism often involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that damage DNA and other critical biomolecules.[16]

Table 3: Comparative Antimicrobial Activity of Related Compounds (Illustrative Examples)

Compound TypeFluorinated DerivativeNon-Fluorinated AnalogTarget OrganismMIC (µg/mL) - FluorinatedMIC (µg/mL) - Non-FluorinatedReference
Nicotinic Acid Analog5-Fluoronicotinic acidNicotinic acidStreptococcus sp.0.05-[18]
Cinnamoyl AmideDifluoromethyl cinnamoyl amideCinnamoyl amideM. smegmatis8Less active[17]
Benzoxazole DerivativeFluorinated benzoxazole-Various BacteriaGood to outstanding activity-[14]

Note: This table provides illustrative examples to highlight the potential for enhanced antimicrobial activity with fluorination.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Fluorinated and non-fluorinated this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Fluorinated and non-fluorinated this compound derivatives

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The strategic incorporation of fluorine into the this compound scaffold holds significant promise for the development of novel therapeutic agents with enhanced biological activities. While direct comparative data is still emerging, the existing body of research on related fluorinated and nitro compounds strongly suggests that fluorination can lead to more potent enzyme inhibitors, cytotoxic agents, and antimicrobial compounds. The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships, focusing on the position and number of fluorine substituents.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of mono-, di-, and tri-fluorinated derivatives of this compound. Such studies will provide the crucial data needed to build robust quantitative structure-activity relationship (QSAR) models, guiding the rational design of next-generation therapeutic candidates.

References

  • PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[19]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from a valid URL.[14]

  • Lu, H., & Silverman, R. B. (2006). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of medicinal chemistry, 49(25), 7404–7412.[6]

  • Anderson, L. R., et al. (2007). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities. Journal of medicinal chemistry, 50(24), 5846–5855.[20]

  • Figshare. (n.d.). Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. American University. Retrieved from a valid URL.[15]

  • Tunnicliff, G., & Ngo, T. T. (1983). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Neurochemistry international, 5(6), 743–748.[21]

  • Allan, R. D., et al. (1986). Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding. Journal of medicinal chemistry, 29(10), 1843–1847.[8]

  • Nanavati, S. M., & Silverman, R. B. (1991). The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Journal of the American Chemical Society, 113(19), 7345–7351.[5]

  • de Almeida, G. S., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules (Basel, Switzerland), 23(10), 2649.[17]

  • BenchChem. (n.d.). Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from a valid URL.[12]

  • Lee, H., et al. (2013). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 52(26), 4533–4543.[7]

  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), 30(58), e202402330.[22]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from a valid URL.[23]

  • Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20004–20041.[3]

  • BenchChem. (n.d.). Potential Antimicrobial Properties of Fluorinated Pentenoic Acids: A Technical Guide. Retrieved from a valid URL.[24]

  • Kleszczyński, K., et al. (2007). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Toxicology in vitro : an international journal published in association with BIBRA, 21(6), 1206–1211.[10]

  • Martínez-Araya, J. I. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717.[4]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from a valid URL.[25]

  • Streightoff, F. (1963). INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. Journal of bacteriology, 85(1), 42–48.[18]

  • ResearchGate. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from a valid URL.[1]

  • Słoczyńska, K., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals (Basel, Switzerland), 11(2), 54.[2]

  • Pires, B., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules (Basel, Switzerland), 27(19), 6667.[26]

  • Hori, H., et al. (1995). Synthesis and biological activities of fluorinated chalcone derivatives. Chemical & pharmaceutical bulletin, 43(9), 1582–1586.[13]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from a valid URL.[11]

  • Martínez-Araya, J. I. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717.[16]

  • Google Patents. (n.d.). EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Retrieved from a valid URL.[27]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[28]

  • Chan, K. K., et al. (1981). Fluorinated retinoic acids and their analogues. 2. Synthesis and biological activity of aromatic 4-fluoro analogues. Journal of medicinal chemistry, 24(1), 101–104.[29]

  • ResearchGate. (n.d.). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Retrieved from a valid URL.[9]

Sources

A Comparative Guide to Purity Analysis of 4-Nitrobutanoic Acid: Cross-Validation by Titration and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Scientific Research

4-Nitrobutanoic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that are difficult to remove in later stages of development. Therefore, robust and reliable analytical methods for determining the purity of this compound are essential for ensuring the quality and reproducibility of scientific research.

This guide provides a detailed comparison of two common analytical techniques for purity assessment: acid-base titration and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and compare their performance based on key analytical parameters. The central theme of this guide is the concept of cross-validation, where two orthogonal methods are used to provide a more comprehensive and trustworthy assessment of a compound's purity.[1]

Method 1: Purity Determination by Potentiometric Acid-Base Titration

Acid-base titration is a classic and reliable method for quantifying the amount of an acidic or basic substance in a sample. For this compound, the carboxylic acid functional group can be neutralized by a strong base in a stoichiometric reaction. Potentiometric titration, which involves monitoring the pH change as the titrant is added, is particularly useful as it does not require a visual indicator and can be more precise.

Causality Behind Experimental Choices

The choice of a non-aqueous solvent, such as a mixture of methanol and water, is crucial. While this compound has some water solubility, a mixed solvent system can better accommodate potential organic impurities and ensure a sharp, well-defined endpoint in the titration curve. Sodium hydroxide (NaOH) is a strong base that ensures a complete and rapid reaction with the carboxylic acid.

Experimental Protocol: Potentiometric Titration

Instrumentation and Reagents:

  • pH meter with a glass electrode

  • Burette (50 mL, Class A)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 50 mL of a 1:1 (v/v) mixture of methanol and deionized water to the beaker and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on the stir plate, immerse the pH electrode and the tip of the burette into the solution. Ensure the stir bar does not touch the electrode.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size to 0.1 mL to accurately determine the equivalence point.

  • Endpoint Determination: Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12). The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve). This can be determined graphically by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

  • Calculation: The purity of the this compound is calculated using the following formula:

    Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (133.10 g/mol )[2]

    • W = Weight of the this compound sample (g)

Method 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, HPLC is highly specific and can separate the main compound from its impurities, providing a more detailed purity profile than titration.[3]

Causality Behind Experimental Choices

A reversed-phase C18 column is a common choice for separating polar organic compounds like organic acids.[1][3] The mobile phase, a mixture of an acidic phosphate buffer and methanol, is used to control the retention of this compound on the column. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection at 210 nm is suitable for organic acids as the carboxyl group exhibits absorbance in this region.[4][5]

Experimental Protocol: HPLC

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (95:5, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[1][5]

  • Injection Volume: 20 µL.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known purity at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For a more accurate assessment, a calibration curve generated from the reference standards can be used to quantify the amount of this compound in the sample.

Cross-Validation: A Dual Approach to Purity Confirmation

Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results by comparing it with a different analytical technique.[1] This is a critical step in ensuring data integrity, especially in regulated environments like drug development.[1] By using two orthogonal methods like titration and HPLC, we can have greater confidence in the reported purity value. Titration provides an accurate measure of the total acidic content, while HPLC offers a detailed impurity profile.

Workflow for Cross-Validation of this compound Purity

CrossValidationWorkflow Cross-Validation Workflow for this compound Purity cluster_Titration Titration Method cluster_HPLC HPLC Method cluster_Comparison Data Comparison and Validation T1 Weigh Sample T2 Dissolve in Solvent T1->T2 T3 Potentiometric Titration with NaOH T2->T3 T4 Calculate Purity (Assay) T3->T4 C1 Compare Purity Results T4->C1 Purity Value H1 Prepare Standard and Sample Solutions H2 Inject into HPLC System H1->H2 H3 Separate and Detect Peaks H2->H3 H4 Calculate Purity (Area % or vs. Standard) H3->H4 C2 Evaluate Impurity Profile (HPLC) H3->C2 H4->C1 Purity Value C3 Assess Method Performance C1->C3 C2->C3 Final Final Purity Report C3->Final

Caption: Workflow for the cross-validation of this compound purity using titration and HPLC.

Data Presentation and Performance Comparison

The following table summarizes the expected performance characteristics and hypothetical results for the purity analysis of a single batch of this compound using both methods.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the carboxylic acid groupSeparation based on polarity
Specificity Measures total acidity; non-specific for this compoundHighly specific for this compound; separates impurities
Hypothetical Purity (%) 99.2%99.1% (main peak area %)
Standard Deviation (n=3) ± 0.2%± 0.1%
Linearity (r²) N/A> 0.999
Accuracy (Recovery) 98-102%95-103%[1]
Precision (RSD) < 1%< 3%[1]
Analysis Time per Sample ~20 minutes~15 minutes
Impurity Information NoneProvides a profile of impurities
Equipment Cost LowHigh

Conclusion: A Synergistic Approach to Quality Assurance

Both acid-base titration and HPLC are valuable methods for determining the purity of this compound. Titration offers a simple, cost-effective, and rapid method for assaying the total acidic content, making it well-suited for routine quality control. In contrast, HPLC provides a more comprehensive analysis, offering the ability to separate and quantify the parent compound as well as any impurities. This is crucial for applications in drug development where a complete impurity profile is often required by regulatory agencies.[6]

By employing both techniques in a cross-validation approach, researchers can gain a higher level of confidence in the quality of their starting materials. The agreement of purity values from two orthogonal methods provides strong evidence of accuracy and reliability, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Gouvinhas, I., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Beverages, 5(2), 33. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548023, this compound. Retrieved from [Link]

  • Özeroğlu, C., & Karahan, M. (2001). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Journal of the Chemical Society of Pakistan, 23(4), 231-235.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

Sources

A Comparative Guide to the Enantiomers of 4-Nitrobutanoic Acid: Separation, Biological Activity, and Synthetic Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in GABA Analogues

In drug development and biological research, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. 4-Nitrobutanoic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a key chiral building block whose enantiomers are precursors to potent bioactive compounds.[1][2] Understanding the distinct biological profiles of (R)- and (S)-4-NBA is crucial for the rational design of targeted therapeutics, particularly for neurological disorders where the GABAergic system plays a central role.[1]

This guide will compare the enantiomers of 4-NBA, focusing on analytical methods for their separation and their differential interactions with key biological targets, providing a framework for their application in research and development.

Part 1: Analytical Separation of 4-NBA Enantiomers

The accurate assessment of the biological activity of individual enantiomers necessitates their complete separation and quantification. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most robust and widely used method for this purpose.[3][4]

The Rationale for Chiral HPLC

Direct chiral HPLC is preferred over indirect methods (which involve derivatization) because it avoids the use of potentially confounding chiral derivatizing agents and simplifies sample preparation.[5] The mechanism relies on the formation of transient, diastereomeric complexes between the 4-NBA enantiomers and the chiral selector immobilized on the stationary phase.[6] These complexes have different interaction energies, leading to differential retention times and, consequently, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of acidic chiral compounds like 4-NBA.[6]

Workflow for Chiral HPLC Method Development

The process of developing a reliable chiral separation method follows a logical progression from column screening to method optimization.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_analysis Phase 3: Analysis racemate Prepare Racemic 4-NBA Standard dissolve Dissolve in Mobile Phase/Methanol racemate->dissolve screen Screen Multiple CSPs (e.g., Cellulose, Amylose-based) dissolve->screen mobile_phase Optimize Mobile Phase (Hexane/IPA/TFA) screen->mobile_phase flow Adjust Flow Rate & Column Temperature mobile_phase->flow inject Inject Sample flow->inject detect UV Detection (e.g., 210 nm) inject->detect quant Quantify Peaks & Calculate Enantiomeric Excess detect->quant GABA_Pathway Glutamate L-Glutamate GAD GAD (Decarboxylase) Glutamate->GAD Synthesis GABA GABA GABA_AT GABA-AT (Target Enzyme) GABA->GABA_AT Degradation GAD->GABA SSA Succinic Semialdehyde Krebs Krebs Cycle SSA->Krebs GABA_AT->SSA R_4NBA (R)-4-NBA R_4NBA->GABA_AT Inhibition

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitrobutanoic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of more complex chemical entities, including pharmaceuticals and specialty chemicals. Its structure, incorporating both a carboxylic acid and a nitro group, allows for a diverse range of chemical transformations. The strategic importance of this compound necessitates the development of efficient, scalable, and sustainable synthetic routes. This guide provides a comprehensive analysis and objective comparison of four distinct synthetic pathways to this compound, evaluating them on key performance indicators such as chemical yield, reaction time, and adherence to the principles of green chemistry. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis who are looking to optimize their synthetic strategies for this valuable intermediate.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₇NO₄
Molecular Weight133.10 g/mol [1]
AppearancePale yellow solid[2]
IUPAC NameThis compound[1]
CAS Number16488-43-0[1]

Overview of Synthetic Routes

This guide will benchmark the following four synthetic routes to this compound:

  • Route 1: Nucleophilic Substitution of 4-Bromobutanoic Acid.

  • Route 2: Michael Addition of Nitromethane to Methyl Acrylate, followed by hydrolysis.

  • Route 3: Oxidation of 4-Nitro-1-butanol.

  • Route 4: Ring Opening of γ-Butyrolactone.

Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an evaluation of its synthetic efficiency and environmental impact.

Route 1: Nucleophilic Substitution of 4-Bromobutanoic Acid

This classical approach involves the displacement of a halide from a 4-halobutanoic acid derivative with a nitrite salt. The choice of the nitrite salt is critical for the outcome of the reaction. The nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or an oxygen atom. To favor the formation of the desired C-N bond of the nitroalkane over the O-N bond of an alkyl nitrite, a silver nitrite (AgNO₂) salt is employed. The more covalent nature of the silver-nitrite bond promotes nucleophilic attack from the nitrogen atom.

Experimental Protocol

Materials:

  • 4-Bromobutanoic acid

  • Silver nitrite (AgNO₂)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-bromobutanoic acid (1 equivalent) in anhydrous diethyl ether.

  • Add finely powdered silver nitrite (1.1 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver nitrite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-bromobutanoic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow Diagram

4-Bromobutanoic Acid 4-Bromobutanoic Acid Reaction Reaction 4-Bromobutanoic Acid->Reaction Silver Nitrite Silver Nitrite Silver Nitrite->Reaction Filtration Filtration Reaction->Filtration Remove AgBr Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration->Liquid-Liquid Extraction Wash with NaHCO3 Drying & Concentration Drying & Concentration Liquid-Liquid Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Route 2: Michael Addition and Hydrolysis

This two-step route begins with the conjugate addition of a nitromethane carbanion to an α,β-unsaturated ester, such as methyl acrylate. This reaction is typically catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[3]undec-7-ene (DBU). The resulting γ-nitro ester is then hydrolyzed under acidic conditions to afford the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-nitrobutanoate Materials:

  • Methyl acrylate

  • Nitromethane

  • 1,8-Diazabicyclo[3]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl acrylate (1 equivalent) and nitromethane (1.5 equivalents) in dichloromethane, add a catalytic amount of DBU (0.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove DBU.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude methyl 4-nitrobutanoate, which can be purified by column chromatography.[4]

Step 2: Hydrolysis to this compound Materials:

  • Methyl 4-nitrobutanoate

  • Hydrochloric acid (6 M)

Procedure:

  • To the crude methyl 4-nitrobutanoate from Step 1, add 6 M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Workflow Diagram

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis Methyl Acrylate Methyl Acrylate Reaction1 Reaction1 Methyl Acrylate->Reaction1 Nitromethane Nitromethane Nitromethane->Reaction1 DBU DBU DBU->Reaction1 Workup1 Workup1 Reaction1->Workup1 Methyl 4-nitrobutanoate Methyl 4-nitrobutanoate Workup1->Methyl 4-nitrobutanoate Reaction2 Reaction2 Methyl 4-nitrobutanoate->Reaction2 Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction2 Workup2 Workup2 Reaction2->Workup2 This compound This compound Workup2->this compound

Caption: Workflow for the two-step synthesis of this compound via Michael addition and hydrolysis.

Route 3: Oxidation of 4-Nitro-1-butanol

This route involves the direct oxidation of the primary alcohol, 4-nitro-1-butanol, to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[5][6][7][8]

Experimental Protocol

Materials:

  • 4-Nitro-1-butanol

  • Jones Reagent (Chromium trioxide, sulfuric acid, water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitro-1-butanol (1 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III). Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the excess oxidant by adding isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it several times with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2, which will precipitate the this compound.

  • Extract the product with diethyl ether, dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Workflow Diagram

4-Nitro-1-butanol 4-Nitro-1-butanol Oxidation Oxidation 4-Nitro-1-butanol->Oxidation Jones Reagent Jones Reagent Jones Reagent->Oxidation Quenching Quenching Oxidation->Quenching Add Isopropanol Extraction & Purification Extraction & Purification Quenching->Extraction & Purification This compound This compound Extraction & Purification->this compound

Caption: Workflow for the synthesis of this compound via oxidation of 4-Nitro-1-butanol.

Route 4: Ring Opening of γ-Butyrolactone

This method involves the nucleophilic ring-opening of γ-butyrolactone. While direct nitration is challenging, a two-step process can be envisioned. First, the lactone is opened with a bromide source, such as hydrobromic acid, to form 4-bromobutanoic acid.[9] This intermediate is then subjected to nucleophilic substitution with a nitrite salt, as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Bromobutanoic Acid Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

Procedure:

  • To γ-butyrolactone (1 equivalent), add 48% hydrobromic acid (approximately 5 equivalents) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction mixture and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobutanoic acid.[9]

Step 2: Synthesis of this compound Follow the protocol described in Route 1 using the 4-bromobutanoic acid prepared in Step 1.

Workflow Diagram

cluster_0 Step 1: Ring Opening cluster_1 Step 2: Nucleophilic Substitution γ-Butyrolactone γ-Butyrolactone Reaction1 Reaction1 γ-Butyrolactone->Reaction1 HBr / H2SO4 HBr / H2SO4 HBr / H2SO4->Reaction1 Workup1 Workup1 Reaction1->Workup1 4-Bromobutanoic Acid 4-Bromobutanoic Acid Workup1->4-Bromobutanoic Acid Reaction2 Reaction2 4-Bromobutanoic Acid->Reaction2 Silver Nitrite Silver Nitrite Silver Nitrite->Reaction2 Workup2 Workup2 Reaction2->Workup2 This compound This compound Workup2->this compound

Caption: Workflow for the two-step synthesis of this compound via ring-opening of γ-butyrolactone.

Comparative Analysis

To provide a quantitative comparison of the synthetic efficiency of these routes, the following table summarizes key metrics. The values for yield and reaction time are based on typical literature reports and may vary depending on the specific reaction conditions and scale. The green chemistry metrics have been calculated based on the stoichiometry of the reactions.

MetricRoute 1: Nucleophilic SubstitutionRoute 2: Michael Addition & HydrolysisRoute 3: OxidationRoute 4: Ring Opening
Starting Material 4-Bromobutanoic AcidMethyl Acrylate, Nitromethane4-Nitro-1-butanolγ-Butyrolactone
Overall Yield (%) 60-7565-8070-8555-70
Reaction Time (h) 24-4818-30 (total)3-636-60 (total)
Atom Economy (%) ~68%~63%~89%~45%
Process Mass Intensity (PMI) HighHighVery HighHigh
E-Factor HighHighVery HighHigh
Key Reagents AgNO₂DBU, HClCrO₃, H₂SO₄HBr, AgNO₂
Safety Concerns Silver salts (heavy metal waste)DBU (corrosive), Nitromethane (flammable)Cr(VI) (carcinogenic, toxic)HBr (corrosive), Silver salts
Green Chemistry Score PoorModerateVery PoorPoor

Discussion and Recommendations

Route 1 (Nucleophilic Substitution): This route is straightforward but suffers from a long reaction time and the use of a stoichiometric amount of a heavy metal salt (AgNO₂), which generates significant waste and adds to the cost. The atom economy is moderate.

Route 2 (Michael Addition & Hydrolysis): This two-step route offers good overall yields and utilizes a catalytic amount of a strong organic base (DBU). However, it requires an additional hydrolysis step, and nitromethane is a flammable and toxic reagent. The atom economy is comparable to Route 1.

Route 3 (Oxidation): While potentially offering the highest yield and a good atom economy, this route is severely hampered by the use of a stoichiometric amount of a highly toxic and carcinogenic chromium(VI) reagent. The environmental impact and safety concerns associated with chromium waste make this route the least desirable from a green chemistry perspective.

Route 4 (Ring Opening): This route starts from a readily available and inexpensive starting material, γ-butyrolactone. However, it is a two-step process that involves the generation of 4-bromobutanoic acid, which then proceeds through the same nucleophilic substitution as in Route 1, inheriting its drawbacks of long reaction times and heavy metal waste. The overall atom economy is the lowest of the four routes.

Based on this comparative analysis, Route 2 (Michael Addition & Hydrolysis) emerges as the most promising synthetic route to this compound among the four evaluated. It avoids the use of highly toxic heavy metals and offers good yields with the use of a catalyst. While it is a two-step process, the overall efficiency and more favorable environmental profile make it a superior choice for researchers and drug development professionals.

Further optimization of Route 2, such as exploring more environmentally benign solvents and catalysts, could further enhance its synthetic efficiency and sustainability. For large-scale production, continuous flow processes could also be considered to improve safety and efficiency. The development of a direct, one-pot synthesis from readily available starting materials remains a desirable but challenging goal for future research.

References

  • PubChem. This compound. [Link]

  • Supporting Information for RSC Advances. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. PMC. [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Organic Syntheses Procedure. [Link]

  • Matrix Fine Chemicals. METHYL 4-NITROBUTANOATE | CAS 13013-02-0. [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-. [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link]

  • Google Patents.
  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... [Link]

  • ResearchGate. A review on DBU-mediated organic transformations. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]

  • Google Patents.
  • Google Patents. Method for producing bromo butyric acid.
  • ResearchGate. Reaction of methyl 4-oxo-4-phenylbutanoate with methyl acrylate or... [Link]

  • Google Patents. Catalysis method for synthesizing gamma butyrolactone.
  • Google Patents.
  • ResearchGate. Formic acid assisted synthesis of Cu-CuO-ZnO composite catalyst for acceptor free selective dehydrogenation of 1, 4-butanediol to γ-butrylactone | Request PDF. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Organic Syntheses Procedure. p-NITROBENZOIC ACID. [Link]

  • The Good Scents Company. 4-nitrobenzoic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitrobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety and regulatory adherence in the laboratory. The disposal of any chemical is the final, critical step in its lifecycle, and improper handling at this stage can lead to significant safety incidents, environmental contamination, and regulatory penalties. This guide provides an in-depth, technically grounded protocol for the proper disposal of 4-nitrobutanoic acid, rooted in an understanding of its chemical properties and the governing regulatory frameworks.

Section 1: Hazard Identification and Risk Assessment

This compound (C₄H₇NO₄) is an aliphatic nitro compound containing a carboxylic acid functional group. Its hazard profile is dictated by the reactivity of both the nitro group and the acidic proton. A thorough risk assessment is the foundational step for safe handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple significant hazards.[1] Understanding these hazards is not just a regulatory formality; it directly informs the necessary precautions for its disposal.

Table 1: Hazard Profile of this compound

Property Identifier Source
Molecular Formula C₄H₇NO₄ PubChem[1]
CAS Number 16488-43-0 PubChem[1]
GHS Hazard Statement H301: Toxic if swallowed PubChem[1]
GHS Hazard Statement H314: Causes severe skin burns and eye damage PubChem[1]

| GHS Hazard Statement | H335: May cause respiratory irritation | PubChem[1] |

The presence of the nitro group makes it a potentially reactive compound, while the carboxylic acid moiety confers corrosive properties. The combination of high toxicity and corrosivity demands a stringent and cautious approach to its disposal.

Section 2: Pre-Disposal Considerations & Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is managed from "cradle-to-grave."[2][3] Before disposal, the waste must be correctly classified to ensure it is handled by the appropriate waste stream.

This compound waste is classified as hazardous based on its characteristics:

  • Toxicity: Due to its "Toxic if swallowed" (H301) classification, it meets the toxicity characteristic.[1][4]

  • Corrosivity: As it "Causes severe skin burns and eye damage" (H314), it meets the corrosivity characteristic, particularly if it is in a solution with a pH ≤ 2.[1][4][5]

Therefore, any waste containing this compound must be managed as Hazardous Waste . It must never be disposed of down the drain or in regular solid waste receptacles.

Section 3: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any collection or consolidation of this compound waste, ensure all necessary safety measures are in place. This includes having a fully stocked and accessible chemical spill kit and ensuring all personnel are familiar with its location and use.

The selection of Personal Protective Equipment (PPE) is non-negotiable and must be based on a thorough risk assessment of the hazards involved.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Protects against severe skin burns and corrosion.[6] Check manufacturer's compatibility charts.
Eye/Face Protection Chemical safety goggles and a face shield. Protects against splashes that can cause severe eye damage.[7] Goggles are essential; the face shield provides a secondary barrier.
Skin & Body Protection Flame-resistant lab coat and closed-toe shoes. Prevents contact with skin and protects from potential reactions.[8][9]

| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of vapors or aerosols, which can cause respiratory irritation.[10][11] |

Section 4: Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Chemical incompatibility is a primary cause of laboratory incidents. This compound waste must be collected in a dedicated container and must not be mixed with other waste streams.

Critical Incompatibilities:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent acid-base neutralization reaction can occur, generating significant heat.[12][13]

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Mixing with oxidizing agents can lead to highly exothermic and potentially explosive reactions.[14][15]

  • Reducing Agents: The nitro group can react with reducing agents, leading to unpredictable and hazardous outcomes.[11][16]

Step 2: Container Selection and Management

The integrity of the waste container is critical for preventing leaks and spills.

  • Compatibility: Use a container made of a material compatible with this compound, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often the best choice.[12][17]

  • Condition: The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-top cap.[17]

  • Venting: Do not use a sealed container that cannot accommodate potential off-gassing, although this is less of a concern than with more volatile compounds. Never tightly seal a container in which an active reaction may be occurring.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safe handling.[4][18] Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.

The label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

  • All Components and Percentages: If it is a solution, list all constituents (e.g., "this compound: 10%, Water: 90%").

  • Hazard Characteristics: Clearly check the boxes for "Toxic" and "Corrosive".

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • Location: Store the waste container in a chemical fume hood or a designated, well-ventilated cabinet.

  • Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[18]

  • Segregation: Keep the container segregated from all incompatible materials as listed in Step 1.

  • Container Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[5][17]

Step 5: Arranging for Disposal

Once the container is full (no more than 90% capacity), complete the final details on the hazardous waste label and arrange for pickup.

  • Contact EHS: Notify your institution's EHS department (or equivalent) to schedule a waste pickup.[17][18]

  • Do Not Transport: Do not transport the hazardous waste yourself. Trained EHS professionals will handle the collection and final disposal according to federal and state regulations.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection Waste Collection & Labeling cluster_storage Interim Storage start Waste this compound Generated container_check Is container compatible, leak-proof, and in good condition? start->container_check get_container Obtain proper waste container container_check->get_container No label_check Is container properly labeled with 'Hazardous Waste' details? container_check->label_check Yes get_container->container_check apply_label Complete and affix Hazardous Waste Label label_check->apply_label No add_waste Add waste to container. Keep container closed. label_check->add_waste Yes apply_label->label_check storage_check Is container in secondary containment and segregated from incompatibles? add_waste->storage_check setup_storage Place in secondary containment. Segregate from bases, oxidizers. storage_check->setup_storage No store_saa Store in designated Satellite Accumulation Area (SAA) storage_check->store_saa Yes setup_storage->storage_check full_check Is container full (≤ 90% capacity)? store_saa->full_check full_check->store_saa No ehs_pickup Arrange for Pickup by EHS full_check->ehs_pickup Yes

Caption: Decision workflow for this compound waste disposal.

Section 5: Spill and Emergency Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels on undiluted acid.

    • Neutralize carefully with a weak base like sodium bicarbonate, avoiding excessive effervescence.

    • Collect the absorbed material using non-sparking tools, place it in a sealed, labeled container, and dispose of it as hazardous waste.[6]

    • Clean the spill area thoroughly.

  • Major Spill (large volume, uncontained, or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency number and the EHS department from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • This compound. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org.
  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
  • What factors can affect the stability of Ethyl 4 - nitrobutanoate (CAS 2832 - 16 - 8)? (2025). Autech Industry Co.,Ltd..
  • Safety Data Sheet: 4-Nitrobenzoic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet: 4-Nitrobenzoic acid. (2010). Fisher Scientific.
  • Nitrobenzene Hazard Summary. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: 4-Nitrophenyl Butyr
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. (n.d.). Acros Organics.
  • Organic Nitro Compounds Waste Comp
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Substance Fact Sheet: Nitrocellulose. (n.d.). New Jersey Department of Health.
  • ICSC 1684 - 4-NITROBENZOIC ACID. (n.d.).
  • Table of Incompatible Chemicals. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
  • Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobutanoic acid
Reactant of Route 2
4-Nitrobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.